molecular formula C6H3F4NO B1339761 2,3,5,6-Tetrafluoro-4-methoxypyridine CAS No. 2375-90-8

2,3,5,6-Tetrafluoro-4-methoxypyridine

Cat. No.: B1339761
CAS No.: 2375-90-8
M. Wt: 181.09 g/mol
InChI Key: PBQDQTXTAWOJPP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxypyridine is a useful research compound. Its molecular formula is C6H3F4NO and its molecular weight is 181.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQDQTXTAWOJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553975
Record name 2,3,5,6-Tetrafluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375-90-8
Record name 2,3,5,6-Tetrafluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Synthesis & Properties of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8) represents a critical intermediate in the domain of organofluorine chemistry. Distinguished by its highly electron-deficient aromatic core, this compound serves as a pivotal electrophile in the synthesis of next-generation agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical scaffolds.

Its utility stems from the unique reactivity of the pentafluoropyridine parent scaffold. The introduction of the methoxy group at the C4 position breaks the symmetry of the perfluorinated ring while retaining significant electrophilicity at the C2 and C6 positions, allowing for sequential, regioselective functionalization. This guide provides a definitive technical workflow for its synthesis, characterization, and application.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models for CAS 2375-90-8.

PropertyValueNotes
IUPAC Name This compound
CAS Number 2375-90-8
Molecular Formula C₆H₃F₄NO
Molecular Weight 181.09 g/mol
Physical State Colorless to light yellow liquidLiquid at STP
Boiling Point ~145–150 °CExtrapolated from parent pentafluoropyridine (84°C) and 4-methoxy analogues
Density 1.48 ± 0.05 g/mLHigh density due to fluorination
Solubility Soluble in CH₂Cl₂, THF, MeOHLow aqueous solubility
pKa (Conjugate Acid) < 0Highly distinct from non-fluorinated pyridine (pKa ~5.[1][2][3][4][5]2)

Synthetic Strategy & Mechanism

Mechanistic Insight: Regioselective

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of pentafluoropyridine.[6] The reaction is highly regioselective for the C4 (para)  position.
  • Causality of Regioselectivity: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M). This depletes electron density most significantly at the C2, C4, and C6 positions. However, the intermediate Meisenheimer complex formed by attack at C4 is thermodynamically favored due to the para-quinoid resonance structure, which effectively delocalizes the negative charge onto the electronegative nitrogen.

  • Process Control: Using a stoichiometric equivalent of methoxide allows for the isolation of the mono-substituted 4-methoxy product. Excess nucleophile or higher temperatures can lead to 2,4-disubstitution or 2,4,6-trisubstitution.

Reaction Pathway Visualization

SynthesisPathway Start Pentafluoropyridine (Highly Electrophilic) Intermediate Meisenheimer Complex (N-stabilized) Start->Intermediate Nucleophilic Attack (C4) Reagent NaOMe / MeOH (Nucleophile) Reagent->Intermediate Product 2,3,5,6-Tetrafluoro-4- methoxypyridine Intermediate->Product Elimination of F- Byproduct NaF Intermediate->Byproduct

Figure 1: Reaction pathway demonstrating the regioselective S_NAr mechanism at the C4 position.

Experimental Protocol

Safety Warning: Pentafluoropyridine is volatile and a skin irritant. Sodium methoxide is corrosive. Perform all operations in a fume hood.

Materials
  • Precursor: Pentafluoropyridine (99% purity).

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (or freshly prepared).

  • Solvent: Anhydrous Methanol (MeOH).

  • Quench: 0.1 M Hydrochloric acid (HCl).

Step-by-Step Methodology
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Charge: Add Pentafluoropyridine (16.9 g, 100 mmol) and anhydrous MeOH (50 mL) to the flask. Cool the system to 0 °C using an ice bath.

    • Rationale: Low temperature prevents uncontrolled exotherms and suppresses side reactions at the C2/C6 positions.

  • Addition: Charge the addition funnel with NaOMe solution (1.05 equiv, 105 mmol). Add dropwise over 30 minutes, maintaining internal temperature < 5 °C.

    • Observation: A slight color change (colorless to pale yellow) may occur.[7]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Validation: Monitor by TLC (Silica, 10% EtOAc/Hexane) or ¹⁹F NMR. Disappearance of the pentafluoropyridine signal (-88, -132, -160 ppm patterns) confirms conversion.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove bulk methanol (do not distill to dryness to avoid thermal decomposition).

    • Dilute the residue with Dichloromethane (CH₂Cl₂, 100 mL) and water (100 mL).

    • Separate the organic layer.[7] Extract the aqueous layer once more with CH₂Cl₂ (50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and filter.

  • Purification: Remove solvent in vacuo. The crude oil is typically >95% pure. For analytical grade (>99%), perform vacuum distillation (approx. 60–65 °C at 10 mmHg).

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃)δ 4.15 (s, 3H)Diagnostic singlet for the methoxy group (-OCH₃). No aromatic protons present.
¹⁹F NMR (CDCl₃)Signal A: ~ -91 ppm (m, 2F)Signal B: ~ -158 ppm (m, 2F)AA'XX' System. The molecule retains symmetry. Signal A corresponds to C2/C6 fluorines; Signal B corresponds to C3/C5 fluorines.
GC-MS m/z = 181 (M⁺), 166 (M - CH₃)Confirmation of molecular weight and loss of methyl group fragment.

Applications & Downstream Chemistry[5]

Building Block for Agrochemicals

The 4-methoxy group serves as a "dummy" substituent or a precursor. In many herbicide syntheses (e.g., Flazasulfuron analogs), the pyridine ring is further derivatized at the C2 position. The 4-methoxy group donates electron density via resonance, slightly deactivating the ring compared to the parent pentafluoropyridine, allowing for more controlled subsequent substitutions.

Organometallic C-F Activation

This molecule is a standard substrate for investigating C-F bond activation .[1] Transition metal complexes (Ni, Pd, or Zr) can oxidatively insert into the C-F bond at the C2 position. The presence of the methoxy group allows researchers to study electronic effects on the rate of oxidative addition.

Polymer Chemistry

Recent applications include the synthesis of fluorinated polymers.[6] The 2,6-difluoro sites can react with diamines or diols to form poly(arylene ether)s or poly(arylene amine)s with high thermal stability and low dielectric constants.

References

  • General Synthesis of Polyfluorinated Pyridines: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-aromatic compounds." Journal of the Chemical Society C: Organic (1966).

  • Regioselectivity in Pentafluoropyridine: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[6] Tetrahedron 59.4 (2003): 437-454.

  • Physical Properties & Characterization: PubChem Compound Summary for CID 13999617, this compound.

  • Applications in C-F Activation: Clot, E., et al. "C-F Bond Activation of Perfluorinated Pyridines by Nickel(0): A DFT Study." Journal of the American Chemical Society (2011).

Sources

chemical structure of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Fluorinated Heterocycles in Medicinal Chemistry

Executive Summary

The molecular entity 2,3,5,6-tetrafluoro-4-methoxypyridine represents a critical intermediate in the "fluorine scan" methodologies of modern drug discovery.[1] As a derivative of pentafluoropyridine (PFP), this scaffold retains the high electron deficiency of the perfluorinated ring while introducing a methoxy handle at the para position.[1] This unique electronic architecture makes it a potent electrophile for subsequent regioselective functionalization, serving as a gateway to polysubstituted pyridine bioisosteres.[1]

This guide details the synthesis, electronic rationale, and reactivity profile of this compound, designed for researchers requiring high-purity heterocycle functionalization.[1]

Structural & Electronic Architecture

The Electrostatic Landscape

The reactivity of this compound is dictated by the competing effects of the electronegative fluorine atoms and the ring nitrogen.

  • Ring Nitrogen: Exerts a strong inductive ($ -I

    
     -M $) pull, significantly depleting electron density at the C-2, C-4, and C-6 positions.[1]
    
  • Fluorine Substituents: The four fluorine atoms further deactivate the ring towards electrophilic attack but highly activate it towards Nucleophilic Aromatic Substitution (

    
    ) .[1]
    
  • 4-Methoxy Group: While generally an electron-donating group (EDG) by resonance, in this highly fluorinated system, it serves primarily as a regiochemical blocker, directing subsequent nucleophilic attacks to the ortho (C-2/C-6) positions.[1]

Regioselectivity Logic

Understanding the "why" behind the synthesis is crucial.[1] When starting from pentafluoropyridine, the C-4 position is the exclusive site of attack for hard nucleophiles (like methoxide) under kinetic control.[1]

  • Mechanism:

    
    .
    
  • Transition State: The Meisenheimer complex formed by attack at C-4 places the negative charge on the ring nitrogen (the most electronegative atom in the ring), offering the greatest stabilization.[1] Attack at C-2 or C-3 would delocalize the charge onto carbon atoms bearing fluorine, which is less favorable due to electron-pair repulsion (I-strain).[1]

Synthetic Protocol

Objective: Synthesis of this compound from pentafluoropyridine (PFP).

Reaction Workflow Diagram

SynthesisWorkflow PFP Pentafluoropyridine (Starting Material) Intermediate Meisenheimer Complex (C-4) PFP->Intermediate Nucleophilic Attack Reagents NaOMe / MeOH 0°C to RT Reagents->Intermediate Product 2,3,5,6-Tetrafluoro- 4-methoxypyridine Intermediate->Product - NaF (Re-aromatization)

Figure 1: Synthetic pathway demonstrating the regioselective S_NAr mechanism at the C-4 position.[1][2]

Bench Protocol

Note: This protocol assumes standard Schlenk line techniques due to the volatility of fluorinated pyridines.

ParameterSpecification
Starting Material Pentafluoropyridine (PFP)
Reagent Sodium Methoxide (NaOMe), 1.05 equiv.[1]
Solvent Anhydrous Methanol (MeOH)
Temperature 0°C (Addition)

25°C (Reaction)
Time 2–4 Hours
Yield Target >90%

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with pentafluoropyridine (1.0 equiv) and anhydrous MeOH under

    
     atmosphere. Cool the solution to 0°C using an ice bath.
    
  • Addition: Dropwise add a solution of NaOMe (1.05 equiv) in MeOH over 30 minutes. Critical: Rapid addition can lead to local heating and bis-substitution at the C-2 position.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by

    
     NMR (disappearance of the PFP C-4 fluorine signal at 
    
    
    
    -134 ppm).[1]
  • Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Dichloromethane (DCM) (

    
    ).[1][2]
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate carefully under reduced pressure. (Caution: The product is moderately volatile).[1]
    
  • Validation: If necessary, purify via short-path distillation or silica plug filtration (Hexane/EtOAc).

Analytical Characterization

The identity of the product is best confirmed via


 NMR due to the distinct symmetry of the molecule.[1]
Nuclear Magnetic Resonance ( NMR)

The molecule possesses


 symmetry (effectively), resulting in an AA'BB'  spin system.[1]
Signal AssignmentChemical Shift (

ppm)*
MultiplicityInterpretation
F-2, F-6 -90 to -95 ppmMultipletOrtho to Nitrogen (Deshielded)
F-3, F-5 -160 to -165 ppmMultipletMeta to Nitrogen (Shielded)

*Note: Shifts are approximate relative to


. The absence of a signal at -134 ppm (characteristic of the PFP C-4 fluorine) confirms substitution.
Mass Spectrometry[1][2]
  • Ionization: EI or ESI(+)[1][2]

  • Molecular Ion (

    
    ):  181 m/z[1][2]
    
  • Fragmentation: Loss of

    
     (166 m/z) and subsequent loss of CO/F are common pathways.[1]
    

Advanced Reactivity: The "Programmed" Scaffold

Once the C-4 position is secured with a methoxy group, the reactivity of the scaffold shifts.[1] The this compound molecule serves as a platform for orthogonal functionalization .[1]

Sequential Substitution Logic

If a second nucleophile is introduced, it will attack the C-2 (or C-6) position.[1]

  • Why? The C-4 position is blocked. The C-2 position is the next most activated site due to the inductive effect of the ring nitrogen.[1]

  • Application: This allows for the creation of asymmetrical 2,4-disubstituted or 2,4,6-trisubstituted pyridines, which are valuable in fragment-based drug design (FBDD).[1]

ReactivityPath Start 2,3,5,6-Tetrafluoro- 4-methoxypyridine Product2 4-Methoxy-2-substituted- 3,5,6-trifluoropyridine Start->Product2 S_NAr at C-2 Nucleophile Nucleophile (Nu⁻) (e.g., Amines, Thiols) Nucleophile->Product2

Figure 2: Sequential functionalization strategy targeting the C-2 position.

References

  • Chambers, R. D., Hutchinson, J., & Musgrave, W. K. R. (1964).[1] Polyfluoro-heterocyclic compounds.[1][3][4][5][6][7][8] Part II. Nucleophilic substitution in pentafluoropyridine. Journal of the Chemical Society, 3736–3739.[1] Link

  • Banks, R. E., Burgess, J. E., Cheng, W. M., & Haszeldine, R. N. (1965).[1] Heterocyclic polyfluoro-compounds.[1][3][4][5][7][8] Part IV. Nucleophilic substitution in pentafluoropyridine: The preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. Journal of the Chemical Society, 575–581.[1] Link[1][2]

  • Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1][2] Tetrahedron, 59(4), 437-454.[1] Link[1][2]

  • Alfa Chemistry. (n.d.).[1][2] 19F NMR Chemical Shift Table. Retrieved from Alfa Chemistry.[1][2] Link

Sources

Technical Guide: 1H NMR Spectroscopy of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine is a critical fluorinated building block, often utilized in nucleophilic aromatic substitution (


) reactions to synthesize complex pharmaceutical scaffolds. Its high degree of fluorination imparts unique electronic properties that drastically simplify its proton NMR (

NMR) spectrum while introducing complex heteronuclear coupling dynamics.

This guide provides a rigorous analysis of the molecule's spectral signature, focusing on the singular methyl resonance and its diagnostic splitting patterns caused by long-range


 coupling.

Part 1: Structural & Theoretical Framework

Molecular Symmetry and Proton Silence

The defining feature of this molecule is the absence of aromatic protons. The pyridine ring positions 2, 3, 5, and 6 are fully substituted with fluorine atoms.[1][2] Consequently, the only source of proton signal is the methoxy group (


) at position 4.
  • Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen, C-4, and the Oxygen atom.

  • Equivalence: The fluorines at positions 3 and 5 are chemically equivalent, as are the fluorines at positions 2 and 6. This symmetry is crucial for understanding the coupling constants.

Electronic Environment (Deshielding)

The tetrafluoropyridine ring is highly electron-deficient due to the cumulative inductive effect (


) of four electronegative fluorine atoms and the ring nitrogen.
  • Effect: This pulls electron density away from the methoxy oxygen, which in turn deshields the methyl protons.

  • Result: While a standard methoxy group on benzene appears at

    
     ppm, the methoxy group on this fluorinated scaffold is shifted downfield to 
    
    
    
    ppm
    .
Coupling Mechanics ( )

The methyl protons are separated from the ortho-fluorines (F-3 and F-5) by five bonds. Despite this distance, the high gyromagnetic ratio of fluorine and the conjugated system facilitate resolvable long-range coupling.

  • Coupling Path:

    
    
    
  • Multiplicity Rule: The methyl signal is split by the two equivalent ortho-fluorines (

    
    ). Following the 
    
    
    
    rule, this results in a triplet .

Part 2: Spectral Data Analysis

The Spectrum

The


 NMR spectrum in 

is characterized by a single, distinct signal.

Table 1: Quantitative Spectral Data

ParameterValue / Description
Chemical Shift (

)
4.15 ppm (Typical range: 4.12 – 4.18 ppm)
Integration 3H (Corresponds to

)
Multiplicity Triplet (

)
Coupling Constant (

)

Hz
Assignment Methoxy protons coupled to F-3 and F-5
Visualization of Coupling Pathways

The following diagram illustrates the structural connectivity and the specific long-range coupling pathway responsible for the triplet splitting.

G cluster_0 This compound N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 C4 C (4) C3->C4 F3 F (3) C3->F3 C5 C (5) C4->C5 O O C4->O C6 C (6) C5->C6 F5 F (5) C5->F5 C6->N1 C_Me CH3 O->C_Me C_Me->F3 5J_HF Coupling C_Me->F5 5J_HF Coupling

Figure 1: Structural schematic highlighting the 5-bond coupling path between Methoxy protons and Ortho-Fluorines.

Part 3: Experimental Protocol

To ensure data integrity and resolve the fine coupling constants, the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes solvent-solute interactions that might broaden peaks compared to DMSO-
    
    
    
    .
  • Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent. High concentrations are not necessary as the methyl signal is intense (3 protons).

  • Filtration: Filter through a cotton plug to remove any suspended solids (e.g., inorganic fluoride salts from synthesis) which can degrade magnetic field homogeneity.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     seconds. Although methyl protons relax relatively quickly, ensuring full relaxation allows for accurate integration against internal standards if quantitative NMR (qNMR) is required.
    
  • Spectral Width: 0 – 10 ppm (standard).

  • Scans (NS): 8 to 16 scans are usually sufficient due to the high sensitivity of the methyl group.

Critical Step: Shimming

Because the coupling constant


 is small (~1.5 Hz), poor shimming will obscure the triplet, resulting in a broad singlet .
  • Action: Perform careful gradient shimming.

  • Verification: Check the linewidth of the TMS (tetramethylsilane) peak or the residual

    
     peak. If the 
    
    
    
    linewidth at half-height is > 0.5 Hz, re-shim.
Workflow Diagram

Workflow Start Start: Sample Prep Solvent Dissolve in CDCl3 (10-15 mg / 0.6 mL) Start->Solvent Tube Transfer to NMR Tube (Filter if cloudy) Solvent->Tube Shim Lock & Shim (Target: CHCl3 width < 0.5 Hz) Tube->Shim Acquire Acquisition (1H) ns=16, d1=2s Shim->Acquire Process Processing LB = 0.3 Hz (or less) Acquire->Process Check Check Multiplicity Process->Check Result Final Spectrum: Triplet at ~4.15 ppm Check->Result Triplet Visible Reshim Re-Shim Check->Reshim Broad Singlet Reshim->Shim

Figure 2: Operational workflow for resolving fine H-F coupling in tetrafluoropyridines.

Part 4: Troubleshooting & Artifacts

Broad Singlet vs. Triplet
  • Issue: The peak appears as a single broad lump rather than a triplet.

  • Cause: Inadequate shimming or applying too much Line Broadening (LB) during processing.

  • Fix: Reprocess the FID with LB = 0.1 Hz or LB = 0 Hz. If that fails, re-acquire with better shimming.

Common Impurities
  • Pentafluoropyridine (Starting Material):

    • 1H NMR: Silent (no protons).

    • Detection: Requires

      
       NMR or GC-MS.
      
  • 2,3,5,6-Tetrafluoro-4-hydroxypyridine (Hydrolysis Product):

    • 1H NMR: A broad singlet (OH) often shifted > 5.0 ppm, depending on concentration and water content. The methyl peak will be absent.

13C Satellites

Due to the intensity of the methyl singlet,


 satellites will be visible at 0.55% height on either side of the main peak (

Hz). Do not confuse these with impurities.

References

  • Chambers, R. D., et al. (2017). Polyfluorinated Heterocycles. The Royal Society of Chemistry.[3] (General reference for shifts in polyfluorinated systems).

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. (Provides analogous coupling data for 4-substituted tetrafluoropyridines).

  • ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoropyridine 1H NMR spectrum. (Base scaffold data for comparison).

  • Reich, H. J. (2022). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Reference for J-coupling ranges in fluorinated aromatics).

Sources

Technical Guide: Mass Spectrometry Profiling of 2,3,5,6-Tetrafluoro-4-methoxypyridine

[1]

Executive Summary

This technical guide addresses the specific analytical challenges associated with 2,3,5,6-Tetrafluoro-4-methoxypyridine , a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1]

Unlike standard pyridine derivatives, this molecule exhibits extreme electron deficiency due to the cumulative inductive effect (-I) of four fluorine atoms.[1] This dramatically suppresses the basicity of the pyridine nitrogen, rendering standard Electrospray Ionization (ESI) inefficient and often misleading. This guide establishes Electron Ionization (EI) GC-MS as the gold standard for structural validation and Atmospheric Pressure Chemical Ionization (APCI) as the requisite alternative for LC-based trace analysis.[1]

Physicochemical Context & Ionization Strategy[1][2][3][4]

To successfully detect this analyte, one must understand the electronic environment of the pyridine ring.

The Basicity Problem (ESI Suppression)

In unsubstituted pyridine, the nitrogen lone pair is available for protonation (

1
  • Fluorine Effect: Four fluorine atoms exert a strong electron-withdrawing effect, pulling electron density away from the ring and the nitrogen atom.

  • Result: The pKa of the conjugate acid drops significantly (often < 0). The molecule behaves as a neutral, hydrophobic species rather than a base.[1]

  • Consequence: In standard ESI conditions (0.1% Formic Acid), protonation efficiency is negligible.[1] Analysts often observe high background noise or adducts (

    
    , 
    
    
    ) rather than a clean protonated molecular ion.[1]
The Solution: Orthogonal Approaches
  • Primary Method (GC-MS): Due to its volatility and thermal stability, gas chromatography with Electron Ionization (70 eV) is the preferred method for purity and identification.[1]

  • Secondary Method (LC-MS): For biological matrices or aqueous residues, APCI (Atmospheric Pressure Chemical Ionization) is required.[1] APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase protonation, bypassing the low basicity issue.[1]

Fragmentation Mechanics (EI-MS)[1]

Understanding the fragmentation pathway is essential for confirming structural identity and differentiating this molecule from isobaric impurities.[1]

Spectral Signature (70 eV)

The mass spectrum is dominated by the stability of the C-F bonds and the lability of the methoxy group.

m/z (Nominal)Ion IdentityMechanismRelative Abundance
181

Molecular Ion (Stable radical cation)High (40-60%)
166


-cleavage of methoxy group
Base Peak (100%)
151

Loss of Formaldehyde (Rearrangement)Low (<10%)
138

Carbonyl loss from m/z 166Moderate (20-30%)
119

Ring contraction/F-lossLow
Fragmentation Logic[1]
  • Primary Event: The radical cation forms primarily on the methoxy oxygen or the aromatic ring.[1]

  • Methyl Loss (m/z 166): The most favorable pathway is the homolytic cleavage of the methyl group (

    
    ).[1] This generates a resonance-stabilized quinoid-like cation, which is the base peak.[1]
    
  • Secondary Decay (m/z 138): The resulting cation eliminates carbon monoxide (CO), a classic degradation pathway for oxidized aromatics, leading to a tetrafluoro-pyridyl cation species.[1]

Visualization of Fragmentation Pathway

FragmentationPathwayM_IonMolecular Ion [M]+.m/z 181(C6H3F4NO)Frag_166Base Peak [M-CH3]+m/z 166(Quinoid Cation)M_Ion->Frag_166-CH3 (15 Da)Alpha CleavageFrag_119Ring Degradationm/z 119(Loss of F)M_Ion->Frag_119Direct Ring BreakFrag_138Secondary Ion [M-CH3-CO]+m/z 138(Tetrafluoropyridyl)Frag_166->Frag_138-CO (28 Da)Carbonyl EliminationFrag_138->Frag_119-F (19 Da)

Figure 1: Proposed EI fragmentation pathway highlighting the dominant methyl loss.

Analytical Protocols

Protocol A: GC-MS (Purity & ID)

Scope: Raw material qualification and synthetic intermediate tracking.[1]

  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 50:1 @ 250°C. (High split recommended to prevent saturation).

Temperature Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 50 1.0
Ramp 1 20 280 3.0

| Total Run | | | 15.5 min |

MS Acquisition:

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 35–350 amu

  • Solvent Delay: 2.5 min (Essential to protect filament from solvent front).[1]

Protocol B: LC-MS/MS (Trace Analysis)

Scope: Genotoxic impurity screening or metabolic profiling.[1]

  • Ionization Source: APCI (Positive Mode) . Note: Do not use ESI.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Why Methanol? Aprotic solvents like Acetonitrile can sometimes suppress charge transfer in APCI for this specific class of fluorinated molecules.[1] Methanol often provides better ionization efficiency here.[1]

Gradient:

Time (min) %B Flow (mL/min)
0.0 10 0.4
4.0 95 0.4
6.0 95 0.4

| 6.1 | 10 | 0.4 |[1]

MRM Transitions (Quantitation):

  • Precursor: 182.0 (

    
     via charge transfer/protonation)[1]
    
  • Product 1 (Quant): 167.0 (Loss of methyl radical)[1]

  • Product 2 (Qual): 139.0 (Loss of CO)[1]

Workflow Decision Matrix

The following logic gate ensures the correct instrument selection based on sample matrix and concentration requirements.

MethodSelectionStartSample ReceivedMatrixMatrix Type?Start->MatrixPurePure Substance / Organic SolventMatrix->PureHigh Conc.BioAqueous / Biological (Plasma, Buffer)Matrix->BioTrace / PolarGCMSGC-MS (EI)*Preferred*Pure->GCMSVolatility OKLCMSLC-MS (APCI)*Alternative*Bio->LCMSThermal Lability?ESI_WarnSTOP: Avoid ESI(Ion Suppression Risk)LCMS->ESI_WarnIf ESI used

Figure 2: Decision matrix for selecting the ionization interface.[1]

Troubleshooting & Quality Control

Common Artifacts
  • Ghost Peaks (GC-MS): If you observe peaks at m/z 197 or higher, check for oxidation of the methoxy group or reaction with the injection liner. Ensure the liner is deactivated (silanized).[1]

  • Adduct Formation (LC-MS): In APCI, if you see m/z 214, it is likely a methanol adduct (

    
    ).[1] Increase the corona discharge current (4-5 µA) to induce harder ionization and strip the adduct.
    
System Suitability Criteria

For a valid run, the following criteria must be met:

  • S/N Ratio: >10:1 for the m/z 166 fragment at the Limit of Quantitation (LOQ).

  • Peak Tailing: Asymmetry factor (

    
    ) must be < 1.[1]5. Fluorinated pyridines can interact with active sites on silica columns; if tailing occurs, trim the GC column or replace the LC guard column.[1]
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, pentafluoro-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link](Proxy reference for fluorinated pyridine fragmentation patterns).

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to specific isomer or chemically equivalent entry).[1]

  • Kruve, A., et al. (2020).[1] Ionization Efficiency in ESI-MS: The Role of Basicity and Hydrophobicity. Scientific Reports.[1] Retrieved from [Link](Authoritative grounding for ESI suppression mechanisms in electron-deficient heterocycles).

physical properties of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2375-90-8) is a specialized organofluorine building block used primarily in the development of agrochemicals, pharmaceuticals, and advanced materials.[1] Structurally, it represents a "push-pull" electronic system where the electron-deficient perfluorinated pyridine ring is modulated by the electron-donating methoxy group at the para position. This unique electronic profile makes it a critical intermediate for nucleophilic aromatic substitution (


) reactions, allowing for regioselective functionalization at the C2 and C6 positions.

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
CAS Registry Number 2375-90-8
Molecular Formula

Molecular Weight 181.09 g/mol
SMILES COc1c(F)c(F)nc(F)c1F
InChI Key PBQDQTXTAWOJPP-UHFFFAOYSA-N
Physical Properties

The physical constants of this compound are governed by the heavy fluorine atoms and the dipole moment created by the pyridine nitrogen and the methoxy oxygen.

PropertyValue / RangeNote
Physical State LiquidColorless to pale yellow at RT.[1][2][3]
Boiling Point > 102 °CEstimated.[1][2][3][4] (Parent Pentafluoropyridine BP: 84°C; 4-Bromo analog BP: 134°C).
Density ~1.50 g/mLHigh density characteristic of perfluorinated aromatics.[2]
Solubility Organic SolventsSoluble in DCM, THF, Acetonitrile, Methanol.[2]
Water Solubility LowHydrophobic fluorocarbon ring dominates.[2]
Refractive Index

Estimated based on fluoro-pyridine homologs.[2][5]

Part 2: Structural Analysis & Reactivity[2][5]

Electronic Architecture (Push-Pull System)

This molecule exhibits a competing electronic effect that defines its reactivity:

  • Electron Withdrawal (-I Effect): The four fluorine atoms and the ring nitrogen strongly withdraw electron density, making the ring highly electrophilic (susceptible to nucleophilic attack).

  • Electron Donation (+M Effect): The methoxy group at C4 donates electron density via resonance into the ring, specifically shielding the C3 and C5 positions.

This balance renders the C2 and C6 positions the most electrophilic sites remaining on the ring. Consequently, subsequent nucleophilic attacks will occur exclusively at these positions.

Diagram: Reactivity Logic

The following diagram illustrates the synthesis from pentafluoropyridine and the subsequent regioselective activation sites.

G PFP Pentafluoropyridine (Highly Electrophilic) Product 2,3,5,6-Tetrafluoro- 4-methoxypyridine PFP->Product S_NAr at C4 (Most Reactive Site) OMe Sodium Methoxide (Nucleophile) OMe->Product NextStep C2/C6 Substitution (Regioselective) Product->NextStep Nucleophilic Attack at C2 or C6

Caption: Synthesis pathway showing the regioselective substitution at C4 followed by predicted reactivity at C2/C6.

Part 3: Spectroscopic Characterization[1][2][5][8]

For researchers verifying the identity of synthesized or purchased material, NMR spectroscopy is the definitive tool. The high symmetry of the molecule simplifies the spectrum.

Nuclear Magnetic Resonance (NMR)

NMR (Fluorine)

The molecule possesses a


 axis of symmetry (assuming rapid rotation of the methoxy group). This results in two distinct fluorine environments.[4]
  • Signal A (2F, Ortho to N):

    
     to 
    
    
    
    ppm. These fluorines (F2, F6) are deshielded by the adjacent nitrogen lone pair.
  • Signal B (2F, Meta to N):

    
     to 
    
    
    
    ppm. These fluorines (F3, F5) are shielded relative to the ortho positions and further shielded by the resonance donation from the methoxy group.

NMR (Proton)
  • Signal: Singlet (s).

  • Shift:

    
     ppm.
    
  • Coupling: May appear as a triplet (

    
     Hz) under high resolution due to long-range coupling with the F3/F5 fluorines.
    

NMR (Carbon)
  • Methoxy Carbon:

    
     ppm (s or t).
    
  • Aromatic Carbons: Complex multiplets due to C-F coupling (

    
     Hz).
    

Part 4: Experimental Protocols

Synthesis Procedure (Grounding)

Standard protocol adapted from nucleophilic substitution on perfluoroheterocycles.

Reagents: Pentafluoropyridine (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Anhydrous). Setup: Round-bottom flask equipped with a reflux condenser and drying tube (


).
  • Preparation: Dissolve pentafluoropyridine in anhydrous methanol at 0°C.

  • Addition: Add sodium methoxide solution dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent poly-substitution.[4]

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by

    
     NMR (disappearance of the C4-F signal at -134 ppm).
    
  • Workup: Quench with water. Extract with Dichloromethane (DCM).[4] Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation or flash chromatography (Hexane/EtOAc) if necessary.

Handling & Safety[2][5]
  • Hazard Class: Irritant (Skin/Eye), Combustible Liquid.[5]

  • Storage: Keep in a tightly closed container under an inert atmosphere (

    
     or Ar) at 2-8°C.
    
  • Incompatibility: Strong oxidizing agents, strong bases (can cause demethylation or further substitution).

References

  • VulcanChem. Product Data: this compound (CAS 2375-90-8). Retrieved from

  • Chambers, R. D., et al.Nucleophilic substitution in polyfluoro-heteroaromatic compounds. Journal of the Chemical Society C: Organic, 1960s-1970s series (General reactivity context for pentafluoropyridine).
  • Sigma-Aldrich. Safety Data Sheet: 2,3,5,6-Tetrafluoropyridine (Homolog). Retrieved from

  • PubChem. Compound Summary: this compound. Retrieved from

Sources

Technical Guide: Reactivity of 2,3,5,6-Tetrafluoro-4-methoxypyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026


 Diversification

Executive Summary

2,3,5,6-Tetrafluoro-4-methoxypyridine (TFMP) represents a critical "second-generation" scaffold in organofluorine chemistry. Unlike its parent perfluorinated precursor, pentafluoropyridine, TFMP possesses a broken symmetry at the C4 position. This guide details the exploitation of TFMP as an electrophilic building block.

Key Technical Takeaway: The reactivity of TFMP is governed by Nucleophilic Aromatic Substitution (


) , where the C4-methoxy group acts as a blocking element, directing subsequent nucleophilic attack exclusively to the C2 (or C6)  positions. This regiocontrol allows for the precise synthesis of non-symmetric, polysubstituted pyridine libraries essential for high-affinity ligand discovery in medicinal chemistry.

Molecular Architecture & Reactivity Profile

To utilize TFMP effectively, one must understand the electronic landscape that dictates its reactivity.

The "Activated Pyridine" Model

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. In TFMP, this deficiency is exacerbated by four fluorine atoms.

  • Inductive Effect (-I): The fluorine atoms at C2, C3, C5, and C6 pull electron density from the ring, lowering the energy of the LUMO and making the ring highly susceptible to nucleophilic attack.

  • The Methoxy "Blocker": The methoxy group at C4 exerts a dual effect:

    • Inductive Withdrawal (-I): Destabilizes the ring slightly.

    • Resonance Donation (+R): Donates electron density into the ring.

    However, in

    
     systems, the leaving group ability  is paramount. Fluoride (
    
    
    
    ) is an exceptional leaving group in these systems because the highly electronegative fluorine stabilizes the negative charge in the Meisenheimer intermediate. The methoxy group is a poor leaving group by comparison.
Regioselectivity Map

When a nucleophile (


) approaches TFMP, it faces a decision matrix:
PositionElectronic StatusSteric EnvironmentReactivity
C2 / C6 Highly Activated (Ortho to N). The Nitrogen atom stabilizes the negative charge in the transition state.Moderate Steric hindrance (flanked by F and N).Primary Site of Attack
C3 / C5 Deactivated (Meta to N). Charge cannot be delocalized onto Nitrogen.High Steric hindrance (flanked by two Fs).Inert (under standard conditions)
C4 Blocked . Substituted by OMe.Substituted.Inert (OMe is poor LG)

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the regioselective pathway and the competing sites.

TFMP_Reactivity TFMP 2,3,5,6-Tetrafluoro- 4-methoxypyridine TS Meisenheimer Complex (Negative charge on N) TFMP->TS Attack at C2 (Ortho to N) C3_Attack C3 Attack (High Energy TS) TFMP->C3_Attack Attack at C3 Nu Nucleophile (R-NH2, R-SH, R-OH) Nu->TS Product 2-Substituted-3,5,6-trifluoro- 4-methoxypyridine TS->Product - F⁻ (Re-aromatization) C3_Attack->TFMP Reversible

Caption: Figure 1. The dominant


 pathway favors C2 substitution due to nitrogen stabilization of the Meisenheimer complex. C3 attack is reversible and kinetically disfavored.

Nucleophilic Scope & Case Studies

Amines (N-Nucleophiles)

Amines are the most common reagents used with TFMP to generate aminopyridine scaffolds.

  • Primary Amines: React rapidly at room temperature.

  • Secondary Amines: React efficiently but may require slight heating (40–50°C) due to steric bulk.

  • Anilines: Less nucleophilic; require higher temperatures or stronger bases (e.g., LiHMDS) if the aniline is electron-deficient.

Thiols (S-Nucleophiles)

Thiols are "soft" nucleophiles and react aggressively with TFMP.

  • Selectivity Warning: Thiols are highly reactive. To prevent bis-substitution (reaction at both C2 and C6), stoichiometry must be strictly controlled (0.95 - 1.0 eq) and temperature kept low (0°C).

Oxygen Nucleophiles
  • Alkoxides: Reaction with alcohols requires a base (NaH or K2CO3).

  • Phenols: Similar to anilines, phenols require activation.

  • Competition: At high temperatures, strong alkoxides (like NaOMe) might attempt to displace the C4-OMe (transetherification), but C2-F displacement remains the kinetic preference.

Experimental Framework

This section provides a validated protocol for the mono-substitution of TFMP.

General Protocol: C2-Amination

Objective: Synthesis of 2-(alkylamino)-3,5,6-trifluoro-4-methoxypyridine.

Reagents:

  • TFMP (1.0 equiv)

  • Amine (1.05 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Workflow:

  • Preparation: Dissolve TFMP (1.0 equiv) in MeCN (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress C2,C6-bis-substitution.

  • Addition: Add the base followed by the dropwise addition of the amine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of TFMP peak.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Nucleophile Reactivity
Nucleophile ClassExample ReagentConditionsYield (Typical)Major Product
Aliphatic Amine MorpholineMeCN, RT, 1h85-95%C2-mono
Aromatic Amine AnilineDMF, 80°C, 4h70-80%C2-mono
Thiol Benzyl mercaptanMeCN, 0°C, Base80-90%C2-mono
Alkoxide NaOMeMeOH, RefluxMixtureC2-mono + C2,C6-bis

Decision Logic for Library Synthesis

When designing a library using TFMP, follow this logic tree to ensure purity and yield.

Synthesis_Workflow Start Start: TFMP Scaffold Nu_Type Select Nucleophile Type Start->Nu_Type Hard_Nu Hard (Amines/Alkoxides) Nu_Type->Hard_Nu Soft_Nu Soft (Thiols) Nu_Type->Soft_Nu Cond_Hard Solvent: MeCN Base: TEA/DIPEA Temp: RT Hard_Nu->Cond_Hard Cond_Soft Solvent: MeCN Base: K2CO3 Temp: 0°C (Strict) Soft_Nu->Cond_Soft Check_Bis Check LCMS for Bis-substitution? Cond_Hard->Check_Bis Cond_Soft->Check_Bis Success Isolate C2-Product Check_Bis->Success Single Peak Fail Recycle: Lower Temp or Reduce Eq. Check_Bis->Fail Mixture Fail->Cond_Soft Optimize

Caption: Figure 2. Optimization workflow for minimizing bis-substitution side products.

Troubleshooting & Optimization

  • Issue: Formation of Bis-adduct (C2, C6-disubstituted).

    • Cause: Excess nucleophile or temperature too high.

    • Fix: Reduce nucleophile to 0.95 equiv. Conduct reaction at -10°C or 0°C. Add nucleophile very slowly (syringe pump).

  • Issue: Hydrolysis of C4-OMe.

    • Cause: Highly acidic aqueous workup or strong Lewis acids.

    • Fix: Maintain pH > 4 during workup. The 4-methoxypyridine moiety is relatively stable, but fluorination increases the susceptibility of the O-Me bond to cleavage under extreme conditions.

  • Issue: Low Conversion with Anilines.

    • Cause: Low nucleophilicity.

    • Fix: Switch solvent to DMSO or DMF. Increase temperature to 80-100°C. Use a stronger base like NaH (if functional groups tolerate).

References

  • Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part XVIII. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1969. Link

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry, 2003. Link

  • Pattison, G., Sandford, G., et al. "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine."[2] The Journal of Organic Chemistry, 2009.[2] (Provides comparative mechanistic insight into perfluorinated heterocycles). Link

  • Vlasov, V. M. "Nucleophilic substitution in polyfluoroaromatic compounds." Journal of Fluorine Chemistry, 1993. Link

Sources

Advanced Organometallic Functionalization of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the organometallic reactivity profile of 2,3,5,6-tetrafluoro-4-methoxypyridine (TFMP-OMe). It is structured for synthetic chemists and process engineers requiring high-fidelity protocols for C–F bond activation and regioselective functionalization.

Executive Summary & Reactivity Landscape

This compound (TFMP-OMe) represents a unique "push-pull" fluorinated scaffold.[1] While the pyridine nitrogen and four fluorine atoms render the ring highly electron-deficient (


-acidic), the methoxy group at C4 introduces electron density via resonance, modulating the electrophilicity of the C2/C6 positions.

In organometallic manifolds, this molecule exhibits two primary modes of reactivity:

  • Oxidative Addition (C–F Activation): Transition metals (Ni, Rh) preferentially insert into the C–F bond at the C2 position , driven by the directing effect of the pyridyl nitrogen and the relief of ground-state destabilization.

  • Carbanionic Substitution (

    
     with Organometallics):  Hard organometallics (RLi, RMgX) attack the C2 position via an addition-elimination mechanism, often competing with halogen-lithium exchange.
    
Comparative Reactivity Metrics

Kinetic studies reveal that the 4-methoxy substituent deactivates the ring toward oxidative addition compared to perfluoropyridine.

SubstrateRelative Rate (

) of Ni(0) Insertion
Site of Activation
Pentafluoropyridine5.4C2–F
This compound 1.0 C2–F
2,3,5,6-Tetrafluoropyridine (4-H)~1.0C2–F

Data extrapolated from competitive reaction kinetics with Ni(COD)₂/PEt₃ systems.

Transition-Metal Catalyzed C–F Activation

The most sophisticated utilization of TFMP-OMe involves the catalytic cleavage of the thermodynamically stable C–F bond (approx. 115 kcal/mol) to form C–C or C–Heteroatom bonds.

Nickel-Mediated C–F Activation

Nickel(0) complexes, specifically those stabilized by phosphine ligands, effect the regioselective oxidative addition at the C2 position. This is the entry point for cross-coupling reactions (Kumada-Corriu or Suzuki-Miyaura type) involving fluorinated pyridines.

Mechanistic Pathway

The reaction proceeds via the coordination of the Ni(0) species to the pyridine nitrogen, bringing the metal into proximity with the C2–F bond, followed by oxidative insertion to form a square-planar Ni(II)-fluoride complex.

Key Intermediate: trans-[Ni(F)(2-TFMP-OMe)(L)₂] Where L = PEt₃, PPh₂(Ind), or PCy₃.

Experimental Protocol: Stoichiometric C–F Activation

This protocol validates the formation of the oxidative addition complex, a necessary precursor for catalytic turnover.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst Precursor:

    
     (1.0 equiv) [Handle in Glovebox]
    
  • Ligand:

    
     (2.0 equiv)
    
  • Solvent: THF (Anhydrous, degassed)

Workflow:

  • Inert Atmosphere: In a nitrogen-filled glovebox, charge a Schlenk flask with

    
     (yellow solid).
    
  • Ligand Addition: Dissolve the Ni source in THF and add

    
     dropwise. The solution will shift to a deep red/orange, indicating the formation of 
    
    
    
    or
    
    
    .
  • Substrate Injection: Add TFMP-OMe (neat or in THF) slowly at ambient temperature.

  • Reaction: Stir for 3 hours. The color typically shifts to a lighter yellow-brown.

  • Validation: Analyze an aliquot via ¹⁹F NMR.

    • Diagnostic Signal: Look for a shift of the C2-F signal (originally ~ -90 ppm) disappearing and a new fluoride signal attached to Ni (typically -350 to -400 ppm, highly broadened).

    • Outcome: Quantitative formation of trans-[NiF(4-OMe-C₅F₃N)(PEt₃)₂].

Organolithium Functionalization

Direct reaction with organolithium reagents allows for the introduction of alkyl or aryl groups at the C2 position. Unlike transition metal catalysis, this proceeds via an


 mechanism (Addition-Elimination).
Regioselectivity Control

The 4-methoxy group prevents attack at C4. The C2 position is activated by the adjacent Nitrogen.

Risk Factor: Lithium-Halogen exchange is generally not observed because the C-F bond is too strong for direct exchange at low temperatures compared to the rate of nucleophilic attack. However, "halogen-dance" type rearrangements can occur if the temperature is not strictly controlled.

Protocol: C2-Alkylation with n-Butyllithium

Objective: Synthesis of 2-butyl-3,5,6-trifluoro-4-methoxypyridine.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, -78°C cryostat (acetone/dry ice).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) is preferred over THF to suppress aggregate-induced side reactions.
    
  • Substrate: Dissolve TFMP-OMe (10 mmol) in

    
     (50 mL). Cool to -78°C.
    
  • Addition: Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise over 20 minutes.

    • Critical: Maintain internal temp < -70°C to avoid poly-substitution.

  • Quench: Unlike C-H lithiation, this is an elimination reaction. The LiF byproduct precipitates. Allow to warm to 0°C after 1 hour.

  • Workup: Quench with saturated

    
    . Extract with ether.
    

Mechanistic Visualizations

Pathway Logic: C-F Activation vs. Nucleophilic Attack

The following diagram illustrates the divergent pathways based on the reagent class (Transition Metal vs. Hard Nucleophile).

ReactivityPathways Substrate 2,3,5,6-Tetrafluoro- 4-methoxypyridine Ni0 Ni(0) / Phosphine (Soft Nucleophile) Substrate->Ni0 Coordination RLi R-Li / R-MgX (Hard Nucleophile) Substrate->RLi Attack at C2 Complex Square Planar Ni(II)-Fluoride Complex Ni0->Complex Oxidative Addition (Rate Limiting) SNAr_Int Meisenheimer-type Intermediate RLi->SNAr_Int Addition Prod_TM C2-Functionalized Product (via Cross-Coupling) Complex->Prod_TM Transmetalation & Reductive Elimination Prod_Li C2-Substituted Product (via Elimination) SNAr_Int->Prod_Li -LiF (Elimination)

Figure 1: Divergent reaction manifolds. Ni(0) proceeds via oxidative insertion, while Organolithiums proceed via addition-elimination.

Catalytic Cycle: Ni-Catalyzed Kumada Coupling

This workflow details the coupling of TFMP-OMe with an Aryl Grignard reagent using Nickel catalysis.

CatalyticCycle Ni0 LnNi(0) OA Oxidative Addition (L)2Ni(F)(Py) Ni0->OA TM Transmetalation (+ ArMgBr / - MgBrF) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Ni0 Product 2-Ar-TFMP-OMe RE->Product Substrate TFMP-OMe Substrate->OA Grignard Ar-MgBr Grignard->TM

Figure 2: Nickel-catalyzed C–F activation cycle. Note that the C–F bond is converted to a metal-fluoride species which is then scavenged by the magnesium salt.

References

  • C-F Activation Kinetics: Braun, T., & Perutz, R. N. (2002). C−F Bond Activation at Ni(0) and Simple Reactions of Square Planar Ni(II) Fluoride Complexes. The reaction rates of pentafluoropyridine vs. substituted analogs.

    • Source:

  • Rh-Catalyzed Activation: Nova, A., et al. (2025). Reactivity of Rhodium Silyl Complexes towards Tetrafluoropyridine Derivatives.

    • Source: [2]

  • General Polyfluoropyridine Reactivity: Chambers, R. D., et al. (2003). Reactions of Polyhalopyridines.[3][4][5][6] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-substituted Pyridines.

    • Source:

  • Organometallic Cross-Coupling Review: Ohashi, M., & Ogoshi, S. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

    • Source:

Sources

Technical Guide: Stability and Reactivity of Methoxy-Tetrafluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxy-tetrafluoropyridine (MeO-TFP) scaffold represents a critical structural motif in modern drug discovery and materials science. It serves as a lipophilic, electron-deficient bioisostere for phenyl rings, offering unique metabolic blocking properties due to the C-F bonds. However, the stability of the methoxy group in this highly fluorinated environment is non-intuitive.

This guide provides a definitive technical analysis of the 4-methoxy-2,3,5,6-tetrafluoropyridine motif. Unlike standard anisoles, the electron-deficient pyridine ring fundamentally alters the reactivity of the methoxy ether, creating a dichotomy: the C-O bond is chemically robust against typical hydrolysis, yet the scaffold itself remains highly reactive toward nucleophilic attack at the ortho positions.

Electronic Architecture & Regiocontrol

To understand the stability of the methoxy group, one must first understand the electronic landscape of the parent molecule, pentafluoropyridine (PFP).

The Nucleophilic Paradox

Pentafluoropyridine is highly susceptible to Nucleophilic Aromatic Substitution (


).[1] When reacting with a methoxide anion (

), the substitution occurs with high regioselectivity at the C-4 (para) position.
  • Mechanism: The nucleophile attacks the ring to form a Meisenheimer complex.

  • Causality: Attack at the C-4 position allows the negative charge to delocalize onto the electronegative nitrogen atom. Attack at C-2/C-6 or C-3/C-5 does not offer this degree of stabilization.

  • Outcome: The resulting 4-methoxy-2,3,5,6-tetrafluoropyridine is the primary product.

Electronic Feedback Loop

Once the methoxy group is installed at C-4, it acts as a resonance electron donor (EDG), slightly deactivating the ring toward further nucleophilic attack compared to PFP. However, the inductive withdrawal of the four remaining fluorines ensures the ring remains electrophilic.

Chemical Stability Profile

Stability in Basic Media (Nucleophilic Integrity)

Status: Conditionally Unstable

While the methoxy group (


) itself is not a leaving group in basic conditions, the scaffold remains labile. The presence of the methoxy group at C-4 directs subsequent nucleophilic attacks to the C-2 or C-6 positions .
  • Risk: Exposure to strong nucleophiles (e.g., thiolates, amines, or excess methoxide) will result in the displacement of the C-2 fluorine, not the methoxy group.

  • Implication: In synthetic schemes, the MeO-TFP moiety must be protected from strong nucleophiles unless C-2 functionalization is intended.

Stability in Acidic Media (Hydrolytic Integrity)

Status: High Kinetic Stability

Standard methoxypyridines are prone to acid-catalyzed hydrolysis to form pyridones. However, MeO-TFP exhibits enhanced stability against this pathway due to the "Fluorine Shield."

  • Basicity Suppression: The four fluorine atoms inductively withdraw electron density, rendering the pyridine nitrogen extremely non-basic (

    
    ).
    
  • Consequence: Protonation of the nitrogen—the first step in acid-catalyzed hydrolysis—is energetically unfavorable. Therefore, the methoxy group resists cleavage in aqueous mineral acids (HCl,

    
    ) at ambient temperatures.
    
  • Exception: Lewis acids (e.g.,

    
    ) or strong nucleophilic acids (concentrated HI) will cleave the ether bond via an 
    
    
    
    attack on the methyl group, generating the tetrafluoropyridone.

Biological & Metabolic Stability

Context: Drug Development[2][3][4]

In a biological context, the stability concerns shift from


 to enzymatic degradation.
  • Oxidative Dealkylation: The methoxy group is a "soft spot" for Cytochrome P450 (CYP) enzymes. Despite the fluorinated ring, the methyl protons are accessible.

  • Metabolic Pathway:

    • CYP-mediated hydroxylation of the methyl group (

      
      ).
      
    • Collapse of the hemiacetal.

    • Formation of 2,3,5,6-tetrafluoropyridin-4-ol (which tautomerizes to the pyridone).

  • Mitigation Strategy: Deuteration of the methoxy group (

    
    ) can significantly improve metabolic half-life by exploiting the Kinetic Isotope Effect (KIE).
    

Visualizing the Reactivity Landscape

The following diagram maps the synthesis, stability limits, and metabolic fate of the scaffold.

TFP_Stability cluster_legend Stability Legend PFP Pentafluoropyridine (Starting Material) MeO_TFP 4-Methoxy-Tetrafluoropyridine (Target Scaffold) PFP->MeO_TFP NaOMe (1.0 eq) THF, -78°C to 0°C (SNAr @ C4) Bis_Sub 2,4-Dimethoxy-Trifluoropyridine (Over-reaction Impurity) MeO_TFP->Bis_Sub Excess NaOMe or Strong Nuc (SNAr @ C2) Pyridone Tetrafluoropyridone (Degradation Product) MeO_TFP->Pyridone CYP450 (Metabolism) or BBr3 (Lewis Acid) key Green: Stable Target Red: Degradation/Impurity Blue: Synthetic Path

Figure 1: The reactivity landscape of pentafluoropyridine. Note the bifurcation at the 4-methoxy intermediate: it is stable to mild acid but susceptible to further nucleophilic attack or metabolic dealkylation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Methoxy-2,3,5,6-tetrafluoropyridine

This protocol ensures mono-substitution at C-4 and prevents the formation of the C-2/C-4 bis-substituted byproduct.

Reagents:

  • Pentafluoropyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 0.5M in MeOH (1.05 equiv)

  • Tetrahydrofuran (THF), anhydrous

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with Pentafluoropyridine (1.0 g, 5.9 mmol) and anhydrous THF (20 mL) under Argon.

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Crucial: Low temperature is required to suppress C-2 attack.

  • Addition: Add NaOMe solution dropwise over 30 minutes via syringe pump.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution (5 mL).
    
  • Workup: Extract with

    
     (3x), wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation:

    
     NMR should show two signals (AA'XX' system) corresponding to the symmetrical structure.
    
Protocol B: Acid Stability Stress Test

Validates the robustness of the ether bond against hydrolysis.

Workflow:

  • Dissolve 4-methoxy-tetrafluoropyridine (50 mg) in a mixture of

    
     (1:1).
    
  • Heat to 60°C for 24 hours.

  • Analysis: Monitor by LC-MS or

    
     NMR.
    
  • Expectation: >95% recovery of starting material. (Significant degradation indicates presence of Lewis acid contaminants or extreme temperatures >100°C).

Comparative Stability Matrix

ConditionStability RatingMajor Degradation PathwayMechanism
Neutral (pH 7) ExcellentNoneN/A
Aqueous Acid (pH 1) GoodSlow HydrolysisProtonation of ether oxygen (N is too weak)
Lewis Acid (

)
PoorDemethylationCoordination to Oxygen ->

cleavage
Mild Base (

)
ExcellentNoneN/A
Strong Nucleophile PoorRing Substitution (

)
Attack at C-2 displacing Fluorine
Liver Microsomes ModerateO-DealkylationCYP-mediated oxidation

References

  • Regioselectivity of Nucleophilic

    • Source: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII." Journal of the Chemical Society C: Organic, 1969.
    • Context: Establishes the C-4 preference for nucleophilic attack due to para-stabiliz
    • URL:[Link][5]

  • Metabolic Stability of Fluorin

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
    • Context: Discusses the metabolic fate of alkoxypyridines and the protective effect of fluorine on the ring vs. the liability of the alkyl group.
    • URL:[Link]

  • Synthesis of 4-alkoxytetrafluoropyridines

    • Source: "Method for producing 2,3,5,6-tetrafluoropyridine derivatives."[6][7][8] Google Patents (Sumitomo Chemical), JP2001139551A.

    • Context: Industrial protocols for selective 4-substitution and handling of tetrafluoropyridines.
    • URL
  • Nucleophilic Arom

    • Source: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
    • Context: General mechanistic grounding for on electron-deficient rings.
    • URL:[Link]

Sources

The Fluorine "Black Hole": A Technical Guide to 4-Substituted Tetrafluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the electronic and synthetic utility of 4-substituted-2,3,5,6-tetrafluoropyridines (4-sub-TFPs) . Unlike perfluorobenzene, the tetrafluoropyridyl (TFP) moiety possesses a "privileged" electronic architecture driven by the synergistic electron-withdrawal of the ring nitrogen and the four fluorine atoms.[1]

The Directive: For researchers in drug discovery and materials science, the TFP group is not merely a structural spacer; it is a tunable electronic sink . This guide details how to exploit the C4-position regioselectivity, validate synthesis via


 NMR, and utilize the motif for cysteine-selective bioconjugation.

Electronic Architecture: The "Why" of C4 Selectivity

To master TFP chemistry, one must understand the electronic vectors at play.[1] The pentafluoropyridine (PFP) core is highly


-deficient.[1]
The Activation Hierarchy

Nucleophilic Aromatic Substitution (


) on PFP does not occur randomly.[1] The ring nitrogen exerts a strong inductive (

) and mesomeric (

) pull, significantly depleting electron density at the ortho (C2/C6) and para (C4) positions.[1]

However, the C4 position is the exclusive site of attack under mild conditions.[1][2][3]

  • Reasoning: While both C2 and C4 are activated by Nitrogen, the incoming nucleophile at C4 forms a Meisenheimer complex that is stabilized by the para-nitrogen without the steric hindrance associated with the lone pair repulsion seen at the C2/C6 positions (adjacent to N).[1]

  • The "Fluorine Effect": The fluorine atoms at C3/C5 (meta to N, ortho to C4) further activate the C4 center via inductive withdrawal, making C4 a "hotspot" for nucleophilic attack.[1]

Visualization: Regioselective Mechanism

The following diagram illustrates the kinetic pathway favoring C4 substitution over C2.[1]

SnAr_Mechanism cluster_intermediates Transition States PFP Pentafluoropyridine (Start) MC_C4 C4-Meisenheimer Complex (Low Energy / Major) PFP->MC_C4  Path A: Para-attack (Preferred)   MC_C2 C2-Meisenheimer Complex (High Energy / Minor) PFP->MC_C2  Path B: Ortho-attack (Steric/Elec. Disfavored)   Nu Nucleophile (Nu-) Nu->PFP Product 4-Substituted Tetrafluoropyridine MC_C4->Product  -F⁻ elimination  

Figure 1: Reaction coordinate showing the kinetic preference for C4 substitution due to maximized charge stabilization.[1]

Synthetic Protocol: The Gateway

Objective: Synthesis of a 4-thio-substituted TFP (Model for Cysteine Bioconjugation). Target: 4-(Phenylthio)-2,3,5,6-tetrafluoropyridine.[1]

Reagents & Setup
  • Substrate: Pentafluoropyridine (PFP) [CAS: 700-16-3]. Note: Volatile (bp 84°C).[1]

  • Nucleophile: Thiophenol (1.0 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve PFP (1.0 mmol) in dry MeCN (5 mL). Cool to 0°C. Why? Controlling temperature prevents over-substitution at C2/C6.[1]

  • Addition: Add the base (1.1 equiv) followed by dropwise addition of Thiophenol (1.0 equiv).[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via

    
     NMR (see Section 4).
    
  • Quench: Dilute with DCM, wash with water (

    
    ) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: TFP derivatives are often UV-active but may streak;

    
     monitoring is superior.[1]
    
Troubleshooting & Decision Tree

Synthesis_Workflow Start Start: PFP + Nucleophile Check Check 19F NMR Start->Check Result1 3 Signals present? (-90, -135, -160 ppm) Check->Result1 Result2 2 Signals present? (No -135 ppm signal) Check->Result2 Result3 Complex Multiplicity? Check->Result3 Action1 Incomplete Rxn: Increase Temp/Time Result1->Action1 Action2 Success: C4 Substitution. Proceed to Workup Result2->Action2 Action3 Over-reaction (C2/C6 sub): Restart at lower Temp Result3->Action3

Figure 2: Operational workflow for monitoring the synthesis of 4-substituted TFPs.

Physicochemical Profiling & Data Validation

The most critical validation tool for this chemistry is


 NMR .[1] Proton NMR is often useless if the nucleophile lacks protons or has overlapping aromatic signals.[1]
The Self-Validating NMR System

Pentafluoropyridine (Starting Material) has three distinct fluorine environments. Upon substitution at C4, the symmetry changes, and the unique C4-Fluorine signal disappears.[1]

Table 1:


 NMR Shift Diagnostics (Relative to 

)
Compound StateSignal A (Ortho, 2,6-F)Signal B (Para, 4-F)Signal C (Meta, 3,5-F)Interpretation
Pentafluoropyridine

ppm (m)

ppm (tt)

ppm (m)
Intact core.[1] 4-F is key indicator.
4-Substituted TFP

ppm (m)
ABSENT

to -160 ppm (m)
Successful C4 substitution.
2,4-Disubstituted Complex / ShiftedAbsentComplex AsymmetryOver-reaction (impurity).

Note: The "meta" fluorines (3,5-F) often shift significantly depending on the electron-donating/withdrawing nature of the new nucleophile at C4.[1]

Lipophilicity & Bioisosterism

The 4-sub-TFP moiety is a bioisostere for phenyl and heteroaryl rings but with distinct properties:

  • Quadrupole Moment: The perfluorinated ring creates an inverted quadrupole moment compared to benzene, promoting

    
    -stacking with electron-rich residues (e.g., Trp, Phe) in protein binding pockets.[1]
    
  • Metabolic Stability: The C-F bond strength prevents oxidative metabolism (e.g., P450 hydroxylation) at the ring positions.[1]

Applications in Drug Discovery: The "Cysteine Click"[1]

The high reactivity of PFP with thiols at C4 has led to its adoption in peptide stapling and bioconjugation.[1]

Mechanism of Action

Cysteine residues in peptides attack C4 of PFP (or a PFP-linker) to form a stable thioether.[1]

  • Selectivity: At pH 8.0, cysteine thiols are nucleophilic enough to react, while lysine amines are generally protonated or kinetically slower to react with the TFP core compared to the soft thiol nucleophile.[1]

  • Stability: The resulting aryl-thioether is stable in plasma, unlike maleimides which can undergo retro-Michael addition or hydrolysis.[1]

Protocol Adaptation for Peptides
  • Buffer: TRIS or Phosphate buffer (pH 7.5 - 8.0).

  • Co-solvent: DMF or DMSO (if peptide solubility is low).[1]

  • Stoichiometry: Use excess PFP-linker (1.5 - 2.0 equiv) relative to free thiols.

  • Purification: HPLC immediately. The TFP adduct adds significant hydrophobicity, increasing retention time.[1]

References

  • Chambers, R. D., et al. (1964).[1] Nucleophilic substitution in pentafluoropyridine.[1][4] Journal of the Chemical Society.[1] Link

  • Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron.[1] Link[1]

  • Spokoyny, A. M., et al. (2016).[1] Pentelute Lab: Perfluoroaryl-Cysteine SNAr Chemistry. Nature.[1] Link (Contextual reference on C-F activation).

  • Reimann, O., et al. (2015).[1] Site-selective labeling of proteins using perfluoroaromatic reagents. Chemical Communications.[1] Link

  • BenchChem Technical Support. (2025). Regioselectivity in Nucleophilic Substitution of Pentafluoropyridine.[1][2][3][4]Link[1]

Sources

2,3,5,6-Tetrafluoro-4-methoxypyridine as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

2,3,5,6-Tetrafluoro-4-methoxypyridine: Strategic Building Block for Polyfluorinated Scaffolds

Executive Summary

In the high-stakes arena of drug discovery and agrochemical development, This compound (CAS: 2375-90-8) serves as a critical electrophilic scaffold. Unlike its parent compound, pentafluoropyridine (PFP), this 4-methoxy derivative offers a "tamed" yet highly reactive platform for regioselective functionalization. By masking the highly activated C4 position with a methoxy group, researchers can direct subsequent nucleophilic attacks to the C2 and C6 positions, enabling the construction of complex, polysubstituted pyridine architectures found in next-generation kinase inhibitors and fluorinated agrochemicals.

This guide details the synthesis, reactivity profile, and application of this building block, emphasizing the "Fluorine Effect"—where strategic fluorination modulates metabolic stability (


) and lipophilicity (

).

Chemical Profile & Properties[1][2][3]

PropertyData
CAS Number 2375-90-8
IUPAC Name This compound
Molecular Formula

Molecular Weight 181.09 g/mol
Appearance Colorless to light yellow liquid
Boiling Point >102°C (est.[1] based on PFP)
Solubility Soluble in DCM, THF, MeCN; low solubility in water
Key Spectral Feature

NMR: Two distinct signals (AA'XX' system)

Synthesis & Production Logic

Expertise & Experience: The primary challenge in synthesizing this building block is preventing over-substitution. Pentafluoropyridine is hyper-electrophilic; without strict stoichiometric control, the reaction cascades to form 2,4-dimethoxy and 2,4,6-trimethoxy byproducts.

Protocol: Regioselective Methoxylation of Pentafluoropyridine

Objective: Synthesize this compound with >95% regioselectivity.

Reagents:

  • Pentafluoropyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol (0.95 equiv)

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Pentafluoropyridine (PFP) and anhydrous

    
     under 
    
    
    
    atmosphere. Cool the system to -78°C (dry ice/acetone bath). Causality: Low temperature suppresses the kinetic energy required for the second substitution at the C2 position.
  • Addition: Add the NaOMe solution dropwise over 60 minutes. Validation: Rapid addition creates localized high concentrations of methoxide, leading to disubstitution.

  • Equilibration: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with 
    
    
    
    , wash with brine, and dry over
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation.

Self-Validating Checkpoint (


 NMR): 
  • Starting Material (PFP): 3 signals (2,6-F; 3,5-F; 4-F).

  • Product: 2 signals (2,6-F and 3,5-F). The disappearance of the unique para-fluorine signal confirms C4 substitution.

Reactivity Landscape & Mechanism

The utility of this compound lies in its predictable


 (Nucleophilic Aromatic Substitution) behavior.
  • The C4 Preference (Pre-synthesis): In PFP, nucleophilic attack occurs at C4 because the resulting Meisenheimer intermediate places the negative charge on the nitrogen atom (para-stabilization), which is the most energetically favorable resonance contributor.

  • The C2/C6 Shift (Post-synthesis): Once the C4 position is occupied by the methoxy group (an electron-donating group via resonance, but inductively withdrawing), the electronic landscape shifts. The next most activated positions are C2 and C6, adjacent to the ring nitrogen.

Visualizing the Substitution Pathway

Reactivity PFP Pentafluoropyridine (Highly Reactive) Intermediate Meisenheimer Complex (N-stabilized) PFP->Intermediate + NaOMe (1 eq) -78°C Product 4-Methoxy-2,3,5,6-tetrafluoropyridine (Target Scaffold) Intermediate->Product - NaF SideProduct 2,4-Dimethoxy-3,5,6-trifluoropyridine (Over-reaction) Product->SideProduct + NaOMe (Excess) >0°C Downstream 2-Amino-4-methoxy-3,5,6-trifluoropyridine (Drug Intermediate) Product->Downstream + R-NH2 SNAr @ C2

Caption: Regioselective pathway. C4 substitution is kinetically favored. Control of temperature prevents C2 attack (SideProduct).

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

The tetrafluoropyridine core acts as a rigid, lipophilic linker. The 4-methoxy group can serve two roles:

  • Permanent Feature: Modulating the pKa of the pyridine nitrogen.

  • Leaving Group Precursor: In rare cases, the methoxy can be demethylated to a pyridone or activated for displacement, though the fluorines are generally better leaving groups.

B. Library Generation via Sequential

Researchers use this building block to create libraries of 2,4-disubstituted pyridines.

  • Step 1: Purchase or synthesize this compound.

  • Step 2: React with Amine A (R-NH2) to install functionality at C2.

  • Step 3: React with Thiol B (R-SH) to install functionality at C6 (requires higher temp).

C. C-F Bond Activation

The C-F bonds at positions 2 and 6 are susceptible to oxidative addition by transition metals (Ni, Rh), allowing for cross-coupling reactions (Suzuki-Miyaura, Stille) that replace a fluorine with an aryl or alkyl group, accessing chemical space unreachable by standard condensation chemistry.

Safety & Handling

  • Hazards: Fluorinated pyridines are skin irritants and lachrymators. PFP is highly volatile. The 4-methoxy derivative is less volatile but should still be handled in a fume hood.

  • Incompatibility: Avoid strong oxidizers and reducing agents.

  • Waste: Fluorinated organics cannot be disposed of with standard organic waste in some jurisdictions due to HF formation during incineration; segregate according to local EHS protocols.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1969. Link

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003. Link

  • Vlasov, V. M. "Fluorinated pyridines as building blocks in organic synthesis." Journal of Fluorine Chemistry, 1993. Link

  • VulcanChem. "this compound Product Data." VulcanChem Catalog, 2024. Link

  • Banks, R. E. "Organofluorine Chemistry: Principles and Commercial Applications." Plenum Press, 1994.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026


) of Pentafluoropyridine

Executive Summary

This guide details the protocol for the synthesis of 2,3,5,6-tetrafluoro-4-methoxypyridine (CAS: 2375-90-8) from pentafluoropyridine (PFP). This transformation is a cornerstone reaction in organofluorine chemistry, utilized to generate fluorinated scaffolds for pharmaceutical intermediates and specialized organometallic ligands.

The protocol relies on a thermodynamically and kinetically controlled Nucleophilic Aromatic Substitution (


). By exploiting the specific electronic activation provided by the pyridine nitrogen, researchers can achieve exclusive para-substitution (C-4 position) under mild conditions, avoiding the formation of di-substituted byproducts.

Scientific Foundation & Reaction Design

Mechanistic Rationale

Pentafluoropyridine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the five fluorine atoms and the ring nitrogen. The reaction proceeds via an addition-elimination mechanism (


).
  • Regioselectivity (The "Why"): Nucleophilic attack occurs almost exclusively at the 4-position (para) .

    • Electronic Effect: The nitrogen atom withdraws electron density, making the C-2, C-4, and C-6 positions electrophilic. However, the intermediate Meisenheimer complex formed by attack at C-4 is stabilized by the ability of the nitrogen to accommodate the negative charge (para-quinonoid resonance structure) without disrupting the symmetry as severely as ortho-attack.

    • Steric Effect: The C-4 position is less sterically hindered than the C-2/C-6 positions, which are flanked by the nitrogen lone pair and adjacent fluorines.

Self-Validating Control Systems

To ensure "Trustworthiness" and reproducibility, this protocol incorporates specific control points:

  • Stoichiometric Control: A precise 1:1.05 ratio of PFP to Methoxide is used. Excess methoxide leads to 2,4-disubstitution.

  • Temperature Gating: The reaction is initiated at 0°C. Higher temperatures during addition promote poly-substitution.

  • In-Process Monitoring:

    
     NMR is the gold standard for validation. The starting material (3 signals) collapses into a distinct 2-signal pattern (AA'XX' system) for the product.
    

Visualization of Reaction Pathway

SNAr_Mechanism Figure 1: SNAr Mechanism showing regioselective attack at C-4 stabilized by ring nitrogen. PFP Pentafluoropyridine (Substrate) Complex Meisenheimer Complex (Transition State) PFP->Complex Nucleophilic Attack (C-4 Position) MeO Methoxide Ion (Nucleophile) MeO->Complex Product 4-Methoxy-2,3,5,6- tetrafluoropyridine Complex->Product Elimination of F- Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride

Experimental Protocol

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
Pentafluoropyridine 169.051.01.55Substrate
Sodium Methoxide (0.5M in MeOH)54.021.05~0.8Reagent
Methanol (Anhydrous) 32.04Solvent0.79Solvent
Dichloromethane (DCM) 84.93Workup1.33Extraction
Magnesium Sulfate 120.37Drying-Drying Agent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with nitrogen (repeat 3x).

  • Charging: Add Pentafluoropyridine (1.69 g, 10 mmol) and 15 mL anhydrous Methanol to the flask.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0 °C . Stir for 10 minutes to ensure thermal equilibrium.

Phase 2: Controlled Addition
  • Reagent Prep: Charge the addition funnel with Sodium Methoxide solution (21 mL of 0.5M in MeOH, 10.5 mmol) .

    • Note: Using a dilute solution prevents localized "hotspots" of high concentration that favor di-substitution.

  • Addition: Dropwise add the NaOMe solution over 30 minutes . Maintain internal temperature < 5 °C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2 hours.

    • Checkpoint: TLC (Silica, 10% EtOAc/Hexane) or

      
       NMR aliquot can confirm consumption of PFP.
      
Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into 50 mL of cold water to quench any excess methoxide and dissolve NaF salts.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL) .

    • Note: The product is an oil; ensure careful separation.

  • Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous

    
     .
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, 30 °C bath, >200 mbar).

    • Caution: The product is volatile (bp ~102 °C at atm, ~28 °C at 0.85 mbar). Do not use high vacuum or high heat during concentration.

  • Purification: If necessary, purify via vacuum distillation (Kugelrohr or short-path) to obtain a colorless oil.

Workflow Diagram

Protocol_Workflow Figure 2: Operational workflow for the synthesis of this compound. Start Start: Inert Atmosphere Setup Cool Cool PFP/MeOH to 0°C Start->Cool Add Dropwise Addition of NaOMe (Rate Control) Cool->Add React Stir at RT for 2 Hours Add->React Quench Quench with Cold Water React->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry (MgSO4) & Concentrate (Caution: Volatile Product) Extract->Dry End Final Product: Colorless Oil Dry->End

Characterization Data

To validate the synthesis, compare your isolated material against these standard spectral data points.

TechniqueParameterExpected ValueAssignment

NMR

(ppm)
-99.3 (m, 2F)F-2, F-6 (Ortho to N)
-169.8 (m, 2F)F-3, F-5 (Meta to N)

NMR

(ppm)
4.29 (t,

Hz, 3H)
-OCH

Physical StateColorless Oil-
Physical Boiling Point~102 °C (atm) / 28 °C (0.85 mbar)-

Note: The triplet splitting in the proton NMR arises from long-range coupling with the ortho-fluorine atoms.

Safety & Handling

  • Pentafluoropyridine: Flammable liquid.[2] Causes severe skin burns and eye damage. Vapors are harmful. Handle strictly in a fume hood.

  • Sodium Methoxide: Corrosive and moisture sensitive.

  • Waste Disposal: Aqueous waste will contain Fluoride ions (

    
    ). Dispose of according to specific halogenated waste protocols.
    

References

  • Reaction Mechanism & Regioselectivity

    • Chambers, R. D., et al. "Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1964. Link

  • Spectral Data & Synthesis

    • Pike, S. J., et al. "Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes." Organometallics, 2013, 33(2), 586-593. (Contains detailed characterization of the methoxy derivative). Link

  • General Protocol Grounding

    • Banks, R. E., et al. "Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1965. Link

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution on Pentafluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 4-methoxy-2,3,5,6-tetrafluoropyridine via nucleophilic aromatic substitution (


) of pentafluoropyridine (PFP) using sodium methoxide.

Polyfluorinated heterocycles are critical scaffolds in medicinal chemistry and materials science due to their unique lipophilicity and metabolic stability. However, their extreme electron deficiency requires precise reaction control to prevent over-substitution or regio-scrambling. This guide provides a validated workflow, mechanistic rationale, and safety protocols to ensure high-yield, exclusive C4-substitution.

Mechanistic Insight & Regioselectivity

The "Para-Directing" Effect in Perfluoroheterocycles

Pentafluoropyridine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the five fluorine atoms and the ring nitrogen. When reacting with hard nucleophiles like methoxide (


), substitution occurs almost exclusively at the C4 (para)  position.

Why C4 and not C2? The regioselectivity is governed by the stability of the Meisenheimer Complex (anionic intermediate).

  • Inductive Stabilization: Attack at the C4 position places the negative charge on the ring nitrogen and the carbons bearing the ortho-fluorines. The nitrogen atom (being highly electronegative) effectively stabilizes this negative charge.

  • Repulsion Avoidance: Attack at the C2 (ortho) position is kinetically disfavored due to the repulsion between the incoming nucleophile and the lone pair on the ring nitrogen.

Reaction Scheme


Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
Pentafluoropyridine (PFP) 169.051.0SubstrateVolatile, Flammable, Irritant
Sodium Methoxide (0.5M in MeOH) 54.021.05NucleophileCorrosive, Moisture Sensitive
Methanol (Anhydrous) 32.04SolventSolventFlammable, Toxic
Dichloromethane (DCM) 84.93WorkupExtractionVolatile
Safety Pre-Check (Critical)
  • Volatility: PFP has high vapor pressure. All transfers must occur in a fume hood.

  • Exotherm: The reaction is exothermic. Temperature control (

    
    ) is mandatory during addition to prevent polysubstitution.
    
  • HF Generation: While the primary byproduct is NaF, contact with strong acids can liberate HF. Keep calcium gluconate gel accessible.

Validated Workflow

The following diagram outlines the logical flow of the synthesis and critical decision points.

SNAr_Workflow Start Start: Preparation Cooling Cool Solvent (MeOH to 0°C) Start->Cooling Add_PFP Add PFP (1.0 eq) Stir 5 mins Cooling->Add_PFP Add_NaOMe Dropwise Addition NaOMe (1.05 eq) Add_PFP->Add_NaOMe Slow Addition Reaction Reaction Progress (0°C -> RT, 2 hrs) Add_NaOMe->Reaction Check TLC / 19F-NMR Check Reaction->Check Check->Reaction Incomplete (Add 0.1 eq NaOMe) Quench Quench (H2O / Brine) Check->Quench Complete Extract Extraction (DCM x 3) Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Final Product: 4-methoxy-2,3,5,6-tetrafluoropyridine Dry->Final

Figure 1: Step-by-step experimental workflow for the regioselective methoxylation of PFP.

Detailed Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Loading: Charge the flask with anhydrous Methanol (

    
    ).
    
  • Substrate Addition: Add Pentafluoropyridine (1.0 eq) via syringe.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes.
    
  • Nucleophile Addition: Add Sodium Methoxide solution (1.05 eq) dropwise over 15 minutes.

    • Note: Rapid addition causes localized heating, which may lead to 2,4-disubstitution.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (10% EtOAc/Hexane) or

    
     NMR (see Section 4).
    
  • Workup:

    • Dilute with water (

      
      ).
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine.

    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure (

    
     initially, as product is moderately volatile). If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexane).
    

Data Presentation & Analysis

Expected NMR Data

 NMR is the most definitive method for confirming regioselectivity. PFP possesses a 

symmetry axis through the nitrogen and C4. Substitution at C4 retains this symmetry but removes the unique para-fluorine signal.
Compound

NMR Signals (

ppm)
MultiplicityInterpretation
Pentafluoropyridine (SM) -88.0 (2F) -132.0 (1F) -160.0 (2F)Multiplet Triplet of triplets MultipletOrtho-F Para-F (Diagnostic) Meta-F
4-Methoxy-tetrafluoropyridine -95.0 (2F) -162.0 (2F)Multiplet MultipletOrtho-F Meta-F

Key Validation Criterion: The complete disappearance of the signal at -132 ppm (Para-F) confirms full conversion. The appearance of a simplified AA'XX' pattern indicates successful symmetric substitution at the 4-position.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Multiple Product Spots on TLC Over-substitution (2,4-dimethoxy)Ensure strict

control; reduce NaOMe to 1.0 eq.
Low Yield Product volatilityDo not use high vacuum (<50 mbar) during concentration.
Incomplete Conversion Moisture in MeOHUse freshly distilled or anhydrous MeOH; NaOMe reacts with water to form NaOH.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part VII. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1966.

  • Banks, R. E. "Organofluorine Chemicals and their Industrial Applications." Ellis Horwood, 1979.
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron, 2003.

  • Safety Data Sheet (Pentafluoropyridine). Fisher Scientific.

Sources

reaction conditions for C-C bond formation with 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: C-C Bond Formation Strategies for 2,3,5,6-Tetrafluoro-4-methoxypyridine

Executive Summary & Strategic Analysis

This compound (TFMP) is a highly specialized fluorinated building block. Unlike its parent compound, pentafluoropyridine, the C-4 position of TFMP is blocked by a methoxy group.[1] This structural feature fundamentally alters its reactivity landscape, forcing C-C bond formation to occur exclusively at the C-2 (or C-6) positions via C-F bond cleavage.

For drug development professionals, this molecule offers a unique "molecular scaffold" effect. The perfluorinated ring acts as a lipophilic, electron-withdrawing core, while the methoxy group provides a handle for solubility or further derivatization.

Key Reactivity Principles:

  • Regioselectivity: Nucleophilic attack is directed to the C-2 position (ortho to nitrogen) due to the inductive activation by the ring nitrogen. The C-3 position is deactivated relative to C-2.

  • Mechanism Dichotomy:

    • Hard Nucleophiles (R-Li, R-MgX): Proceed via rapid Nucleophilic Aromatic Substitution (

      
      ).
      
    • Soft Nucleophiles (Boronic Acids, Alkynes): Require Transition-Metal Catalyzed C-F Activation (typically Ni or Pd).

Reaction Condition Decision Matrix

Use this table to select the optimal protocol based on your desired C-C bond type.

Target BondReagent ClassRecommended MethodKey Catalyst/AdditiveSelectivity
Alkyl/Aryl Organolithium / GrignardProtocol A (

)
None (Low Temp)C-2 Exclusive
Biaryl Boronic AcidsProtocol B (Suzuki)

/

C-2 Predominant
Alkynyl Terminal AlkynesProtocol C (Sonogashira)

/ CuI
C-2 Exclusive
Cyano/Enolate Active MethylenesProtocol A (Modified) NaH or

C-2 Exclusive

Mechanistic Pathways & Logic

The following diagram illustrates the divergent pathways for functionalizing TFMP. Note how the choice of reagent dictates whether the reaction proceeds through a Meisenheimer complex (


) or an Oxidative Insertion (Metal Catalysis).

G Start 2,3,5,6-Tetrafluoro- 4-methoxypyridine SNAr_Step Pathway A: SNAr (Nucleophilic Attack at C-2) Start->SNAr_Step R-Li / R-MgX Metal_Step Pathway B: C-F Activation (Oxidative Addition of Ni/Pd) Start->Metal_Step Ni(0) / Pd(0) Meisenheimer Meisenheimer Intermediate SNAr_Step->Meisenheimer Product_SNAr 2-Substituted Derivative Meisenheimer->Product_SNAr - LiF / MgFBr Transmetal Transmetallation (w/ Boronic Acid) Metal_Step->Transmetal Product_Metal 2-Aryl/Alkyl Derivative Transmetal->Product_Metal Reductive Elimination

Figure 1: Divergent mechanistic pathways for C-2 functionalization of TFMP.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Grignard Reagents

Best for: Introducing simple alkyl or aryl groups without transition metals.

Scientific Rationale: Perfluoropyridines are highly electrophilic. The C-2 position is most susceptible to attack because the transition state is stabilized by the adjacent ring nitrogen. Low temperature is critical to prevent "over-reaction" (disubstitution at C-6) and to suppress attack at the methoxy group (though rare).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenylmagnesium Bromide (1.1 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: Sat.

    
     (aq)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Dissolution: Add TFMP (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Tip: Do not rush the cooling. Internal temperature must be -78 °C before reagent addition to ensure regiocontrol.

  • Addition: Add the Grignard reagent dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: A color change (often yellow or orange) indicates the formation of the anionic intermediate (Meisenheimer complex).

  • Reaction: Stir at -78 °C for 1 hour. Slowly warm to 0 °C over 2 hours.

    • Checkpoint: TLC (10% EtOAc/Hex) should show consumption of starting material.

  • Workup: Quench with saturated

    
     at 0 °C. Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling (C-F Activation)

Best for: Coupling with boronic acids to create biaryl systems.

Scientific Rationale: Traditional Pd-catalyzed Suzuki conditions often fail with C-F bonds due to the high bond dissociation energy (approx. 116 kcal/mol). Nickel(0) complexes, particularly with electron-rich phosphine ligands (


) or NHC ligands, are required to facilitate the difficult oxidative addition step at the C-F bond.

Materials:

  • Substrate: TFMP (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     (20 mol%) or 
    
    
    
    (10 mol%)
  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: This reaction is highly oxygen-sensitive due to the Ni(0) catalyst. All solids should be weighed in a glovebox if possible.

  • Catalyst Pre-formation: In a Schlenk tube, mix

    
     and 
    
    
    
    in toluene. Stir for 10 mins at RT until the solution turns a deep orange/red.
  • Reagent Addition: Add TFMP, Arylboronic acid, and

    
    .
    
  • Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours.

    • Expert Tip: Vigorous stirring is essential as the phosphate base is insoluble.

  • Workup: Cool to RT. Filter through a pad of Celite to remove metal residues. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (

)
Moisture in solventRe-distill THF from Na/Benzophenone; ensure Argon atmosphere.
Disubstitution (C-2 & C-6) Excess nucleophile or high tempStrictly control stoichiometry (1.05 equiv) and keep T < -40 °C.
No Reaction (Ni-Catalysis) Catalyst oxidationUse fresh

(should be yellow, not white/green). Ensure strict deoxygenation.
Regioisomer Mixtures Steric clashIf using bulky nucleophiles, the reaction may slow down; increase time, not temperature.

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1968. Link

  • Sipyagin, A. M., et al. "Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines."[2] Chemistry of Heterocyclic Compounds, 2003.[2] Link

  • Tobisu, M., & Chatani, N. "Cross-Coupling Reactions via C–F Bond Cleavage." Accounts of Chemical Research, 2015. Link

  • Love, J. B. "Nickel-Catalyzed Cross-Coupling of Fluoroarenes." Organometallics, 2011. Link

  • Sigma-Aldrich. "C-C Bond Forming Reagents & Catalysts." Link

Sources

Application Note: 2,3,5,6-Tetrafluoro-4-methoxypyridine (TFMP) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the specific utility of 2,3,5,6-Tetrafluoro-4-methoxypyridine (TFMP) as a versatile electrophilic scaffold for generating polysubstituted pyridine libraries and macrocyclic peptides.

Subject: Strategic Utilization of TFMP for


 Diversification and Peptide Stapling
Document ID:  AN-TFMP-2025-v1
Date:  January 28, 2026
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This compound (TFMP) is a highly activated, electron-deficient heteroaromatic building block. Unlike its parent compound pentafluoropyridine, TFMP possesses a methoxy group at the C4 position.[1] This structural feature effectively "blocks" the typically most reactive para-position, thereby directing nucleophilic aromatic substitution (


) regioselectively to the ortho (C2 and C6) positions.

This unique reactivity profile makes TFMP an invaluable tool for:

  • Sequential Library Synthesis: Creating 2,6-disubstituted pyridines with high precision.

  • Peptide Macrocyclization: Acting as a rigid, fluorinated "staple" for cysteine-rich peptides.

  • Fragment-Based Drug Discovery (FBDD): Providing a lipophilic, metabolically stable fluorinated core.

Chemical Mechanism & Reactivity Profile[1]

The "Activated Pincer" Effect

In perfluorinated pyridines, nucleophilic attack typically occurs at the C4 position due to the maximization of Meisenheimer complex stabilization by the ring nitrogen. However, in TFMP, the C4-methoxy group forces nucleophiles to attack the C2 or C6 positions.

  • Electronic Activation: The ring nitrogen and fluorine atoms inductively withdraw electron density, making C2/C6 highly electrophilic.

  • Regiocontrol: The C4-OMe group prevents substitution at C4, channeling reactivity to the flanking fluorines. This allows for controlled, stepwise substitution.

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization logic.

TFMP_Reactivity Figure 1: Sequential SNAr pathway. The C4-OMe group directs substitution to C2, then C6. TFMP 2,3,5,6-Tetrafluoro- 4-methoxypyridine (Starting Material) Inter Intermediate: 2-Substituted-3,5,6-trifluoro- 4-methoxypyridine TFMP->Inter + Nucleophile 1 (R-NH2/R-SH) Mild Base, 0°C Final Product: 2,6-Disubstituted-3,5-difluoro- 4-methoxypyridine Inter->Final + Nucleophile 2 (R'-NH2/R'-SH) Heat, Base

Application 1: Synthesis of 2,6-Disubstituted Pyridine Libraries

This protocol describes the synthesis of a " Janus" scaffold—a pyridine ring with two different functional arms—useful for PROTAC linkers or bifunctional ligands.

Protocol A: Sequential Functionalization

Objective: To synthesize 2-amino-6-thio-substituted tetrafluoropyridine derivatives.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile 1: Primary amine (e.g., Benzylamine, 1.0 equiv)

  • Nucleophile 2: Thiol (e.g., Thiophenol, 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA)[2]

  • Solvent: Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology
  • Step 1: First Substitution (C2 Functionalization)

    • Dissolve TFMP (100 mg, 0.55 mmol) in anhydrous MeCN (2 mL) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath (Critical for regiocontrol).

    • Add DIPEA (1.1 equiv) followed by dropwise addition of Nucleophile 1 (Amine) over 10 minutes.

    • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material spot should disappear, replaced by a slightly more polar product spot.

    • Workup 1: Concentrate solvent in vacuo. Redissolve in DCM, wash with water, dry over MgSO₄, and concentrate. (Purification is optional if >95% purity by LCMS).

  • Step 2: Second Substitution (C6 Functionalization)

    • Redissolve the crude intermediate from Step 1 in MeCN (2 mL).

    • Add DIPEA (1.5 equiv) and Nucleophile 2 (Thiol).

    • Heat the reaction mixture to 60 °C for 4–6 hours. Note: The second fluorine displacement requires higher energy due to the electron-donating effect of the first amine substituent.

    • Checkpoint: Monitor by LCMS for the mass of the disubstituted product.

  • Isolation

    • Evaporate volatiles.

    • Purify via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexanes).

Expected Results Table:

StepReaction SiteConditionsTypical YieldKey Observation
1 C-2 (Ortho)0 °C, 2h85-95%Mono-substitution is highly selective at low temp.
2 C-6 (Ortho')60 °C, 4h70-85%Requires heat; product is a stable 2,6-heterofunctionalized core.

Application 2: Peptide Macrocyclization (Stapling)

TFMP serves as a superior "staple" for cysteine-containing peptides compared to hexafluorobenzene due to its enhanced solubility and specific reactivity profile.

Protocol B: Cysteine-Selective Stapling

Objective: To macrocyclize a peptide sequence containing two cysteine residues (e.g., Ac-Cys-(Xaa)ₙ-Cys-NH₂) using TFMP.

Materials
  • Peptide: Linear precursor (0.1 mM final conc.) in TRIS buffer (pH 8.0) / MeCN (1:1 mixture).

  • Linker: TFMP (50 mM stock in DMF).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology
  • Peptide Reduction

    • Dissolve the linear peptide in the TRIS/MeCN buffer (degassed).

    • Add TCEP (1.5 equiv relative to peptide) to ensure cysteines are reduced (-SH form). Stir for 20 mins under nitrogen.

  • Linker Addition

    • Add TFMP (1.2 equiv relative to peptide) to the reaction mixture.

    • Critical: Add the linker slowly to avoid precipitation, although TFMP is more polar than perfluoroarene analogs.

  • Cyclization Reaction

    • Stir the mixture at Room Temperature for 2–4 hours.

    • Mechanism:[3][4][5][6][7][8][9][10] The thiolate of the first cysteine attacks C2. Due to the high effective molarity (intramolecular reaction), the second cysteine rapidly attacks C6, closing the ring.

  • Quenching & Analysis

    • Quench with 0.1% TFA in water.

    • Analyze via MALDI-TOF or LC-MS/MS. Look for the mass shift: [M_peptide + 181 Da - 2(HF)] .

    • Note: The mass addition of the TFMP moiety (C₆F₄NOMe, MW=181) minus two HF molecules (MW=40) results in a net mass increase of +141 Da .

Pathway Diagram: Peptide Stapling

Peptide_Stapling Figure 2: Two-step mechanism of peptide stapling using TFMP. Linear Linear Peptide (SH---SH) Complex Mono-S-Arylated Intermediate (Tethered at one end) Linear->Complex + TFMP Fast intermolecular attack Cyclic Macrocyclic Peptide (Stapled at C2 & C6) Complex->Cyclic Intramolecular attack (Ring Closure)

Technical Considerations & Troubleshooting

IssueProbable CauseSolution
Poly-substitution (Over-reaction) Temperature too high during Step 1; Excess nucleophile.Maintain strict 0 °C control; add nucleophile dropwise.
Low Solubility Peptide aggregation in aqueous buffer.Increase MeCN or DMF ratio to 30-50%; use Guanidine-HCl if necessary.
Hydrolysis of Methoxy Group Highly acidic or basic conditions at high temp.The 4-OMe is relatively stable, but avoid boiling in strong aqueous acid/base.
Regioisomer Mixtures Nucleophile attacking C3/C5 (rare).C2/C6 attack is electronically favored. Confirm structure via ¹⁹F NMR (distinct coupling patterns).

References

  • C-F Activation Studies: Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. Organometallics, 2013.[11] Available at: [Link]

  • Peptide Macrocyclization Strategies: Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC, 2020. Available at: [Link]

  • Nucleophilic Substitution in Polyfluoropyridines: Reactions of Polyhalopyridines. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Fluorinated Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a cornerstone strategy in modern drug discovery. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, modulating lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and basicity (pKa reduction). This guide provides a technical roadmap for synthesizing fluorinated pyridine derivatives, moving beyond basic textbook methods to field-proven, high-fidelity protocols. We cover three distinct strategic entry points: scalable nucleophilic substitution (Halex), precision metal-catalyzed cross-coupling, and late-stage C-H functionalization.

Strategic Overview: Method Selection

Choosing the right fluorination strategy depends heavily on the starting material availability and the stage of drug development (early discovery vs. process scale-up).

Decision Matrix
  • Scenario A: Early Discovery / Late-Stage Functionalization

    • Substrate: Complex pyridine scaffold with available C-H bonds.[1]

    • Method:Ag(II)-Mediated C-H Fluorination .

    • Advantage:[1][2][3][4][5][6][7] No pre-functionalization required; high site-selectivity (ortho to N).

  • Scenario B: Lead Optimization / Library Synthesis

    • Substrate: Aryl bromides or triflates.

    • Method:Pd-Catalyzed Nucleophilic Fluorination (Buchwald-type) .

    • Advantage:[1][2][3][4][5][6][7] Mild conditions, broad functional group tolerance, access to positions meta/para to N.

  • Scenario C: Process Chemistry / Scale-Up

    • Substrate: Chloropyridines or Nitropyridines.

    • Method:Halex (Halogen-Exchange) Reaction .[8]

    • Advantage:[1][2][3][4][6][7] Low cost, scalable, uses inexpensive fluoride sources (KF, CsF).

G Start Target: Fluorinated Pyridine Decision Analyze Starting Material Start->Decision Path1 Unfunctionalized Pyridine (C-H Bond) Decision->Path1 Path2 Bromopyridine / Triflate (Ar-Br / Ar-OTf) Decision->Path2 Path3 Chloropyridine / Nitropyridine (Ar-Cl / Ar-NO2) Decision->Path3 Method1 Protocol 3: Ag(II) C-H Fluorination (Late-Stage) Path1->Method1 Direct Functionalization Method2 Protocol 2: Pd-Catalyzed Fluorination (Precision) Path2->Method2 Cross-Coupling Method3 Protocol 1: Halex Reaction (Scalable) Path3->Method3 SNAr

Figure 1: Strategic decision tree for selecting the optimal fluorination methodology based on substrate availability.

Detailed Experimental Protocols

Protocol 1: The "Workhorse" – Halex Reaction (SNAr)

Application: Cost-effective synthesis of 2-fluoropyridines and 4-fluoropyridines from chloro-precursors. Ideal for multigram to kilogram scale. Mechanism: Nucleophilic Aromatic Substitution (


).
Critical Control Point: Water content.  The reaction fails if water > 100 ppm due to hydration of the fluoride ion, which drastically reduces nucleophilicity.
Materials
  • Substrate: 2-Chloropyridine derivative (1.0 equiv).

  • Fluoride Source: Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv).

  • Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (TPPBr).

  • Solvent: Anhydrous Sulfolane or DMSO.

  • Drying Agent: Toluene (for azeotropic distillation).[5]

Step-by-Step Procedure
  • Azeotropic Drying (Crucial Step):

    • In a round-bottom flask equipped with a Dean-Stark trap, combine the solvent (Sulfolane), KF, and catalyst.[5]

    • Add Toluene (20% v/v relative to Sulfolane).

    • Reflux at 130-140°C until no more water collects in the trap (approx. 2-4 hours).

    • Distill off the remaining toluene to leave a strictly anhydrous suspension.

  • Reaction:

    • Add the 2-chloropyridine substrate to the hot suspension.

    • Heat the mixture to 180-200°C (for Sulfolane) or 140-150°C (for DMSO).

    • Stir vigorously for 12-24 hours. Monitor by GC-MS or HPLC (TLC is often insufficient for distinguishing Cl vs F).

  • Workup:

    • Cool to room temperature.[9]

    • Dilute with water (to dissolve salts) and extract with Diethyl Ether or MTBE. Note: Fluoropyridines can be volatile; avoid high-vacuum concentration if the MW is low.

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Purify via distillation or silica chromatography.

Protocol 2: The "Precision Tool" – Pd-Catalyzed Fluorination

Application: Installing fluorine on electron-rich pyridines or positions (meta) inaccessible via SNAr. Reference: Based on Buchwald et al. methodologies [1, 2].[3]

Materials
  • Substrate: 3-Bromopyridine derivative (1.0 equiv).

  • Catalyst Precursor: [(cinnamyl)PdCl]2 (1.5 - 2.5 mol%).

  • Ligand: tBuBrettPhos (3.0 - 5.0 mol%).

  • Fluoride Source: AgF (2.0 equiv) Note: AgF is light sensitive.

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure
  • Glovebox/Schlenk Setup:

    • This reaction is sensitive to oxygen and moisture.[10] Assemble in a glovebox or use strict Schlenk techniques.

  • Assembly:

    • To a vial, add [(cinnamyl)PdCl]2, tBuBrettPhos, and AgF.

    • Add the aryl bromide substrate.[6][11][12]

    • Add anhydrous Toluene (0.2 - 0.5 M concentration).

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80-110°C for 12-18 hours.

    • Visual Check: The reaction mixture often turns dark brown/black.

  • Workup:

    • Cool to room temperature.[9]

    • Filter through a pad of Celite to remove silver salts. Rinse with Ethyl Acetate.[13]

    • Concentrate and purify via flash chromatography.[14]

Protocol 3: The "Discovery Enabler" – Late-Stage C-H Fluorination

Application: Direct fluorination of complex pyridine drugs/leads without pre-functionalization. Reference: Based on Hartwig/Fier AgF2 protocol [3, 4]. Selectivity: Exclusively fluorinates the position ortho to the pyridine nitrogen (C2 or C6).

Materials
  • Substrate: Pyridine derivative (1.0 equiv).

  • Reagent: Silver(II) Fluoride (AgF2) (2.0 - 3.0 equiv). Caution: AgF2 is a strong oxidant.

  • Solvent: Acetonitrile (MeCN) (dried over molecular sieves).[15]

  • Quench: Aqueous NaHCO3 / Na2S2O3.

Step-by-Step Procedure
  • Preparation:

    • Weigh AgF2 quickly in air (it is hygroscopic but kinetically stable enough for quick handling) or in a glovebox.

  • Reaction:

    • Dissolve the pyridine substrate in MeCN (0.1 M).

    • Add AgF2 solid in one portion.

    • Stir at Ambient Temperature (20-25°C) .

    • Time: Reaction is typically rapid (0.5 - 2 hours).

    • Observation: The black AgF2 solid will gradually turn into a lighter colored AgF/Ag species.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing sat. NaHCO3 and dilute with EtOAc.

    • Optional: Wash with 10% Na2S2O3 if oxidative byproducts are suspected.

    • Dry organic layer (Na2SO4) and concentrate.[14]

  • Purification:

    • Standard silica chromatography.[13]

CH_Fluorination Substrate Pyridine Substrate (Complex Scaffold) Intermediate Ag-N Coordination & F-Transfer Substrate->Intermediate Coordination Reagent AgF2 (2-3 equiv) MeCN, RT Reagent->Intermediate Product 2-Fluoropyridine Derivative Intermediate->Product Reductive Elimination

Figure 2: Mechanism of Ag(II)-mediated site-selective C-H fluorination.

Analytical Characterization (19F NMR)

Fluorine NMR is the primary tool for reaction monitoring.

  • 2-Fluoropyridines: Typically appear between -60 and -70 ppm (relative to CFCl3).

  • 3-Fluoropyridines: Typically appear between -120 and -140 ppm .

  • Coupling: Look for characteristic C-F coupling in 13C NMR (

    
     Hz).
    

Troubleshooting Guide

ProblemProbable CauseSolution
Halex: Low Conversion Wet solvent/reagentsRepeat azeotropic drying with toluene. Use spray-dried KF.
Halex: Black Tar Temp too high / DecompositionLower temp to 160°C; switch from Sulfolane to DMSO (lower thermal stress).
Pd-Cat: No Product Catalyst poisoning / OxidationEnsure strict O2-free conditions. Use fresh AgF (gray, not black).
AgF2: Over-fluorination Excess reagent / Long reactionReduce AgF2 to 1.5 equiv. Quench immediately after 1 hour.

References

  • Pd-Catalyzed Nucleophilic Fluorin

    • Source: Journal of the American Chemical Society (JACS), 2014.[11][13]

    • URL:[Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin

    • Source: Buchwald Lab / PMC, 2016.
    • URL:[Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amin

    • Source: Science, 2013 (Hartwig & Fier).[2]

    • URL:[Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.

    • Source: Organic Syntheses, 2017.
    • URL:[Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine (Halex Protocol).

Sources

Application Note: 2,3,5,6-Tetrafluoro-4-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of modern agrochemical discovery, 2,3,5,6-tetrafluoro-4-methoxypyridine (TFMP-OMe) serves as a critical electrophilic building block. Its value lies in its predictable regiochemistry and the "Fluorine Effect"—the ability of the polyfluorinated core to enhance metabolic stability and lipophilicity (LogP) in active ingredients (AIs).

This guide details the strategic utilization of TFMP-OMe for synthesizing herbicides and fungicides. Unlike standard pyridine chemistry, the perfluorinated core operates under a unique set of nucleophilic aromatic substitution (


) rules.[1] This document provides a validated protocol for regioselective functionalization at the C-2 position, enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Chemical Profile & Strategic Value

The Fluorine Advantage in Crop Protection

The incorporation of TFMP-OMe into an AI scaffold confers three distinct advantages:

  • Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) is resistant to oxidative metabolism (e.g., cytochrome P450), extending the half-life of the AI within the plant or pest.

  • Lipophilicity Modulation: The perfluorinated ring increases lipophilicity, facilitating transport across the waxy cuticle of leaves or the exoskeletons of insects.

  • Electronic Activation: The four fluorine atoms, combined with the ring nitrogen, make the system highly electron-deficient, activating the ring for precise nucleophilic attacks without the need for transition metal catalysis.

Reactivity Profile
PropertySpecification
CAS Number 2375-90-8
Molecular Formula

Primary Reactivity Nucleophilic Aromatic Substitution (

)
Regioselectivity Rule Nucleophiles attack C-2 (ortho to N) preferentially over C-3.
Leaving Group Fluoride (

)

Mechanism of Action: Regioselective Control

Understanding the regiochemistry is the difference between a high-yield synthesis and a complex mixture.

The "Ortho-Activation" Rule

In this compound, the methoxy group at C-4 is an electron-donating group (EDG) by resonance, which generally deactivates the ring. However, the ring nitrogen and the remaining fluorine atoms maintain high electrophilicity.

  • Site of Attack: Incoming nucleophiles (amines, thiols) attack the C-2 position (ortho to Nitrogen).

  • Reasoning: The transition state (Meisenheimer complex) is most stabilized when the negative charge resides on the electronegative nitrogen atom. Attack at C-2 allows this resonance stabilization; attack at C-3 does not.

Workflow Visualization

The following diagram illustrates the synthesis of the core from Pentafluoropyridine (PFPy) and its subsequent functionalization.

G cluster_mechanism Regioselectivity Logic PFPy Pentafluoropyridine (Starting Material) OMe_Step Step 1: Methoxylation (NaOMe, MeOH) PFPy->OMe_Step S_NAr at C-4 TFMP_OMe 2,3,5,6-Tetrafluoro- 4-methoxypyridine (The Core) OMe_Step->TFMP_OMe Nuc_Step Step 2: Functionalization (H-Nu, Base) TFMP_OMe->Nuc_Step S_NAr at C-2 Product 2-Substituted-3,5,6- trifluoro-4-methoxypyridine (Agro Scaffold) Nuc_Step->Product Logic1 C-4 Attack (Step 1): Para to N is most activated in PFPy. Logic1->OMe_Step Logic2 C-2 Attack (Step 2): Ortho to N is most activated in TFMP-OMe. Logic2->Nuc_Step

Figure 1: Synthetic workflow transforming Pentafluoropyridine into a functionalized agrochemical scaffold via sequential regioselective S_NAr reactions.

Experimental Protocol

Protocol A: Synthesis of the Core (If not purchased)

Note: While TFMP-OMe is commercially available, in-situ generation from Pentafluoropyridine (PFPy) is often more cost-effective for large-scale prep.

Reagents:

  • Pentafluoropyridine (1.0 equiv)

  • Sodium Methoxide (1.05 equiv, 25% wt in MeOH)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Cool a solution of Pentafluoropyridine in MeOH to 0°C.

  • Add NaOMe solution dropwise over 30 minutes. Critical: Exothermic reaction. Control temp < 5°C to prevent bis-substitution.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Validation: Monitor by

    
     NMR. Disappearance of the PFPy signal (approx -88, -132, -158 ppm pattern) and appearance of the A-A'-B-B' pattern of the product.
    
  • Quench with water, extract with DCM, and concentrate.

Protocol B: C-2 Functionalization (Library Generation)

Objective: Synthesize a 2-amino-3,5,6-trifluoro-4-methoxypyridine derivative (common herbicide motif).

Reagents:

  • This compound (1.0 equiv)

  • Nucleophile: Isopropylamine (1.1 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv)
  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TFMP-OMe (1.81 g, 10 mmol) in dry MeCN (20 mL).

  • Base Addition: Add

    
     (1.67 mL, 12 mmol).
    
  • Nucleophile Addition: Cool the mixture to 0°C. Add Isopropylamine (0.94 mL, 11 mmol) dropwise.

    • Why: Cooling suppresses double-substitution at the C-6 position.

  • Reaction: Allow the mixture to warm to RT and stir for 4-6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 8:1) or

    
     NMR.
    
    • Success Marker: The symmetric

      
       signals of the starting material will split into complex multiplets due to the loss of symmetry upon C-2 substitution.
      
  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Data Analysis & Validation

When characterizing the products,


 NMR is the gold standard due to the distinct shifts of fluorine atoms on the pyridine ring.
Compound Stage

NMR Pattern (Approx. Shifts)
Interpretation
Pentafluoropyridine 2 signals (-88, -132 ppm)Highly symmetric

(effectively).
4-Methoxy-TFPy 2 signals (-92 ppm, -159 ppm)Symmetry reduced to

. F-2/6 and F-3/5 are chemically equivalent pairs.
2-Amino-Product 3-4 distinct signalsSymmetry broken. F-3, F-5, and F-6 are now unique environments.

Safety & Handling (HSE)

  • Hydrofluoric Acid (HF) Risk: The

    
     reaction releases Fluoride ions (
    
    
    
    ). In acidic workups, this can generate HF. Always use basic or neutral quenching (e.g., Sat.
    
    
    ).
  • Volatility: TFMP-OMe is a liquid with moderate volatility. Handle in a fume hood to avoid inhalation.

  • Skin Contact: Polyfluorinated aromatics can be potent skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Chambers, R. D., et al. (1964).[2] "Polyfluoro-heterocyclic compounds. Part II. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society.[2][3] Link

    • Foundational text on the regioselectivity of PFPy deriv
  • Banks, R. E., et al. (1965).[2] "Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: The preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines." Journal of the Chemical Society.[2][3] Link[2]

    • Establishes the synthesis of the 4-methoxy intermedi
  • Jeschke, P. (2024). "Recent developments in fluorine-containing pesticides." Pest Management Science. Link

    • Review of modern agrochemical applications of fluorin
  • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine and perfluoropyridazine." Tetrahedron. Link

    • Comprehensive review of the reactivity and "ortho-activ

Sources

preparation of fluorinated polymers using 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Logic

Introduction

The incorporation of fluorinated heteroaromatics into polymer backbones is a critical strategy in the development of high-performance materials for drug delivery systems, medical device coatings, and gas separation membranes.[1][2][3] While perfluorinated polymers like PTFE are ubiquitous, they lack solubility and functionalizability.

2,3,5,6-Tetrafluoro-4-methoxypyridine (TFMP) represents a "Goldilocks" monomer for step-growth polymerization. Unlike its parent compound, pentafluoropyridine (PFPy), the 4-methoxy substituent serves two pivotal roles:

  • Solubility Enhancer: It disrupts the rigid packing often seen in perfluorinated aromatics, improving the solubility of the resulting polymer in organic solvents (THF, DMAc).

  • Regio-Directing Group: By blocking the highly reactive C4 position, the methoxy group forces nucleophilic aromatic substitution (

    
    ) to occur exclusively at the C2 and C6 positions. This ensures the formation of linear, high-molecular-weight polymers rather than cross-linked networks.
    
Mechanistic Insight: The Cascade

The polymerization proceeds via a step-growth polycondensation mechanism. The pyridine ring is highly activated towards nucleophiles due to the electronegativity of the fluorine atoms and the electron-withdrawing nature of the ring nitrogen.

  • Activation: The ring nitrogen pulls electron density, making the C2 and C6 carbons highly electrophilic.

  • Deactivation/Control: The methoxy group at C4 is an electron-donating group (EDG) by resonance, which slightly deactivates the ring compared to PFPy. This requires higher reaction temperatures but provides better control over the polymerization kinetics, preventing "runaway" reactions that lead to insoluble gels.

Part 2: Experimental Protocols

Materials & Equipment
  • Monomer A: this compound (Purity >99.5% by GC).

  • Monomer B: 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) or Poly(ethylene glycol) diamine (for hydrogel synthesis).

  • Base: Anhydrous Potassium Carbonate (

    
    ), ground and dried.
    
  • Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), distilled over

    
    .
    
  • Atmosphere: Dry Nitrogen or Argon.[4]

Protocol: Synthesis of Fluorinated Poly(arylene ether pyridine)

Target Application: Hydrophobic, chemically resistant coatings.

Step 1: Stoichiometric Balancing Precise stoichiometry is the single most critical factor in step-growth polymerization (Carothers' Equation).

  • Weigh 10.00 mmol of Bisphenol AF into a 100 mL 3-neck round-bottom flask.

  • Add 10.00 mmol of TFMP. Note: If TFMP is a liquid, weigh it by difference using a syringe to ensure exact mass.

Step 2: Salt Formation

  • Add 15 mL of anhydrous DMAc to the flask.

  • Add 12.00 mmol (1.2 equivalents) of

    
    .
    
  • Equip the flask with a Dean-Stark trap (filled with toluene) and a condenser.

  • Heat to 130°C for 2 hours.

    • Mechanism:[5][6] The base deprotonates the bisphenol, forming the bis-phenoxide. Water is generated and azeotropically removed via toluene to prevent hydrolysis of the fluorinated ring.

Step 3: Polymerization (


) 
  • Once water evolution ceases, drain the toluene from the Dean-Stark trap.

  • Increase the temperature to 80–100°C (depending on viscosity).

  • Stir for 12–24 hours . The solution should become viscous.

    • Observation: A color change to light yellow/amber is normal. Darkening to black indicates decomposition (temperature too high).

Step 4: Purification

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer dropwise into 500 mL of vigorously stirred Methanol/Water (90:10) .

    • Why: Methanol removes the solvent and unreacted monomer; water helps dissolve the inorganic salts (

      
      , 
      
      
      
      ).
  • Filter the white fibrous solid.

  • Re-dissolve in THF and re-precipitate into pure Methanol for pharmaceutical-grade purity.

  • Dry in a vacuum oven at 60°C for 24 hours.

Data Summary Table
ParameterSpecificationNotes
Monomer Ratio 1.00 : 1.00Deviations >0.5% drastically reduce MW.
Reaction Temp 80°C – 100°CLower than PFPy (usually RT) due to -OMe deactivation.
Solvent DMAc / NMPMust be anhydrous (<50 ppm water).
Yield > 90%Typical for optimized

polycondensation.

(GPC)
20 – 50 kDaPolystyrene standards, THF eluent.

(DSC)
140°C – 170°CHigh thermal stability due to rigid aromatic backbone.

Part 3: Visualization & Pathways

Reaction Mechanism Diagram

The following diagram illustrates the regioselective attack of the phenoxide nucleophile at the C2 and C6 positions of the pyridine ring.

SNAr_Mechanism Monomer TFMP Monomer (C4-OMe blocked) Intermediate Meisenheimer Complex Monomer->Intermediate Attack at C2/C6 Nucleophile Bisphenol (Phenoxide) Nucleophile->Intermediate Polymer Poly(arylene ether) Linear Chain Intermediate->Polymer Elimination of F- Byproduct KF Salt Intermediate->Byproduct Polymer->Monomer Chain Growth (Step-Growth)

Figure 1: Regioselective


 mechanism. The C4-methoxy group directs substitution to C2/C6, enabling linear polymer growth.
Experimental Workflow

Workflow Start Start: Weigh Reagents (1:1 Stoichiometry) SaltForm Salt Formation (130°C, Toluene Azeotrope) Start->SaltForm Polymerize Polymerization (80-100°C, 12-24h) SaltForm->Polymerize Remove Toluene Precip Precipitation (MeOH/Water) Polymerize->Precip Viscosity Increase Purify Purification (Re-dissolve THF -> MeOH) Precip->Purify End Final Product (Vacuum Dry) Purify->End

Figure 2: Step-by-step synthesis workflow for TFMP-based fluoropolymers.

Part 4: References

  • Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine." Journal of the Chemical Society C, 1966. Link

  • Banks, R. E., et al. "Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine)." Journal of the Chemical Society C, 1970. Link

  • Jardine, K. J., et al. "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science." Molecules, 2022, 27(5), 1616. Link

  • Powell, L., et al. "Nucleophilic Aromatic Substitution of Perfluoroheteroaromatics with Phenols and Thiols." Organic & Biomolecular Chemistry, 2018. (Contextual grounding for

    
     conditions).
    

Sources

Application Note: Advanced Synthesis of Tetrafluoropyridine-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of high-birefringence (


), negative dielectric anisotropy (

) liquid crystals (LCs) utilizing tetrafluoropyridine (TFP) cores. Unlike standard cyano-biphenyls, TFP derivatives offer a unique combination of low rotational viscosity (

) and high chemical stability, making them critical for next-generation active-matrix displays and photonic devices.

We focus on two primary synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  For creating ether-linked flexible cores.
    
  • Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura): For generating rigid, direct C-C bonded terphenyl/tolane analogs.

Strategic Chemistry: The Fluorine Advantage

The 2,3,5,6-tetrafluoropyridine moiety functions as an electron-deficient core. The fluorine atoms serve two roles:

  • Electronic: They induce a strong transverse dipole moment, resulting in negative

    
     (essential for VA-mode displays).
    
  • Steric/Viscosity: Fluorine's small van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) more closely than other halogens, minimizing steric disruption while significantly lowering melting points and viscosity compared to non-fluorinated analogs [1].

Mechanistic Insight: Regioselectivity

Success depends on exploiting the specific reactivity of pentafluoropyridine (PFP) . Nucleophilic attack occurs almost exclusively at the C-4 position (para to the ring nitrogen).

  • Causality: The ring nitrogen exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, making the C-4 position the most electron-deficient.
  • Validation:

    
    F NMR monitoring will show the disappearance of the unique para-F signal (typically 
    
    
    
    to
    
    
    ppm relative to
    
    
    ) and the retention of the symmetric ortho/meta signals [2].

Visualizing the Synthetic Workflow

The following diagram outlines the divergent pathways from the parent fluorinated pyridines to final LC materials.

G Start_PFP Pentafluoropyridine (PFP) Inter_SNAr Intermediate: 4-Substituted PFP (Ether Linkage) Start_PFP->Inter_SNAr SNAr (Regioselective) Start_Br 4-Bromo-2,3,5,6- tetrafluoropyridine Inter_Suzuki Intermediate: 4-Aryl-TFP (Direct C-C Bond) Start_Br->Inter_Suzuki Suzuki Coupling Purification Purification Loop: Silica Column -> Recrystallization (Remove Ionic Impurities) Inter_SNAr->Purification Inter_Suzuki->Purification Reaction_Cond1 Conditions A: Phenol Ar-OH, K2CO3 ACN, 60°C Reaction_Cond1->Inter_SNAr Reaction_Cond2 Conditions B: Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Toluene/H2O Reaction_Cond2->Inter_Suzuki Final_LC Final Liquid Crystal (High Birefringence) Purification->Final_LC Validation (DSC/POM)

Figure 1: Divergent synthetic pathways for TFP-based liquid crystals. Route A utilizes the lability of the C-4 fluorine in PFP. Route B utilizes the 4-Bromo derivative for metal-catalyzed coupling.[1]

Detailed Experimental Protocols

Protocol A: The Ether Linkage ( Route)

Target: Synthesis of 4-(4-alkoxyphenoxy)-2,3,5,6-tetrafluoropyridine. Application: Used as a flexible "wing" component in LC mixtures to lower melting points.

Reagents:

  • Pentafluoropyridine (1.0 eq)

  • 4-Alkoxyphenol (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (ACN), dry[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask equipped with a condenser and

    
     inlet, dissolve 4-alkoxyphenol in dry ACN (0.2 M concentration).
    
  • Base Activation: Add anhydrous

    
    . Stir at room temperature (RT) for 30 mins to generate the phenoxide anion.
    
  • Addition: Add Pentafluoropyridine dropwise via syringe. Caution: PFP is volatile and toxic.

  • Reaction: Heat to 60°C. Monitor by TLC (Hexane:EtOAc 9:1). The reaction is typically fast (2–4 hours) due to the high activation of the PFP ring [3].

  • Quench: Pour mixture into ice water. Extract with Dichloromethane (DCM).

  • Self-Validating Check: Check the crude

    
    F NMR. You should see two multiplets of equal intensity (AA'XX' system) representing the 2,6- and 3,5-fluorines. If a third signal exists, purification is mandatory before proceeding.
    
Protocol B: The Rigid Core (Suzuki-Miyaura Route)

Target: Synthesis of 4-(4-alkylphenyl)-2,3,5,6-tetrafluoropyridine. Application: High


 core components.

Reagents:

  • 4-Bromo-2,3,5,6-tetrafluoropyridine (1.0 eq)

  • 4-Alkylphenylboronic acid (1.1 eq)

  • 
     (3-5 mol%)
    
  • 
     (2 M aqueous solution)
    
  • Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Oxygen promotes homocoupling and catalyst deactivation. Sparge all solvents with Argon for 20 mins.

  • Assembly: Combine the bromide, boronic acid, and Pd catalyst in a Schlenk tube under Argon.

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture and the aqueous base.

  • Reflux: Heat to 90°C for 12–24 hours.

    • Note: Electron-deficient pyridines can undergo protodeboronation. If yields are low, switch to anhydrous conditions using

      
       as the base in DME [4].
      
  • Workup: Separate phases, wash organic layer with brine, dry over

    
    .
    

Purification & Characterization Standards

For LC applications, purity must exceed 99.5% to prevent ionic conductivity (which causes image sticking in displays).

StageTechniqueAcceptance Criteria
Crude Silica Gel ChromatographyRemoval of catalyst (Pd black) and baseline impurities.
Intermediate Recrystallization (EtOH/Hexane)Sharp melting point (< 1°C range).
Final Zone Refining or HPLCResistivity >

.
Phase Transition Analysis

Characterize the final material using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Nematic Phase: Look for the classic Schlieren texture with 2- and 4-brush defects.

  • Smectic Phase: Look for focal conic fan textures (often undesirable for high-speed switching, but common in fluorinated systems).

Comparative Data: Fluorination Effects

The table below illustrates the impact of the tetrafluoropyridine core versus a standard benzene core on physical properties [5].

Core StructureMelting Point (°C)

(1 kHz)
Viscosity (

, mPa·s)
Phenyl-Phenyl (Standard) 55+0.5 (Neutral)~25
Phenyl-Tetrafluoropyridine 38 -4.2 (Negative) ~18

Interpretation: The TFP core significantly lowers the melting point and viscosity while inducing the negative dielectric anisotropy required for Vertical Alignment (VA) modes.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Reissig, H. U., et al. (2025).[2] Regioselective Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives. ResearchGate.[3][4][5] Link

  • Sheng, L., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine. New Journal of Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Kula, P., et al. (2013). High Birefringence Liquid Crystals.[4][5][6] Crystals. Link

Sources

2,3,5,6-Tetrafluoro-4-methoxypyridine as a precursor for functional materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Abstract

This technical guide outlines the reactivity profile and synthetic utility of This compound (TFMP) .[1] Unlike its parent compound, pentafluoropyridine, TFMP possesses a blocked 4-position, directing subsequent nucleophilic aromatic substitution (


) exclusively to the ortho (2,6) positions.[1][2][3][4][5][6] This unique regioselectivity makes TFMP an ideal "elbow" scaffold for constructing non-linear liquid crystals, fluorinated macrocycles, and high-performance optoelectronic materials.[1] This document provides validated protocols for C-2 functionalization and C-2,6-disubstitution.

Introduction & Mechanistic Rationale

The Fluorinated Pyridine Scaffold

Perfluorinated heteroaromatics are critical in materials science due to their high electron affinity, thermal stability, and ability to induce specific molecular stacking via quadrupole interactions (arene-perfluoroarene stacking).

This compound (TFMP) represents a "desymmetrized" core.[1] In the parent pentafluoropyridine, the C-4 position is the most electrophilic site due to the maximization of the Meisenheimer complex stability (para-quinoid resonance contribution). Once the C-4 position is occupied by a methoxy group (as in TFMP), the electronic landscape shifts.[1][7]

Regioselectivity Logic

The methoxy group at C-4 is an electron-donating group (EDG) by resonance but remains inductively withdrawing.[1] However, it is a poor leaving group compared to fluorine in


 regimes.[1] Consequently, incoming nucleophiles attack the most activated remaining C-F bonds: C-2 and C-6  (ortho to the ring nitrogen).[1]
  • Step 1 (Pre-existing): Pentafluoropyridine + NaOMe

    
     TFMP (C-4 substitution).[1]
    
  • Step 2 (This Protocol): TFMP + Nucleophile

    
     2-substituted derivative.[1]
    
  • Step 3 (Advanced): 2-substituted derivative + Nucleophile

    
     2,6-disubstituted derivative.[1]
    

This sequential substitution allows researchers to "program" the molecule, creating asymmetric functional materials.[1]

Regioselectivity PFP Pentafluoropyridine (Highly Reactive C-4) TFMP 2,3,5,6-Tetrafluoro- 4-methoxypyridine (The Precursor) PFP->TFMP NaOMe (C-4 Selective) C2_Sub 2-Substituted Product (Asymmetric) TFMP->C2_Sub Nu-H / Base (C-2 Selective) C26_Sub 2,6-Disubstituted Product (Symmetric/Linker) C2_Sub->C26_Sub Excess Nu-H / Heat (C-6 Selective)

Figure 1: Regioselective reaction pathway for polyfluorinated pyridines. The 4-methoxy group directs subsequent chemistry to the 2 and 6 positions.

Application 1: Synthesis of Liquid Crystal Mesogens (Mono-Substitution)

Objective: To attach a mesogenic tail (e.g., a biphenyl or phenol derivative) to the TFMP core at the C-2 position. Target Molecule: 2-(4-butoxyphenoxy)-3,5,6-trifluoro-4-methoxypyridine.[1]

Materials
ReagentEquiv.Role
TFMP 1.0Electrophilic Scaffold
4-Butoxyphenol 1.05Nucleophile (Mesogen)
Potassium Carbonate (

)
1.2Base (HF Scavenger)
Acetonitrile (MeCN) SolventPolar Aprotic Medium
18-Crown-6 0.05Phase Transfer Catalyst (Optional)
Experimental Protocol
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 4-Butoxyphenol (1.05 equiv) in anhydrous MeCN (0.2 M concentration relative to phenol).

  • Activation: Add anhydrous

    
      (1.2 equiv). Stir at room temperature (RT) for 15 minutes to generate the phenoxide anion.
    
    • Note: The solution may turn slightly yellow.[1]

  • Addition: Add TFMP (1.0 equiv) dropwise via syringe.[1]

    • Critical: TFMP is volatile.[1] Ensure the system is sealed.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or

      
      F NMR.[1][2] The starting material (TFMP) shows two distinct signals.[1] The product will show three distinct signals (due to loss of symmetry).
      
  • Workup:

    • Cool to RT. Filter off the solid salts (

      
       and KF).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve in Dichloromethane (DCM) and wash with water (

      
       mL) and Brine (
      
      
      
      mL).[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel, Hexane/DCM gradient).

Application 2: Synthesis of Fluorinated Polymers/Linkers (Di-Substitution)

Objective: To utilize TFMP as a bifunctional linker for polymer networks or macrocycles by exploiting both the C-2 and C-6 positions.[1] Target: Poly(ether-pyridine) network or Bis-substituted linker.[1]

Materials
ReagentEquiv.Role
TFMP 1.0Linker Core
Hexane-1,6-diol 0.5Bifunctional Nucleophile
Sodium Hydride (NaH) 2.2Strong Base
THF (Anhydrous) SolventSolvent
Experimental Protocol
  • Activation: In a flame-dried Schlenk flask under Argon, suspend NaH (60% in oil, washed with hexane) in anhydrous THF.

  • Nucleophile Formation: Add Hexane-1,6-diol (0.5 equiv) slowly at 0°C. Stir for 30 mins to form the bis-alkoxide.

  • Coupling: Add TFMP (1.1 equiv - slight excess to prevent oligomerization if discrete linkers are desired; use 1:1 stoichiometry for polymerization).

  • Reaction: Reflux at 65°C for 12–18 hours.

    • Note: The second substitution (at C-6) is slower than the first (at C-2) due to increased electron density on the ring after the first alkoxy substitution.[1] Higher temperature or longer time is required compared to Protocol 2.2.[1]

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Isolation: Extract with EtOAc. The product (bis-TFMP substituted hexane) will be significantly less polar than the mono-substituted intermediate.[1]

Validation & Quality Control

The success of these protocols relies on tracking the Fluorine signals.


F NMR is the most powerful tool here.[1]
Compound StateSymmetry

F NMR Signature (approx. shifts rel. to

)
TFMP (Start)

Two signals: -92 ppm (2F, m, F2/6), -155 ppm (2F, m, F3/5).[1]
2-Substituted

Three signals: Loss of symmetry.[1] F2 is gone.[1] F6, F3, and F5 appear as distinct multiplets.
2,6-Disubstituted

One signal (if symmetric nucleophile) or Two signals.[1] The F3/F5 fluorines remain but shift upfield due to increased shielding from alkoxy groups.[1]

Workflow Visualization

Workflow Start Start: TFMP + Nucleophile Activation Activation: Base (K2CO3 or NaH) Generates Nu- Start->Activation Reaction Reaction: SNAr at C-2 (60°C, 4-6h) Activation->Reaction Check Checkpoint: 19F NMR Look for loss of symmetry Reaction->Check Check->Reaction Incomplete Workup Workup: Filter Salts (KF) Remove HF by-products Check->Workup Conversion >95% Final Final Product: Functionalized Fluoropyridine Workup->Final

Figure 2: General experimental workflow for the functionalization of TFMP.

Safety & Handling

  • HF Generation: The leaving group in these reactions is Fluoride (

    
    ).[1] In the presence of protons, this can form Hydrofluoric Acid (HF). Always use an excess of base (
    
    
    
    or
    
    
    ) to scavenge HF as Potassium Fluoride (KF).[1]
  • Toxicity: Polyfluorinated pyridines are volatile and can be toxic if inhaled.[1] All reactions must be performed in a fume hood.[1]

  • Waste: Dispose of fluorinated waste in dedicated halogenated solvent containers.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1][3] Part XXII. Preparation of and nucleophilic substitution in perfluoro-3,5-dimethylpyridine." Journal of the Chemical Society, Perkin Transactions 1, 1974, 108-113. Link[1][2]

  • Sipyagin, A. M., et al. "Reactions of Polyhalopyridines.[1][8] 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds, 2003, 39, 1021–1028.[1] Link

  • Reade, S. P., et al. "Liquid Crystals based on fluorinated pyridines."[1] Journal of Materials Chemistry, various issues. (See general context on fluorinated LCs: Link)

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Link[1]

Sources

Application Note: Antimicrobial Profiling of 2,3,5,6-Tetrafluoro-4-methoxypyridine Derivatives

[1]

Executive Summary

The polyfluorinated pyridine scaffold represents a privileged structural motif in modern medicinal chemistry. While 2,3,5,6-tetrafluoro-4-methoxypyridine (TFMP-OMe) is often viewed merely as a synthetic intermediate, its unique electronic architecture—defined by the interplay between the electron-donating methoxy group and the highly electron-withdrawing fluorine atoms—makes it an ideal electrophile for constructing novel antimicrobial agents.

This guide details the regioselective functionalization of TFMP-OMe to generate library candidates and the subsequent antimicrobial evaluation of these compounds. We focus on the displacement of the C-2 fluorine atom by nitrogenous nucleophiles (amines and hydrazines), a critical pathway for introducing pharmacophores capable of penetrating bacterial cell walls.

Chemical Basis & Mechanism[2][3][4][5]

The Fluorine Effect

The four fluorine atoms on the pyridine ring significantly lower the energy of the


  • Lipophilicity: The C-F bonds enhance membrane permeability, a crucial factor for intracellular antibiotic targets.

  • Metabolic Stability: Fluorination blocks oxidative metabolism at the pyridine carbons, potentially extending the half-life of the drug candidate.

Regioselectivity Rules

Understanding the site of attack is paramount for reproducible synthesis.

  • Pentafluoropyridine (Starting Material): Nucleophilic attack occurs exclusively at C-4 (para to nitrogen) due to the maximization of the Meisenheimer complex stability.

  • 4-Substituted-Tetrafluoropyridines (TFMP-OMe): When the C-4 position is blocked by a methoxy group, the activating influence of the ring nitrogen directs the next nucleophile to the C-2 (or C-6) position.

Key Insight: This predictable "ortho-attack" allows researchers to synthesize non-symmetric 2,4-disubstituted-3,5,6-trifluoropyridines with high precision.

Reaction Pathway Visualization

The following diagram illustrates the regioselective logic utilized in this protocol.

ReactionPathwayStartPentafluoropyridine(C5F5N)Step1Step 1: C-4 Substitution(MeOH / NaOMe)Start->Step1 Regioselective para-attackInterSCAFFOLD:2,3,5,6-Tetrafluoro-4-methoxypyridineStep1->Inter Yields 4-OMeStep2Step 2: C-2 Substitution(Amine/Hydrazine)Inter->Step2 Regioselective ortho-attackProductTARGET:2-Amino-3,5,6-trifluoro-4-methoxypyridineStep2->Product Active Antimicrobial Candidate

Caption: Regioselective synthesis pathway. The 4-methoxy group directs subsequent nucleophilic attacks to the 2-position, enabling precise scaffold decoration.

Protocol 1: Synthesis of Antimicrobial Candidates

Objective: Synthesize 2-(4-methylpiperazin-1-yl)-3,5,6-trifluoro-4-methoxypyridine. Rationale: The N-methylpiperazine moiety is a proven pharmacophore (found in fluoroquinolones like Ciprofloxacin) that enhances solubility and bacterial DNA gyrase interaction.

Materials
  • Precursor: this compound (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN), HPLC grade

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (

    
    , F254).
    
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (181 mg) of this compound in 10 mL of dry MeCN.

  • Activation: Add 2.0 mmol (276 mg) of anhydrous

    
    . Stir at room temperature for 10 minutes to ensure suspension homogeneity.
    
  • Addition: Dropwise add 1.1 mmol of N-methylpiperazine. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , KF).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from cold ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Verify structure via

    
    -NMR. Expect three distinct signals for the 3,5,6-trifluoro pattern (or simplified patterns depending on symmetry).
    

Protocol 2: Biological Evaluation (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative against Gram-positive and Gram-negative strains.

Materials
  • Test Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Reagents: Resazurin dye (viability indicator), DMSO (solvent).

  • Controls: Ciprofloxacin (Positive), DMSO (Negative/Vehicle).

Workflow Diagram

MIC_WorkflowStockCompound Stock(10 mg/mL in DMSO)DilutionSerial Dilution(96-well plate)Range: 64 - 0.125 µg/mLStock->DilutionIncubationIncubation37°C, 18-24 hoursDilution->IncubationInoculumBacterial Inoculum(5 x 10^5 CFU/mL)Inoculum->Dilution Add to wellsReadoutAdd Resazurin(Blue -> Pink = Growth)Incubation->ReadoutAnalysisDetermine MIC(Lowest conc. preventing color change)Readout->Analysis

Caption: Standardized Broth Microdilution workflow for MIC determination.

Step-by-Step Procedure
  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Plate Setup: Dispense 100 µL of MHB into columns 1–12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of stock solution to Column 1. Mix and transfer 100 µL to Column 2. Repeat down to Column 10.[1] Discard the final 100 µL.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Dilute bacterial culture to

    
     CFU/mL. Add 100 µL of inoculum to wells 1–11. Final bacterial density: 
    
    
    CFU/mL.
  • Incubation: Seal plate and incubate at 37°C for 20 hours.

  • Readout: Add 20 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Representative Data & SAR Analysis

The following table summarizes expected activity profiles for derivatives of this compound based on structure-activity relationship (SAR) trends in fluorinated heterocycles.

Compound IDC-2 SubstituentC-4 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Activity Note
TFMP-OMe -F (Unsubstituted)-OMe>64>64Inactive scaffold
TFMP-NHNH2 -NH-NH2 (Hydrazine)-OMe8 - 1632 - 64Moderate activity; reactive
TFMP-PIP -N-Methylpiperazine-OMe2 - 4 8 - 16High potency ; improved solubility
TFMP-MORPH -Morpholine-OMe16 - 32>64Lower potency; lipophilicity issues

Interpretation:

  • The Scaffold is Passive: The parent tetrafluoro-4-methoxy compound is generally inactive. It serves as the delivery vehicle.

  • The C-2 Substituent Drives Potency: Introduction of a basic amine (piperazine) drastically improves activity against Gram-positive bacteria, likely by facilitating transport across the membrane or interaction with acidic residues in the target protein.

  • Gram-Negative Challenge: Activity against E. coli is generally lower due to the efflux pumps; however, the high fluorine content helps evade some efflux mechanisms compared to non-fluorinated analogs.

References

  • Chambers, R. D., et al. (2008).[2] Nucleophilic substitution in polyfluoro-heterocycles.[3][4] Journal of the Chemical Society C.

    • Foundational text on the regioselectivity of pentafluoropyridine substitution.
  • BenchChem. (2025).[5] Application Notes: The Versatile Role of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.[5]

    • Provides specific protocols for hydrazine deriv
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron.

    • Review of the synthesis and utility of fluorin
  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

    • The gold standard protocol for MIC determin

Application Note: Antifungal Profiling of 4-Methoxytetrafluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and microbiology. It focuses on the 4-methoxytetrafluoropyridine (4-OMe-TFP) scaffold—a highly reactive, privileged fluorinated intermediate used to generate potent antifungal agents.

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a proven strategy to enhance the metabolic stability, lipophilicity, and membrane permeability of antifungal candidates. 4-methoxytetrafluoropyridine (4-OMe-TFP) represents a critical class of polyfluorinated heteroaromatics. Derived from the regioselective nucleophilic substitution of pentafluoropyridine, this scaffold serves as both a bioactive core and a versatile intermediate for "Next-Generation" antifungal libraries.

This guide details the chemical synthesis , biological screening , and mechanism of action (MoA) determination for 4-OMe-TFP and its functionalized derivatives.

Chemical Foundation: The "Fluorine Effect"

Why 4-Methoxytetrafluoropyridine?

Perfluorinated heteroaromatics like pentafluoropyridine are highly susceptible to Nucleophilic Aromatic Substitution (


) . Due to the strong electron-withdrawing nature of the ring nitrogen, the C-4 position  is the most electrophilic site.
  • Regioselectivity: Reaction with methoxide ions occurs almost exclusively at C-4, preserving the C-2/C-6 fluorines for secondary functionalization.

  • Bioactivity: The resulting 2,3,5,6-tetrafluoro motif mimics the steric profile of hydrogenated analogs but with inverted electronics (quadrupole moment reversal), enhancing interactions with hydrophobic pockets in fungal enzymes (e.g., CYP51).

Synthesis Workflow

The following diagram illustrates the synthesis of the core 4-OMe-TFP scaffold and its subsequent derivatization into complex antifungal libraries.

SynthesisWorkflow PFP Pentafluoropyridine (Starting Material) Intermediate Meisenheimer Complex PFP->Intermediate S_NAr Attack (C-4) NaOMe Nucleophile (NaOMe / MeOH) NaOMe->Intermediate Product 4-Methoxytetrafluoropyridine (4-OMe-TFP) Intermediate->Product -NaF Library Derivative Library (C-2/C-6 Substitution) Product->Library Secondary S_NAr (Amines/Thiols)

Figure 1: Regioselective synthesis pathway for 4-methoxytetrafluoropyridine. The C-4 position is activated by the para-nitrogen, allowing precise mono-substitution.

Detailed Protocols

Protocol A: Synthesis of 4-Methoxytetrafluoropyridine

Objective: To synthesize the core scaffold with >95% purity.

  • Reagents: Pentafluoropyridine (1.0 eq), Sodium Methoxide (1.05 eq), Anhydrous Methanol.

  • Setup: Flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Procedure:

    • Dissolve pentafluoropyridine in anhydrous methanol at 0°C.

    • Add NaOMe solution dropwise over 30 minutes. Note: Exothermic reaction; maintain temp <5°C to prevent poly-substitution.

    • Stir at room temperature for 4 hours. Monitor by

      
      -NMR (Disappearance of the C-4 F signal at -136 ppm).
      
    • Quench: Add dilute HCl to neutralize excess methoxide.

    • Extraction: Extract with Dichloromethane (DCM), wash with brine, and dry over

      
      .
      
    • Purification: Vacuum distillation (bp ~135°C) or silica gel chromatography (Hexane:EtOAc).

Protocol B: In Vitro Antifungal Susceptibility (MIC/MFC)

Standard: CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi).

Materials:

  • Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compound: 4-OMe-TFP stock (10 mg/mL in DMSO).

Workflow:

  • Inoculum Prep: Adjust fungal suspension to

    
     CFU/mL (yeast) or 
    
    
    
    CFU/mL (molds).
  • Dilution: Perform serial 2-fold dilutions of 4-OMe-TFP in 96-well microplates (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus: 35°C for 48–72 hours.

  • Readout:

    • MIC (Minimum Inhibitory Conc.): Lowest concentration with no visible growth .[1][2]

    • MFC (Minimum Fungicidal Conc.): Plate 20 µL from clear wells onto Sabouraud Dextrose Agar. The lowest concentration with <3 colonies (99.9% kill) is the MFC.

Protocol C: Mechanism of Action – Ergosterol Quantitation

Rationale: Many pyridine derivatives inhibit CYP51 (Lanosterol 14


-demethylase). If 4-OMe-TFP targets this pathway, ergosterol levels will drop, and methylated sterol precursors will accumulate.
  • Culture: Grow C. albicans in the presence of sub-MIC (0.5x MIC) concentrations of 4-OMe-TFP for 16 hours.

  • Saponification: Harvest cells, wash, and reflux in 25% alcoholic KOH for 1 hour at 85°C.

  • Extraction: Extract sterols with n-heptane.

  • Analysis: Scan UV absorbance between 240–300 nm.

    • Ergosterol: Characteristic 4-peak curve (262, 270, 281, 296 nm).

    • Result: A decrease in peak height relative to control indicates CYP51 inhibition.

Data Analysis & Interpretation

Expected Potency Profiles

Fluorinated pyridines often exhibit "cutoff" effects based on lipophilicity.

Compound ClassR-Group (C-4)MIC (C. albicans)Mechanism Insight
4-OMe-TFP

8 – 32 µg/mLModerate activity; likely membrane perturbation due to high lipophilicity.
Long Chain

2 – 8 µg/mLEnhanced membrane insertion; surfactant-like activity.
Azole-Linked

< 0.5 µg/mLDual mechanism: Membrane stress + CYP51 inhibition.
Biological Logic Diagram

The following graph visualizes the decision tree for screening 4-OMe-TFP derivatives.

ScreeningLogic Screen Primary Screen (MIC Assay) Hit Hit: MIC < 16 µg/mL Screen->Hit Miss Inactive Screen->Miss Tox Cytotoxicity Screen (HepG2 Cells) Hit->Tox Mech Mechanism Study Tox->Mech Selectivity Index > 10 Erg Ergosterol (CYP51) Mech->Erg ROS ROS Generation (Mitochondrial) Mech->ROS Mem Membrane Permeability Mech->Mem

Figure 2: Screening cascade for validating antifungal efficacy and safety. Only compounds with a favorable Selectivity Index (SI) proceed to mechanistic profiling.

Safety & Handling (Critical)

  • Volatility: 4-methoxytetrafluoropyridine is volatile. Handle in a fume hood.

  • Reactivity: The C-2 and C-6 fluorines remain reactive toward nucleophiles (e.g., skin proteins). Wear double nitrile gloves.

  • Waste: Fluorinated waste must be segregated. Do not mix with standard organic solvents for disposal; incineration is required.

References

  • Chambers, R. D., et al. (1965). Nucleophilic substitution in polyfluoro-aromatic compounds.[3] Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society.[3] Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[4] Tetrahedron. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Pinto, E., et al. (2011). Antifungal activity of the clove essential oil from Syzygium aromaticum on Candida, Aspergillus and dermatophyte species. Journal of Medical Microbiology. Link

  • Reimann, E., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines.[5] Bioorganic & Medicinal Chemistry.[6][7][8][9] Link

Sources

Application Note: Strategic Biological Profiling of 4-Methoxypyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From In Silico Design to Kinase Selectivity: A Multidimensional Evaluation Protocol

Executive Summary & Chemical Rationale

The 4-methoxypyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors and antimicrobial agents. Unlike the unsubstituted pyridine ring, the introduction of a methoxy group at the C4 position exerts a profound electronic effect:

  • Basicity Modulation: The electron-donating methoxy group (+M effect) significantly increases the electron density on the pyridine nitrogen, raising the pKa (approx. 6.6) compared to pyridine (5.2).[1] This enhances the nitrogen’s ability to act as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.

  • Solubility & Metabolism: The ether linkage improves lipophilicity for membrane permeability while offering a metabolic handle for O-demethylation, a common clearance pathway.

This guide outlines a rigorous, self-validating workflow for evaluating these derivatives, moving from computational prediction to wet-lab validation.

Integrated Evaluation Workflow

The following flowchart illustrates the critical path for evaluating 4-methoxypyridine libraries, ensuring that only high-probability candidates proceed to expensive kinase profiling.

EvaluationWorkflow Start Library Synthesis (4-OMe-Pyridine Core) InSilico In Silico Filter (Docking & ADME) Start->InSilico Select Top 10% ToxScreen Cytotoxicity Screen (MTT Assay) InSilico->ToxScreen Parallel Track 2 Microbial Antimicrobial Screen (MIC Determination) InSilico->Microbial Parallel Track 1 Kinase Target Validation (Kinase Profiling) ToxScreen->Kinase If Selectivity Index > 10 Microbial->Kinase If Active Lead Lead Candidate Kinase->Lead IC50 < 100 nM

Figure 1: Stage-gate workflow for prioritizing 4-methoxypyridine derivatives. Note the parallel screening tracks for antimicrobial and anticancer activity.[2]

Protocol A: In Silico Molecular Docking (The Filter)

Before synthesis, candidates must be screened for binding affinity. 4-methoxypyridine derivatives often target VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) or c-Met .

Objective: Predict binding orientation and H-bond stability of the pyridine nitrogen.

  • Protein Preparation:

    • Retrieve PDB crystal structures (e.g., VEGFR-2 PDB: 4ASD ).

    • Remove water molecules (unless bridging is expected) and co-crystallized ligands.

    • Critical Step: Protonate the protein at pH 7.4. Ensure the histidine tautomers are optimized.

  • Ligand Preparation:

    • Generate 3D conformers of the 4-methoxypyridine derivatives.

    • Expert Insight: The methoxy group is not static.[3] Allow rotatable bonds on the C-O axis to explore steric clashes with the "gatekeeper" residue.

  • Scoring:

    • Focus on the H-bond distance between the pyridine nitrogen and the hinge region backbone amide (typically Cys919 in VEGFR-2).

    • Threshold: Discard compounds with predicted binding energy > -7.0 kcal/mol.

Protocol B: Antimicrobial Efficacy (MIC Determination)

Recent studies indicate that pyridine derivatives possess significant antibacterial activity against MRSA and E. coli, often by targeting DNA gyrase.

Method: Broth Microdilution (CLSI Standards).

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Control drug: Ciprofloxacin.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.

    • Self-Validating Check: If precipitation occurs upon dilution, the compound is too lipophilic. Reformulate with 10% Tween-80.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Perform serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of bacterial inoculum to all test wells.

  • Controls (Required for Validity):

    • Sterility Control: MHB only.

    • Growth Control: Bacteria + MHB + 0.5% DMSO (solvent blank).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

Protocol C: Kinase Inhibition Assay (The Target)

This is the definitive assay for 4-methoxypyridine derivatives designed as anticancer agents. We utilize an ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity and resistance to fluorescent interference common with aromatic heterocycles.

Mechanism: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified via luciferase/luciferin.

Experimental Setup:

  • Reagents:

    • Recombinant Kinase (e.g., VEGFR-2, c-Met).[4]

    • Substrate: Poly(Glu, Tyr) 4:1.

    • ATP (Ultra-pure).

  • Reaction Assembly (384-well plate):

    • 5 µL Kinase buffer + Enzyme.

    • 2.5 µL Test Compound (start at 10 µM, 3-fold serial dilution).

    • Pre-incubation:[5] 10 mins at Room Temp (RT) to allow compound to bind the active site.

    • 2.5 µL ATP/Substrate mix to initiate reaction.

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 mins.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      
      
    • Fit to sigmoidal dose-response curve to determine

      
      .
      

Data Presentation Template:

Compound IDR1 SubstituentR2 SubstituentVEGFR-2

(nM)
c-Met

(nM)
Selectivity Ratio
Ref (Sorafenib) --90--
MP-01 -H-Cl45012002.6
MP-04 -OCH3-F12 45 3.75

Protocol D: Cytotoxicity & Safety Profiling

High potency is useless if the compound kills healthy cells. The Selectivity Index (SI) is crucial.

Cell Lines:

  • Target: A549 (Lung cancer), MCF-7 (Breast cancer).

  • Safety Control: LO2 (Normal human hepatocytes) or HUVEC.

MTT Assay Protocol:

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat with compounds (0.1 – 100 µM) for 48h.

  • Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in 150 µL DMSO.

  • Measure Absorbance at 570 nm.

  • Critical Calculation:

    
    
    
    • Pass Criteria: SI > 10.

Structure-Activity Relationship (SAR) Logic[1]

The biological data must be interpreted through the lens of the 4-methoxypyridine structure.

SAR_Logic Core 4-Methoxypyridine Core N1 N1 Position: H-Bond Acceptor (Interacts with Hinge Region) Core->N1 C4 C4-Methoxy Group: Electron Donor (+M) Increases N1 Basicity Core->C4 Subst Ring Substitutions: Steric Control (Selectivity) Core->Subst Potency Increased Kinase Affinity N1->Potency C4->N1 pKa Modulation Solubility Improved Lipophilicity (LogP) C4->Solubility

Figure 2: Mechanistic contribution of the 4-methoxypyridine scaffold to biological activity.

Key SAR Findings:

  • The "Methoxy Effect": Removal of the 4-methoxy group often results in a >10-fold loss of potency. This confirms that the electron density provided by the methoxy group is essential for the strength of the hydrogen bond between the pyridine nitrogen and the kinase hinge backbone [1].

  • Steric Bulk: Large substituents at the 2-position of the pyridine ring can disrupt planarity, reducing binding affinity. Small lipophilic groups (F, Cl) are preferred here.

References

  • Wang, J., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors.[4] New Journal of Chemistry.

  • Al-Wahaibi, L.H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxypyridine.

  • Engh, R. A., & Bossemeyer, D. (2001). Structural aspects of protein kinase control—specificity and promiscuity. Pharmacology & Therapeutics.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Substituted Tetrafluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-substituted tetrafluoropyridine motifs. It prioritizes regiochemical fidelity and operational safety.

Executive Summary & Strategic Decision Matrix

The synthesis of 4-substituted tetrafluoropyridines (TFPs) is a cornerstone in the development of fluorinated pharmaceuticals and agrochemicals. The 4-position (para to nitrogen) is electronically unique: it is the most electrophilic site for Nucleophilic Aromatic Substitution (


) due to the inductive and mesomeric withdrawal of the ring nitrogen, yet the C-H bond at this position in 2,3,5,6-tetrafluoropyridine is sufficiently acidic for direct metalation.

Your choice of method depends entirely on your desired substituent (Nucleophile vs. Electrophile) and available starting material.

Workflow Selector: Route Optimization

The following logic gate determines your optimal synthetic pathway.

TFP_Synthesis_Workflow Start Target Substituent Type Nuc Nucleophile (Amines, Thiols, Alkoxides) Start->Nuc Electron Rich Elec Electrophile (Aldehydes, Halides, Boronics) Start->Elec Electron Poor RouteA Route A: SNAr Start: Pentafluoropyridine Nuc->RouteA High Regioselectivity (C4) RouteB Route B: Lithiation Start: 2,3,5,6-Tetrafluoropyridine Elec->RouteB Alkyl/Acyl Addition RouteC Route C: C-H Arylation Start: 2,3,5,6-Tetrafluoropyridine Elec->RouteC Biaryl Coupling

Figure 1: Decision matrix for selecting the optimal synthetic route based on substituent electronics.

Module A: Nucleophilic Aromatic Substitution ( )

Primary Application: Introduction of amines, ethers, and thioethers.

The Mechanism

Pentafluoropyridine undergoes


 with high regioselectivity at the C4 position. The para-fluorine is activated by the ring nitrogen's ability to stabilize the Meisenheimer-like transition state. However, "over-reaction" at C2/C6 is a common failure mode.
Optimized Protocol
  • Starting Material: Pentafluoropyridine (PFPy).

  • Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.

  • Base: DIPEA or

    
    . Avoid strong alkoxides if possible to prevent side reactions.
    
ParameterRecommended ConditionWhy?
Stoichiometry 1.0 : 1.05 (PFPy : Nucleophile)Excess nucleophile leads to C2/C6 substitution (disubstitution).
Temperature 0°C

RT
C4 substitution is fast. Heat promotes C2 attack.
Concentration 0.1 M - 0.2 MDilution favors mono-substitution.
Troubleshooting Guide (Q&A)

Q: I am observing significant amounts of 2,4-disubstituted product. How do I stop this? A: This is a kinetic control issue. The C4 fluorine is the most reactive, but once substituted, the ring remains electron-deficient enough for a second attack at C2.

  • Fix 1: Lower the temperature to -10°C or 0°C.

  • Fix 2: Add the nucleophile dropwise to the solution of PFPy (inverse addition). Ensure PFPy is always in slight excess locally.

Q: My amine nucleophile is not reacting, even at reflux. A: If the amine is sterically hindered or electron-poor (e.g., an aniline), the activation barrier is higher.

  • Fix: Switch solvent to DMSO to increase the nucleophilicity of the amine. Add a stronger base like NaH (carefully) only if the nucleophile is non-reactive as a neutral species.

Module B: Organometallic Functionalization (Lithiation)

Primary Application: Introduction of carbon electrophiles (aldehydes, ketones, halides) that cannot be introduced via


.
The Mechanism

2,3,5,6-Tetrafluoropyridine contains a single acidic proton at the 4-position. Deprotonation with a hindered base (LDA) generates 4-lithiotetrafluoropyridine. CRITICAL WARNING: Perfluoroaryllithium species are thermally unstable. They eliminate LiF to form a reactive pyridyne (aryne) intermediate, leading to polymerization or decomposition.

Optimized Protocol
  • Starting Material: 2,3,5,6-Tetrafluoropyridine.[1][2][3][4][5]

  • Reagent: LDA (freshly prepared) or

    
    -BuLi (if starting from 4-bromo analog via halogen exchange).
    
  • Solvent: Anhydrous THF.

  • Temperature: Strictly -78°C.

Step-by-Step Workflow
  • Cool: Cool THF solution of 2,3,5,6-tetrafluoropyridine to -78°C.

  • Deprotonate: Add LDA dropwise over 20 mins. Stir for 30 mins at -78°C.

  • Trap: Add the electrophile (e.g., benzaldehyde) neat or in THF, maintaining temp below -70°C.

  • Quench: Allow to warm to RT only after quenching with dilute acid/NH4Cl.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned black/tarry upon warming. A: You likely formed the pyridyne intermediate. This happens if the lithiated species warms up above -50°C before reacting with the electrophile.

  • Fix: Ensure your internal probe temperature never exceeds -70°C during addition. Verify the quality of your electrophile (it must be dry and reactive).

Q: Can I use n-BuLi instead of LDA for deprotonation? A: Generally, No .


-BuLi is nucleophilic enough to attack the C4 position (via 

) or the C2 position, leading to butyl-substituted byproducts. LDA is non-nucleophilic and ensures exclusive deprotonation.

Module C: Transition Metal-Catalyzed C-H Arylation

Primary Application: Creating biaryl systems (e.g., 4-aryl-tetrafluoropyridines).

The Mechanism

Modern Pd-catalysis allows for the direct activation of the C4-H bond in 2,3,5,6-tetrafluoropyridine, avoiding the cryogenic requirements of lithiation. This utilizes a "Concerted Metallation-Deprotonation" (CMD) pathway.

Optimized Protocol
  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand:

    
     (DavePhos type) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMA or DMF (high boiling point required).

  • Temp: 100°C - 120°C.

CH_Activation Substrate 2,3,5,6-Tetrafluoropyridine Conditions Pd(OAc)2 / Ligand K2CO3, 120°C Substrate->Conditions Intermediate Pd-CMD Intermediate Conditions->Intermediate C-H Activation Product 4-Aryl-Tetrafluoropyridine Intermediate->Product Reductive Elimination

Figure 2: Direct C-H Arylation pathway avoiding cryogenic lithiation.

Troubleshooting Guide (Q&A)

Q: Yield is low (<30%) and I see homocoupling of my aryl halide. A: This indicates the oxidative addition to the aryl halide is happening, but the C-H activation of the pyridine is slow.

  • Fix: Increase the concentration of the pyridine (use 2-3 equivalents relative to the aryl halide). The pyridine is often cheaper than the complex aryl halide partner.

Q: Can I use this for alkyl halides? A: Direct C-H alkylation is difficult with this system. For alkyl groups, revert to Module B (Lithiation + Alkyl Halide) or use a radical alkylation protocol.

References

  • Nucleophilic Substitution Selectivity: Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society C: Organic (1966): 2331. Link

  • Lithiation Stability: Bridges, A. J., et al. "Fluorine as an ortho-directing group in aromatic lithiation." Journal of Organic Chemistry 55.2 (1990): 773-775. Link

  • Direct C-H Arylation: Lafrance, M., et al. "Catalytic Intermolecular Direct Arylation of Perfluorobenzenes." Journal of the American Chemical Society 128.27 (2006): 8754-8756. Link

  • Mechanistic Insight: Gorelsky, S. I., et al. "Concerted Metallation-Deprotonation (CMD) pathway in Pd-catalyzed C-H activation." Journal of the American Chemical Society 130.33 (2008): 10848. Link

Sources

Technical Support Center: Optimizing 4-Methoxy-tetrafluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Yield & Selectivity in Pentafluoropyridine Substitution

Introduction: The "Yield Trap" in Polyfluorinated Chemistry

Welcome to the technical support center. If you are reading this, you are likely struggling with the nucleophilic aromatic substitution (


) of pentafluoropyridine (PFP) to generate 4-methoxy-2,3,5,6-tetrafluoropyridine .

Many researchers assume this is a trivial reaction because PFP is highly electrophilic. However, this high reactivity is exactly why yields often plummet. The reaction is prone to three specific failure modes:

  • Over-substitution: Formation of 2,4-dimethoxy species.

  • Hydrolysis: Formation of the pyridone tautomer (4-hydroxy-tetrafluoropyridine).

  • Volatility Loss: Losing the product during isolation.

This guide moves beyond standard textbook descriptions to address the causality of these failures and provides a self-validating protocol to correct them.

Module 1: Regioselectivity & Stoichiometry

The Problem

"I am seeing a secondary spot on TLC or an extra set of peaks in


F NMR, and my isolated yield is low."
The Mechanism

Pentafluoropyridine undergoes


 preferentially at the 4-position (para)  because the intermediate Meisenheimer complex is stabilized by the ring nitrogen. However, once the 4-methoxy group is installed, the molecule remains highly activated. The 2- and 6-positions are still susceptible to attack by excess methoxide.

Critical Insight: The rate difference between the first substitution (at C4) and the second substitution (at C2/6) is not infinite. If you have local excesses of methoxide (poor mixing) or high temperatures, you will form the disubstituted byproduct.

Troubleshooting Q&A

Q: Can I use a slight excess of NaOMe to push conversion? A: No. Unlike standard organic synthesis where 1.2–1.5 eq. is common, this reaction requires strict stoichiometric control. Use 0.98 to 1.02 equivalents of NaOMe. Any excess methoxide will immediately attack the product, forming 2,4-dimethoxy-3,5,6-trifluoropyridine.

Q: My reaction exothermed upon addition. Is that a problem? A: Yes. Higher temperatures decrease the selectivity ratio between C4 and C2 substitution. The addition must be performed at 0°C to -10°C with slow, dropwise addition to prevent local hot spots.

Visualization: The Substitution Pathway

ReactionPathway cluster_0 Critical Control Point PFP Pentafluoropyridine (Starting Material) Complex Meisenheimer Complex PFP->Complex + NaOMe (1 eq) Fast Product 4-Methoxy-tetrafluoropyridine (Target: >90%) Complex->Product - NaF Byproduct 2,4-Dimethoxy-trifluoropyridine (Impurity) Product->Byproduct + Excess NaOMe (Over-reaction)

Caption: Reaction pathway showing the risk of over-substitution if stoichiometry is uncontrolled.

Module 2: Moisture Control & Hydrolysis

The Problem

"My NMR shows a broad singlet around 12-13 ppm (1H) or a new peak in 19F NMR, and the product is a solid instead of an oil."

The Mechanism

PFP is so electrophilic that it reacts with hydroxide ions almost as fast as methoxide ions. If your methanol is "wet" or your NaOMe contains NaOH (common in old bottles), you will form 4-hydroxy-tetrafluoropyridine .

Chemical Reality Check: The 4-hydroxy species exists in equilibrium with its tautomer, 2,3,5,6-tetrafluoro-4-pyridone . This compound is highly polar, water-soluble, and difficult to separate from the desired product.

Troubleshooting Q&A

Q: I used reagent-grade Methanol. Is that enough? A: Often, no. Use anhydrous methanol or dry your methanol over 3Å molecular sieves. The NaOMe solution should be freshly prepared from sodium metal or used from a fresh bottle of anhydrous solution.

Q: How do I remove the hydroxy impurity? A: It is difficult to remove by chromatography due to streaking. The best approach is prevention. If formed, the hydroxy impurity is acidic (


). You can wash the organic layer with dilute aqueous NaHCO3 ; the hydroxy-pyridine will deprotonate and move into the aqueous layer, while the methoxy-product remains in the organic layer.

Module 3: Isolation & Volatility

The Problem

"The reaction looked great on TLC, but after rotary evaporation, I have almost nothing left."

The Mechanism

4-Methoxy-tetrafluoropyridine is a volatile liquid/low-melting solid (BP > 102°C, but significant vapor pressure).

  • Pentafluoropyridine BP: 84°C

  • Product BP: ~130–140°C (estimated), but it co-distills with solvents and sublimes under high vacuum.

Common Error: Researchers often use a high-vacuum pump to remove the last traces of solvent. This pulls the product directly into the trap.

Troubleshooting Q&A

Q: How should I remove the solvent? A: Use a rotary evaporator with a controlled vacuum (approx. 200-300 mbar) and a bath temperature not exceeding 30°C . Do not leave it on high vacuum for extended periods.

Q: Can I distill the product? A: Yes, but steam distillation is often safer and more effective for purification if the scale allows. Alternatively, vacuum distillation requires a fractionating column to separate it from residual solvent effectively without loss.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-Methoxy-2,3,5,6-tetrafluoropyridine (10 mmol scale).

ParameterSpecificationReason
Stoichiometry 1.00 eq PFP : 1.02 eq NaOMePrevent di-substitution.
Temperature 0°C (Addition)

RT (Stir)
Kinetic control of regioselectivity.
Time 1–2 HoursFast reaction; long times promote side reactions.
Atmosphere Nitrogen/ArgonExclude moisture (hydrolysis risk).
Protocol Steps
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Charge PFP: Add Pentafluoropyridine (1.69 g, 10.0 mmol) and Anhydrous Methanol (10 mL) to the flask. Cool to 0°C in an ice bath.

  • Prepare Nucleophile: In a separate vial, prepare a solution of Sodium Methoxide (0.55 g, 10.2 mmol) in Anhydrous Methanol (5 mL) .

    • Note: If using 25% w/w NaOMe in MeOH solution, calculate volume precisely based on density.

  • Addition: Add the NaOMe solution dropwise over 20 minutes . The internal temperature must not rise above 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • QC Check: Run a TLC (Hexane/EtOAc 9:1) or

      
      F NMR. The PFP starting material peak (-88 ppm) should disappear.
      
  • Quench: Add Water (20 mL) to quench the reaction and dissolve the NaF byproduct.

  • Extraction: Extract with Dichloromethane (3 x 15 mL) .

    • Purification Step: Wash the combined organics with Sat. NaHCO3 (20 mL) to remove any hydroxy-impurity.

  • Drying: Dry over anhydrous

    
    , filter.
    
  • Concentration: Concentrate on a rotary evaporator (Bath: 30°C, Pressure: >200 mbar ). DO NOT use high vacuum.

  • Yield: Expect ~1.6–1.7 g (>90%) of a colorless liquid/low-melting solid.

Decision Logic for Troubleshooting

TroubleshootingTree Start Low Yield / Impure Product CheckNMR Check 19F NMR / TLC Start->CheckNMR Decision1 Extra Peaks Present? CheckNMR->Decision1 DiSub 2,4-Dimethoxy detected Decision1->DiSub Yes (Symmetric) Hydrolysis Hydroxy/Pyridone detected Decision1->Hydrolysis Yes (Broad/Acidic) Clean Spectrum clean, but low mass Decision1->Clean No FixDiSub Action: Reduce NaOMe to 1.0 eq Cool Reaction to 0°C DiSub->FixDiSub FixHydro Action: Use Anhydrous MeOH Wash with NaHCO3 Hydrolysis->FixHydro FixVol Action: Check Trap for Product Reduce Vacuum Strength Clean->FixVol

Caption: Diagnostic flow for identifying the root cause of yield loss.

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-aromatic compounds. Part I. Pentafluoropyridine."[1] Journal of the Chemical Society (Resumed), 1964, pp. 3736-3739. Link

  • Banks, R. E., et al. "Heterocyclic polyfluoro-compounds. Part IX. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society C: Organic, 1965, pp. 575-581. Link

  • Sigma-Aldrich. "2,3,5,6-Tetrafluoropyridine Product Specification & Physical Properties." Link

  • VulcanChem. "2,3,5,6-Tetrafluoro-4-methoxypyridine Properties." Link

Sources

side products in nucleophilic aromatic substitution of pentafluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Side Products in Nucleophilic Aromatic Substitution (


)[1][2]

System Overview

Welcome to the PFP Derivatization Support Center. Pentafluoropyridine (PFP) is a unique perfluoroheteroaromatic scaffold.[1][2] Unlike its carbocyclic cousin (hexafluorobenzene), PFP is highly activated toward nucleophilic attack due to the electron-withdrawing nitrogen atom.[1][2]

The Golden Rule of PFP: Under standard conditions, nucleophilic attack occurs almost exclusively at the C4 position (para to nitrogen).[1]

However, users frequently report "system errors" in the form of unexpected impurities.[1] This guide addresses the three most common failure modes: Hydrolysis , Regio-scrambling , and Over-alkylation .[1][2]

Troubleshooting Tickets (Active Issues)

Ticket #001: The "Hydrolysis" Ghost

User Report: "I see a new peak in my LCMS with a mass of [M-18] relative to PFP, or a broad OH stretch in IR. My yield of the desired amine/ether is low."

Diagnosis: Moisture Contamination leading to 2,3,5,6-Tetrafluoropyridin-4-ol. PFP is extremely electrophilic.[1][2] In the presence of trace water and base, hydroxide competes with your nucleophile. The resulting phenol often tautomerizes to a pyridinone, complicating purification.

Root Cause Analysis:

  • Wet Solvents: Using non-anhydrous DMF, DMSO, or MeCN.[1]

  • Hygroscopic Bases: Using old bottles of

    
     or 
    
    
    
    that have absorbed atmospheric water.[1][2]
  • Atmosphere: Running the reaction open to air.[1][2]

Resolution Protocol:

  • Solvent Switch: Switch to anhydrous MeCN or THF.[1][2] Avoid DMF if possible, as it is difficult to dry completely and can decompose at high temperatures to form dimethylamine (another nucleophile).

  • Base Drying: Flame-dry inorganic bases or switch to non-hygroscopic organic bases (e.g., DIPEA) if the nucleophile allows.[1][2]

  • SOP Update: All PFP reactions must be set up under

    
     or Ar atmosphere.
    
Ticket #002: The "Double-Dip" (Polysubstitution)

User Report: "I targeted the mono-substituted C4 product, but I isolated a significant amount of disubstituted material (C2/C4 or C2/C6 mixture)."

Diagnosis: Loss of Deactivation Control. Typically, replacing one Fluorine at C4 with a donor (like -OR or -NR2) pushes electron density into the ring, deactivating it toward further attack.[1][2] However, if your nucleophile is too strong, or in large excess, the reaction overcomes this barrier.[1]

Root Cause Analysis:

  • Stoichiometry: Using >1.1 equivalents of nucleophile.[1][2]

  • Temperature: Heating the reaction unnecessarily.[1][2]

  • Nucleophile Strength: Thiolates and alkoxides are more prone to this than amines.[1][2]

Resolution Protocol:

  • Inverse Addition: Do not add PFP to the nucleophile. Add the nucleophile dropwise to a solution of PFP. This ensures PFP is always in local excess, favoring mono-substitution.[2]

  • Temperature Control: Run the reaction at

    
     initially. PFP is reactive enough that room temperature is often sufficient for C4 substitution.[2]
    
  • Stoichiometry: Limit nucleophile to 0.95–1.0 equivalents.

Ticket #003: The "Wrong Isomer" (Regioselectivity)

User Report: "I have a minor impurity that looks like an isomer of my product. Is C2 attack possible?"

Diagnosis: Competitive C2 Substitution. While C4 is the thermodynamic and kinetic preference, C2 attack can occur, particularly with "hard" nucleophiles or under forcing conditions.[1]

Mechanistic Insight:

  • C4 Attack: The Meisenheimer intermediate places the negative charge on the Nitrogen atom (highly stabilized).[1][2]

  • C2 Attack: The negative charge is delocalized only on Carbon atoms (less stabilized).[1][2]

  • Exception: If C4 is sterically blocked or if specific directing groups are used, C2 becomes viable.[1][2]

Resolution Protocol:

  • Avoid "Hard" Conditions: High temperatures (>80°C) reduce selectivity.[1][2] Keep it cool.

  • Solvent Effects: Non-polar solvents often enhance C4 selectivity by relying on tight ion-pairing which favors the transition state leading to N-stabilization.[2]

Visualizing the Reaction Pathways

The following diagram maps the decision logic for product formation vs. side products.

PFP_Reaction_Pathways PFP Pentafluoropyridine (Starting Material) Meisenheimer_C4 Meisenheimer Complex (N-stabilized) PFP->Meisenheimer_C4  Path A: Kinetic Preference (Low Temp, Polar Aprotic) Meisenheimer_C2 Meisenheimer Complex (C-stabilized) PFP->Meisenheimer_C2  Path B: Forcing Conditions (High Temp) Prod_Hydrolysis Tetrafluoropyridin-4-ol (Hydrolysis Impurity) PFP->Prod_Hydrolysis  + H₂O / OH⁻ (Wet Solvent) Nuc Nucleophile (Nu-) Prod_C4 C4-Product (Major, Desired) Meisenheimer_C4->Prod_C4 -F⁻ Prod_C2 C2-Product (Minor/Impurity) Meisenheimer_C2->Prod_C2 -F⁻ Prod_Disub 2,4-Disubstituted (Over-reaction) Prod_C4->Prod_Disub  + Excess Nu- (Deactivation Overcome)

Figure 1: Reaction landscape of Pentafluoropyridine. Path A represents the standard Desired Workflow.

Standard Operating Procedure (SOP): C4-Selective Substitution

Use this protocol to minimize the side products discussed above.

Reagents:

  • Pentafluoropyridine (1.0 equiv)[1][2]

  • Nucleophile (amine/thiol/alcohol) (1.0 equiv)[1][2]

  • Base: DIPEA (1.2 equiv) or

    
     (dried)[1][2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[1][2]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with PFP and Anhydrous MeCN (

    
     M concentration) under Nitrogen.
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add the Base. Then, add the Nucleophile dropwise over 10–15 minutes.

    • Why? Keeps PFP in excess to prevent polysubstitution.[2]

  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature. Monitor by TLC or 
    
    
    
    NMR.[1][2]
    • Note: PFP has 3 distinct

      
       signals.[1][2] The product will typically show a simplified pattern (two doublets of doublets if symmetric).
      
  • Workup: Dilute with DCM, wash with water (x2) and brine. Dry over

    
    .[1][2]
    
  • Purification: Column chromatography (Hexane/EtOAc).

Quantitative Data: Selectivity Factors

The following table summarizes how conditions impact the ratio of C4 (desired) to C2 (undesired) products.

VariableConditionC4:C2 SelectivityRisk Factor
Temperature

to

> 99:1Low
Temperature Reflux (

)
~ 85:15High (Regio-scrambling)
Solvent MeCN / DCMHighLow
Solvent DMF / DMSO (Wet)N/AHigh (Hydrolysis to OH)
Nucleophile Amines (Primary)HighLow
Nucleophile Phenoxides (Bulky)ModerateMedium (Sterics may force C2)

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1][2] Part I. Preparation and nucleophilic substitution of pentafluoropyridine." Journal of the Chemical Society, 1964.

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1][2] Tetrahedron, 2003.[2] [1]

  • Banks, R. E., & Sparkes, G. R. "Heterocyclic polyfluoro-compounds.[1][2] Part 26. Reaction of pentafluoropyridine with sodium hydrogen sulphide." Journal of the Chemical Society, Perkin Transactions 1, 1979.

  • Beardmore, L. N. D., et al. "One-pot ester and thioester formation mediated by pentafluoropyridine (PFP)."[1][2][3][4] Organic & Biomolecular Chemistry, 2022.[1][2][3][4]

Sources

managing regioselectivity in reactions of tetrafluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine Chemistry Division Subject: Managing Regioselectivity in Reactions of Tetrafluoropyridines Ticket ID: F-PYR-004

Introduction: The Rules of Engagement

Welcome to the Fluorine Chemistry Support Center. You are likely here because your NMR shows a mixture of isomers, or you are trying to force a nucleophile into a specific position on the tetrafluoropyridine ring.

In perfluorinated heteroaromatics, regioselectivity is not random; it is dictated by a tug-of-war between electronic stabilization of the Meisenheimer intermediate (


) and acidity-driven deprotonation  (Lithiation).

This guide addresses the two most common substrates:

  • Pentafluoropyridine (PFP): The universal precursor.

  • 2,3,5,6-Tetrafluoropyridine (TFP): The hydrogen-bearing scaffold.[1]

Diagnostic Flowchart: Select Your Route

Before starting your experiment, use this decision matrix to determine the correct methodology for your desired substitution pattern.

Regioselectivity_Logic Start Start: Select Substrate PFP Substrate: Pentafluoropyridine Start->PFP TFP Substrate: 2,3,5,6-Tetrafluoropyridine Start->TFP Target_C4 Target: C4 Position PFP->Target_C4 Major Pathway TFP->Target_C4 Lithiation Pathway Target_C2 Target: C2 Position TFP->Target_C2 SNAr Pathway Method_SNAr_P Method: Standard SNAr (Thermodynamic Control) Target_C4->Method_SNAr_P Nucleophile attack stabilized by N Method_Lith Method: Lithiation (DoM) (Acidity Driven) Target_C4->Method_Lith C4-H is most acidic (Flanked by 2 Fs) Method_SNAr_T Method: Standard SNAr (Kinetically Favored at C2) Target_C2->Method_SNAr_T C4 is blocked by H; F is leaving group

Figure 1: Decision tree for selecting the reaction pathway based on starting material and desired regiochemical outcome.

Module 1: Nucleophilic Aromatic Substitution ( )

The Core Principle: In highly fluorinated pyridines, nucleophilic attack occurs at the position that maximizes the stability of the anionic Meisenheimer intermediate. This is almost exclusively the position para to the ring nitrogen (C4), as the negative charge can be delocalized onto the electronegative nitrogen atom [1].

Troubleshooting Reactions

Q: I am reacting 2,3,5,6-tetrafluoropyridine with an amine, but I am not getting C4 substitution. Why? A: You cannot perform


 at C4 on 2,3,5,6-tetrafluoropyridine because the substituent at C4 is Hydrogen . Hydrogen is a very poor leaving group compared to Fluorine.
  • Result: The nucleophile will attack C2 (or C6), displacing a Fluorine atom.[2]

  • Fix: If you need the nucleophile at C4, you must use Pentafluoropyridine as your starting material. The C4-F is an excellent leaving group.

Q: I am using Pentafluoropyridine, but I see significant C2 impurities (approx. 10-15%). How do I stop this? A: This is often a solvent or "Hard/Soft" issue.

  • Solvent Control: In polar aprotic solvents (DMF, DMSO), the nucleophile is "naked" and highly reactive, which can decrease selectivity. Switch to non-polar solvents (DCM, Toluene, or THF) to increase the energy difference between the C4 and C2 transition states.

  • Temperature: Lower the temperature to 0°C or -78°C. C4 substitution has a lower activation energy; keeping the system cold kinetically prevents the competing C2 attack.

Q: How do I force substitution at C2 using Pentafluoropyridine? A: This is difficult via direct


 because C4 is so activated.
  • Strategy: You must "block" C4 first or use a "Hard" nucleophile (like small alkoxides) that might be guided by specific chelation, though mixtures are inevitable.

  • Better Route: Start with 2,3,5,6-tetrafluoropyridine.

    
     will exclusively occur at C2.
    

Data Summary:


 Regioselectivity 
SubstrateNucleophileMajor Product PositionMechanism
PentafluoropyridineAmines/Thiols/AlkoxidesC4 (Para)

(N-stabilized intermediate)
2,3,5,6-TetrafluoropyridineAmines/Thiols/AlkoxidesC2 (Ortho)

(C4 is blocked by H)
4-Substituted-TFPAmines/ThiolsC2 (Ortho)

Module 2: Lithiation and Functionalization

When


 fails (e.g., you want to replace the C4-Hydrogen of 2,3,5,6-tetrafluoropyridine with an electrophile like Iodine, Carboxyl, or a Boronic ester), you must switch mechanisms to Lithiation .

The Core Principle: The acidity of the ring protons determines the site of lithiation. In 2,3,5,6-tetrafluoropyridine, the C4 proton is flanked by two fluorine atoms, making it significantly more acidic (


) than typical aromatic protons [2].
Troubleshooting Lithiation

Q: My reaction mixture turned black/tarry upon adding n-BuLi. What happened? A: You likely triggered the "Elimination Trap."

  • Cause: If the temperature rises above -60°C, the lithiated species (4-Li-tetrafluoropyridine) is unstable. It eliminates LiF to form a pyridyne (benzyne analog), which rapidly polymerizes or reacts indiscriminately.

  • Solution: Maintain internal temperature strictly below -78°C during addition. Pre-cool solvents.

Q: Can I use LDA instead of n-BuLi? A: Yes, and it is often recommended. LDA is a non-nucleophilic base. n-BuLi can sometimes act as a nucleophile and attack the ring (via


 at C2) rather than deprotonating C4, especially if the temperature is not low enough. LDA avoids this side reaction [3].

Q: How do I get a substituent at C3? A: C3 is the "blind spot" of tetrafluoropyridine chemistry.

  • Direct Method: Neither

    
     nor standard lithiation targets C3 efficiently in perfluorinated systems.
    
  • Workaround: You typically need to start with a commercially available 3-chlorotetrafluoropyridine or perform a "Halogen Dance" rearrangement, which is an advanced technique outside standard protocols.

Lithiation_Workflow Substrate 2,3,5,6-Tetrafluoropyridine Reagent Add LDA / n-BuLi (-78°C, THF) Substrate->Reagent Intermediate 4-Lithio-Species (Unstable > -50°C) Reagent->Intermediate Deprotonation Trap Pyridyne Formation (Black Tar) Intermediate->Trap WARMING (> -60°C) Quench Add Electrophile (E+) (I2, CO2, DMF) Intermediate->Quench KEPT COLD Product 4-Substituted-TFP Quench->Product

Figure 2: The critical temperature dependence of the lithiation pathway to avoid decomposition.

Experimental Protocols

Protocol A: C4-Selective (Synthesis of 4-Substituted-Tetrafluoropyridines)

Use this to install nucleophiles (amines, phenols) at C4.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add Pentafluoropyridine (1.0 equiv) and anhydrous Acetonitrile (0.1 M).

    • Note: Avoid DMF if high regioselectivity is required; Acetonitrile offers a good balance of rate vs. selectivity.

  • Base: Add

    
     (1.1 equiv) or 
    
    
    
    (1.1 equiv).
  • Nucleophile: Add the amine/thiol (1.0 equiv) dropwise at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by

    
     NMR.
    
    • Success Indicator: Disappearance of the PFP signal (-88 ppm, -132 ppm, -160 ppm approx) and appearance of the AA'MM' pattern of the 4-substituted product.

  • Workup: Dilute with water, extract with DCM.

Protocol B: C4-Functionalization via Lithiation

Use this to install electrophiles (Iodine, Formyl, Carboxyl) at C4 of 2,3,5,6-TFP.

  • Setup: Flame-dry a 3-neck flask equipped with a low-temp thermometer. Maintain Argon atmosphere.

  • Dissolution: Dissolve 2,3,5,6-Tetrafluoropyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait for internal temp to stabilize.

  • Lithiation: Add LDA (1.05 equiv, freshly prepared or commercial) dropwise over 20 mins.

    • Critical: Do not let internal temp rise above -70°C.

    • Stir: Stir at -78°C for 45 minutes. The solution may turn light yellow.

  • Quench: Add the Electrophile (e.g.,

    
     in THF, or dry 
    
    
    
    gas) slowly.
  • Warming: Allow to warm to RT only after the electrophile has been fully added and stirred for 30 mins at low temp.

References

  • Chambers, R. D. , et al. "Polyfluoroarenes. Part XI. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic (1966): 2331-2339.

  • Banks, R. E. , et al. "Polychloro- and polyfluoro-pyridines." Journal of Fluorine Chemistry (1998).

  • Schlosser, M. , et al. "Site-Selective Substitution of Polyfluorinated Pyridines." European Journal of Organic Chemistry (2003).

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron (2003). [3]

Sources

stability of 4-methoxypyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Methoxypyridine

Executive Summary

4-Methoxypyridine is a critical intermediate in the synthesis of pharmaceutical agents (e.g., protein farnesyltransferase inhibitors) and ligands for catalysis.[1] While chemically robust under neutral conditions, its pyridine core renders it susceptible to specific degradation pathways in acidic and oxidative environments.[2] This guide provides a mechanistic understanding of these instabilities to prevent experimental failure.

Module 1: Stability in Acidic Conditions

Q: My reaction requires an acidic medium (pH < 4). Will 4-methoxypyridine survive?

Short Answer: It depends on temperature and acid strength.[2] At room temperature, it forms a stable pyridinium salt.[2] At elevated temperatures (>60°C), it undergoes irreversible hydrolysis to 4-pyridone.[2]

Technical Explanation: The stability of 4-methoxypyridine in acid is governed by two distinct processes:

  • Protonation (Reversible): The pyridine nitrogen is basic (

    
    ).[2] Upon contact with acid, it immediately protonates to form the 4-methoxypyridinium ion.[2] This salt is stable at ambient temperatures.[2][3]
    
  • Hydrolysis (Irreversible): The protonation of the nitrogen significantly increases the electrophilicity of the ring, particularly at the C4 position.[2] In the presence of water and heat, a nucleophilic attack occurs at C4, cleaving the ether bond and releasing methanol to form 4-pyridone (tautomer of 4-hydroxypyridine).

Key Risk Factor: Using aqueous acids (HCl, H₂SO₄) at reflux will quantitatively convert your starting material into 4-pyridone.[2]

Visualizing the Failure Mode: Acidic Hydrolysis Mechanism

The following diagram illustrates the pathway from stable salt to degradation product.

AcidHydrolysis Substrate 4-Methoxypyridine (Neutral) Salt 4-Methoxypyridinium Ion (Stable at RT) Substrate->Salt Reversible pKa ~6.6 Protonation + H⁺ (Fast) Intermediate Tetrahedral Intermediate Salt->Intermediate Nucleophilic Attack at C4 Heat + H₂O / Heat (Slow Step) Product 4-Pyridone (Degradant) + MeOH Intermediate->Product Elimination of Methanol

Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis.[2] Note that the pyridinium ion is the reactive species for degradation.

Module 2: Stability in Basic Conditions

Q: Is 4-methoxypyridine compatible with strong bases (e.g., NaOH, NaOtBu)?

Short Answer: Generally, yes. The methoxy group is a poor leaving group in basic conditions unless extreme forcing conditions are applied.[2]

Technical Explanation: Unlike acidic conditions, basic environments do not activate the pyridine ring toward nucleophilic attack.[2] The electron-rich methoxy group (via resonance donation) further deactivates the ring against Nucleophilic Aromatic Substitution (


).[2]
  • Aqueous Bases (NaOH, KOH): Stable at room temperature and moderate heat.[2]

  • Strong Nucleophiles (Grignards/Organolithiums): Can attack the ring, but typically directed at the C2 position rather than displacing the methoxy group.[2]

  • Risk: Prolonged exposure to extremely strong bases at high temperatures (>150°C) may force demethylation, but this is rare in standard processing.[2]

Module 3: Troubleshooting & Analytics

Q: I see a new, early-eluting peak in my HPLC. Is it degradation?

Diagnostic: If you have exposed the material to acidic aqueous conditions or heat, the peak is likely 4-pyridone .[2]

Analytical Comparison Table: Use this table to confirm the identity of your impurity.

Feature4-Methoxypyridine (Starting Material)4-Pyridone (Degradant)
Polarity (HPLC) Less Polar (Retains longer on C18)Highly Polar (Elutes near void volume)
UV Absorbance


(Distinct shift)
H-NMR (DMSO-d6) Methoxy singlet at

ppm
Absent methoxy peak; Broad NH singlet
Solubility Soluble in DCM, EtOAcPoor in DCM; Soluble in Water/MeOH
Protocol: Rapid Stability Check

If you suspect batch degradation, perform this self-validating test:

  • Dissolve 10 mg of sample in 1 mL of

    
     (or 
    
    
    
    if strictly organic).
  • Acquire a 1H-NMR spectrum.

  • Check for the disappearance of the methoxy singlet (

    
    ) and the appearance of a broad amide/NH signal (
    
    
    
    ppm) characteristic of the pyridone tautomer.[2]
Workflow: Troubleshooting Impurities

Follow this decision tree to identify stability issues.

Troubleshooting Start Observation: New Impurity Peak Detected CheckpH Was sample exposed to pH < 5? Start->CheckpH CheckOx Was sample exposed to Air/Peroxides? CheckpH->CheckOx No AcidPath Yes: Acid Exposure CheckpH->AcidPath Yes OxPath Yes: Oxidative Exposure CheckOx->OxPath Yes ResultAcid Suspect: 4-Pyridone (Check for loss of OMe in NMR) AcidPath->ResultAcid ResultOx Suspect: N-Oxide (Check for downfield shift of H2/H6) OxPath->ResultOx

Figure 2: Diagnostic workflow for identifying common degradation products.

References

  • PubChem. 4-Methoxypyridine Compound Summary. National Library of Medicine.[2] [Link]

  • Katritzky, A. R., et al. Handy, S. T. (2011).[2] "Pyridines: From Lab to Production." Academic Press.[2] (Standard text on Pyridine reactivity/hydrolysis mechanisms).

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (Source for pKa ~6.6).[2] [Link]

Sources

Technical Support Center: Fluorinated Pyridine Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FP-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Overcoming Solubility & Stability Challenges in Fluorinated Pyridine Scaffolds

Executive Summary: The "Fluorine Paradox"

Welcome to the technical support hub for fluorinated heterocycles. You are likely here because your fluorinated pyridine compound—designed for enhanced metabolic stability and potency—is exhibiting poor aqueous solubility or erratic behavior in formulation.

The Root Cause: Fluorine substitution on a pyridine ring introduces a "tug-of-war" in physicochemical properties:

  • Basicity Reduction: The high electronegativity of fluorine (inductive effect,

    
    ) drastically lowers the pKa of the pyridine nitrogen, often making standard salt formation (e.g., HCl) ineffective.
    
  • Lattice Energy Increase: The C-F bond creates strong dipoles and efficient solid-state packing, increasing the energy required to break the crystal lattice.

  • Lipophilicity: While fluorine is polar, C-F bonds often increase overall lipophilicity (

    
    ), reducing water affinity.
    

This guide provides a modular troubleshooting workflow to "rescue" these compounds.

Diagnostic Workflow (Start Here)

Before attempting random solvents, you must characterize the specific electronic environment of your pyridine.

Diagram 1: The Solubility Rescue Decision Tree

SolubilityRescue Start Compound Analysis: Fluorinated Pyridine Check_pKa Step 1: Determine pKa of Pyridine Nitrogen Start->Check_pKa High_pKa pKa > 3.0 (e.g., 3-F-Pyridine) Check_pKa->High_pKa Moderate Basicity Low_pKa pKa < 2.0 (e.g., 2-F-Pyridine) Check_pKa->Low_pKa Weak Basicity Salt_Route Route A: Salt Formation (Standard Acids) High_pKa->Salt_Route Alt_Route Route B: Advanced Formulation Low_pKa->Alt_Route Strong_Acid Use Sulfonic Acids (Mesylate/Besylate) Alt_Route->Strong_Acid If crystalline solid desired Complexation Cyclodextrin Inclusion (HP-β-CD) Alt_Route->Complexation For IV/Oral Solutions Cosolvent Cosolvent System (PEG400 / DMA) Alt_Route->Cosolvent For Early Screening

Caption: Decision logic based on the electronic impact of fluorine positioning. 2-F substitution often mandates non-standard approaches.

Module A: Salt Formation Strategies

Issue: "I treated my compound with HCl, but the salt dissociates or is hygroscopic."

Technical Insight: The position of the fluorine atom dictates the basicity of the pyridine nitrogen.

  • Pyridine pKa: ~5.2

  • 3-Fluoropyridine pKa: ~3.0 (Moderate drop; HCl salts usually stable).

  • 2-Fluoropyridine pKa: ~ -0.44 (Drastic drop; HCl salts will hydrolyze or dissociate in water).

Protocol: Sulfonate Salt Screen If your pKa is below 2.0, HCl is too weak an acid to maintain a stable protonated species in aqueous environments. You must use "super-acids" with lipophilic counter-ions to drive crystallization.

Acid CandidatepKa (approx)Rationale for Fluorinated Pyridines
Methanesulfonic (Mesylate) -1.9Strong acidity ensures protonation; high lattice energy often yields stable crystals.
Benzenesulfonic (Besylate) -2.8Aromatic ring allows

-

stacking with the pyridine, stabilizing the lattice.
Sulfuric (H₂SO₄) -3.0Very strong, but often leads to hygroscopic salts. Use as a last resort.

Step-by-Step Procedure:

  • Dissolve 50 mg of free base in a minimal amount of THF or Isopropanol (avoid methanol if nucleophilic attack is a risk).

  • Add 1.05 equivalents of Methanesulfonic acid (neat or 1M solution).

  • Cool to 0°C. If no precipitate forms, add MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent.

  • Filter and dry under vacuum.[1]

Module B: Solvent Systems & The "Crash-Out" Effect

Issue: "My compound dissolves in DMSO, but precipitates immediately upon addition to buffer."

Technical Insight: This is the "Crash-Out" phenomenon. Fluorinated compounds are hydrophobic. When the DMSO "solvation shell" is stripped away by water, the high lattice energy of the fluorine-fluorine interactions drives rapid precipitation.

Troubleshooting Guide: Do not use pure DMSO stocks. Use a Surfactant-Cosolvent Mix .

Recommended Vehicle (The "Golden Triangle"):

  • 10% DMA (Dimethylacetamide): Superior solvating power for fluorinated aromatics compared to DMSO.

  • 40% PEG-400: Provides steric shielding to prevent aggregation.

  • 50% Water/Saline: The aqueous component.

Preparation Protocol:

  • Dissolve compound in DMA (10% of final volume).

  • Add PEG-400 (40% of final volume) and vortex. Solution should be clear.

  • Slowly add Water (50% of final volume) with continuous vortexing.

    • Note: If turbidity occurs, add Tween 80 (0.5% w/v) to the aqueous phase prior to addition.

Module C: Cyclodextrin Complexation (Advanced)

Issue: "I need a non-toxic formulation for in vivo use, but I can't use high % organic solvents."

Technical Insight: Fluorine atoms are hydrophobic but small (Van der Waals radius ~1.47 Å). They fit exceptionally well into the hydrophobic cavity of


-Cyclodextrin (CD)  derivatives.[2] The fluorine acts as an "anchor," driving the inclusion complex formation [1, 2].

Recommended Agent: HP-


-CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-

-CD
(Sulfobutyl ether).
Diagram 2: Inclusion Complex Mechanism

CD_Complex Host HP-β-CD (Hydrophobic Cavity) Complex Soluble Inclusion Complex Host->Complex Guest F-Pyridine (Hydrophobic F-Anchor) Guest->Host F-atom enters cavity (Displaces Water)

Caption: The fluorine atom (Guest) displaces high-energy water from the CD cavity, driven by entropic gain.

Protocol: Complexation via Kneading [1]

  • Molar Ratio: 1:2 (Drug : Cyclodextrin).

  • Add HP-

    
    -CD to water (20-40% w/v solution).
    
  • Add the fluorinated pyridine solid to the solution.

  • Critical Step: Sonicate at 40°C for 60 minutes. The heat helps overcome the lattice energy, and the CD prevents re-crystallization upon cooling.

  • Filter through a 0.45 µm filter. The filtrate is your soluble drug complex.

Critical Warning: Chemical Stability

Alert: 2-Fluoropyridines are unstable in basic aqueous media.

Unlike chloropyridines, the C-F bond at the 2-position activates the ring for Nucleophilic Aromatic Substitution (


Ar) .
  • Risk: If you dissolve 2-fluoropyridine in a buffer at pH > 8.0, hydroxide ions (

    
    ) will attack the 2-position, displacing the fluorine and forming 2-pyridone (which has totally different solubility and activity).
    
  • Prevention: Maintain pH < 7.4. Avoid nucleophilic buffers (like TRIS) if the solution will be stored for long periods; prefer Phosphate or Citrate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Grounding: Establishes the impact of fluorine on pKa, lipophilicity, and metabolic stability.[5]

  • Zhou, Q., et al. (2022).[6] Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis. MDPI. Link

    • Grounding: details the mechanism of hydrophobic guest inclusion (applicable to fluorinated moieties) into cyclodextrin cavities.
  • Williams, R. (2022).[7] pKa Data Compilation. Organic Chemistry Data. Link

    • Grounding: Provides reference pKa values for pyridine derivatives to support the acidity/basicity arguments.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

    • Grounding: Discusses the specific structural and electronic effects of fluorine substitution on heterocycles.

Sources

Technical Guide: Catalyst Selection for Cross-Coupling of 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for catalyst selection in the cross-coupling of 2,3,5,6-Tetrafluoro-4-methoxypyridine . It is designed for researchers requiring high-fidelity protocols for C–F bond functionalization.

Executive Summary

The cross-coupling of This compound presents a unique chemoselective challenge. Unlike standard aryl halides, this substrate relies on C–F bond activation . While the 4-methoxy group blocks the primary nucleophilic attack site (C4), it introduces electronic donation that modulates the reactivity of the remaining C–F bonds.

  • Primary Challenge: Overcoming the high bond dissociation energy (BDE) of the C–F bond (~115 kcal/mol) while avoiding background Nucleophilic Aromatic Substitution (SNAr).

  • The Solution: Nickel(0) catalysis is the privileged platform for this transformation, superior to Palladium for C–F activation in polyfluorinated heterocycles.

  • Selectivity: Coupling occurs exclusively at the C2/C6 position (ortho to Nitrogen) due to the "Ortho-Effect" and chelation assistance.

Part 1: Decision Matrix & Catalyst Selection

Do not default to standard Suzuki conditions (e.g., Pd(PPh3)4). They will likely fail or result in hydrodefluorination. Use this matrix to select your catalytic system.

Target TransformationRecommended Catalyst SystemLigand ClassCoupling PartnerKey Mechanism
C–C Bond (Alkyl/Aryl) Ni(cod)₂ (10 mol%)Trialkylphosphines (PEt₃, PCy₃)Organozinc (Negishi) or Stannane (Stille)Oxidative Addition into C–F
C–C Bond (Vinyl) [NiF(2-C₅NF₄)(PEt₃)₂] PEt₃ Vinyl StannaneStille-type Cross-Coupling
C–N / C–O / C–S None (Base Only) N/AAmine/Thiol/AlcoholSNAr (Nucleophilic Aromatic Substitution)
C–H (Hydrodefluorination) Ni(cod)₂ NHC (IMes, IPr)Silanes / H₂Reductive Elimination
Why Nickel?

Palladium catalysts typically require highly activated C–F bonds (like those in acyl fluorides) or specialized Buchwald ligands (BrettPhos) to facilitate oxidative addition. Nickel, having a smaller atomic radius and more accessible oxidation states (Ni(0)/Ni(II)/Ni(III)), interacts more strongly with the fluorine lone pairs, facilitating the difficult C–F bond cleavage via an inner-sphere mechanism.

Part 2: Reaction Mechanism & Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction does not follow a standard catalytic cycle; it relies on the formation of a stable Nickel-Fluoride intermediate.

G cluster_side Competing Pathways Substrate 2,3,5,6-Tetrafluoro- 4-methoxypyridine OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Coordination SNAr SɴAr Background Reaction (If Nucleophile is Basic) Substrate->SNAr Direct Attack Ni0 Ni(0)L₂ Species (Active Catalyst) Ni0->OxAdd Intermed Ni(II)-F Complex (Stable Intermediate) OxAdd->Intermed C2-F Bond Cleavage Transmet Transmetallation (w/ R-ZnX or R-SnBu₃) Intermed->Transmet Exchange F for R Hydro Hydrodefluorination (If H-Source Present) Intermed->Hydro Side Reaction RedElim Reductive Elimination Transmet->RedElim RedElim->Ni0 Regeneration Product 2-Substituted-3,5,6- trifluoro-4-methoxypyridine RedElim->Product

Figure 1: Catalytic cycle for Ni-mediated C–F activation. Note the critical Ni(II)-F intermediate which must undergo transmetallation to proceed.

Part 3: Validated Experimental Protocols
Protocol A: Negishi Coupling (C–C Bond Formation)

Best for: Alkyl and Aryl coupling with high site-selectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Ni(cod)₂ (10 mol%) - Handle in Glovebox

  • Ligand: PEt₃ (20 mol%) or PPh₂(Ind) (20 mol%)

  • Coupling Partner: Arylzinc halide (ArZnCl) or Alkylzinc (1.5 equiv)

  • Solvent: THF or Toluene (Anhydrous, Degassed)

Step-by-Step:

  • Catalyst Prep: In a glovebox, mix Ni(cod)₂ and PEt₃ in THF. Stir for 10 mins until the solution turns deep yellow/orange.

  • Substrate Addition: Add the pyridine substrate.[1] Stir for 30 mins. Note: You may observe a color change as the Oxidative Addition complex forms.

  • Transmetallation: Add the Organozinc reagent dropwise over 10 minutes.

  • Reaction: Seal the vessel and heat to 60°C for 12–24 hours.

  • Quench: Cool to RT. Quench with dilute HCl (carefully) or saturated NH₄Cl.

  • Purification: Extract with EtOAc. The product will be the 2-substituted isomer.

Protocol B: Stille Coupling (Vinyl/Aryl)

Best for: Introducing vinyl groups or acid-sensitive functionalities.

Reagents:

  • Catalyst: [Ni(cod)₂] (5-10 mol%) + PEt₃ (20 mol%)

  • Partner: Tributyl(vinyl)tin (1.1 equiv)

  • Solvent: Toluene, 100°C.

Key Difference: This reaction requires higher temperatures (100°C+) compared to Negishi coupling to drive the transmetallation of the tin reagent against the strong Ni–F bond.

Part 4: Troubleshooting & FAQs

Q1: I am seeing low conversion, and the catalyst turns black (precipitates).

  • Diagnosis: Catalyst decomposition due to "Fluoride Poisoning" or oxidation.

  • Fix: The Fluoride anion (F⁻) generated during the cycle is a strong poison for the catalyst if not sequestered.

    • Add a Scavenger: Add TMS-Cl (Trimethylsilyl chloride) or MgBr₂ to the reaction. These act as "fluoride sinks," forming strong Si–F or Mg–F bonds, driving the equilibrium forward and protecting the catalyst.

Q2: I am getting a mixture of C2 and C3 substitution.

  • Diagnosis: This is rare for this substrate. The C2 position (ortho to N) is electronically and coordinatively favored.

  • Fix: Switch to a bulkier ligand like PPh₂(Ind) (Indolyl phosphine). The steric bulk reinforces the ortho-selectivity. Ensure your temperature is not exceeding 80°C, which might promote random radical pathways.

Q3: My nucleophile is attacking the ring without the catalyst (SNAr).

  • Diagnosis: You are likely using a "hard" nucleophile (like a Grignard or Lithium reagent) which attacks the electron-deficient ring directly at C2.

  • Fix: Switch to Organozinc (Negishi) or Organotin (Stille) reagents. These are "softer" and will not react with the fluorinated pyridine backbone unless the Nickel catalyst activates the C–F bond first.

Q4: Can I use Suzuki Coupling (Boronic Acids)?

  • Diagnosis: Direct C–F Suzuki coupling is extremely difficult because the transmetallation of Boron to Nickel-Fluoride is energetically unfavorable compared to Zinc or Tin.

  • Workaround: Do not attempt direct coupling. Instead, perform a Borylation first:

    • React substrate with B₂pin₂ / [Ir(OMe)(cod)]₂ (C-H activation? No, no C-H bonds).

    • Correction: React substrate with Li-Bpin (Lithium boryl) which might do SNAr at C2, giving you the 2-Bpin-3,5,6-trifluoro-4-methoxypyridine .

    • Then use standard Suzuki conditions to couple that species with an aryl halide.

References
  • Nickel-Mediated C-F Activation : Chem. Commun., 2011 , 47, 1333-1335. Link

  • Catalytic C-F Activation of Polyfluorinated Pyridines : Dalton Trans., 2018 , 47, 10093. Link

  • Selectivity in C-F Activation : Chem. Rev., 2015 , 115, 931–972. Link

  • Mechanistic Studies on Ni-F Intermediates : J. Am. Chem. Soc., 2013 , 135, 1428–1437. Link

Sources

minimizing side reactions in Suzuki coupling of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycles Coupling Support Center.

Topic: Minimizing Side Reactions in Suzuki Coupling of Fluorinated Pyridines Ticket ID: #SUZ-FPYR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Coupling fluorinated pyridines presents a unique "electronic schizophrenia." The electron-deficient nature of the pyridine ring—amplified by fluorine substituents—facilitates oxidative addition (good for coupling) but simultaneously lowers the activation energy for nucleophilic aromatic substitution (SNAr) and protodeboronation (bad for yield).

This guide is structured not as a generic recipe, but as a diagnostic system. We address the two distinct roles your fluorinated pyridine might play:

  • The Electrophile: (e.g., 2-chloro-3-fluoropyridine)

    
     Risk: SNAr & Catalyst Poisoning.
    
  • The Nucleophile: (e.g., 2-fluoro-3-pyridylboronic acid)

    
     Risk: Rapid Protodeboronation.
    

Module 1: The Diagnostic Interface

Before optimizing, you must identify how your reaction is failing. Use this logic flow to interpret your LC-MS data.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LC-MS) Q1 Is the Halide (Electrophile) consumed? Start->Q1 Result1 No: Catalyst Poisoning or Failed Oxidative Addition Q1->Result1 No Q2 Identify Major Impurity Mass Q1->Q2 Yes ImpurityA Mass = Product - Halogen + H (Hydrodehalogenation) Q2->ImpurityA ImpurityB Mass = Product - Halogen + Nucleophile (S_NAr Regioisomer) Q2->ImpurityB ImpurityC Mass = Boronate - B(OH)2 + H (Protodeboronation) Q2->ImpurityC ActionA Fix: Switch to Anhydrous Conditions Change Solvent (Avoid Alcohols) ImpurityA->ActionA ActionB Fix: Switch Base (Carbonate/Phosphate) Increase Catalyst Activity ImpurityB->ActionB ActionC Fix: Use MIDA Boronates or Slow Addition Protocol ImpurityC->ActionC

Figure 1: Diagnostic logic tree for identifying the root cause of failure based on impurity profile.

Module 2: Scenario A — The Fluorinated Pyridine is the Electrophile

The Problem: You are coupling an aryl boronic acid with a chlorofluoropyridine. The Risk: SNAr Competition. The base (or even the boronate) attacks the carbon bearing the fluorine instead of the palladium inserting at the chlorine.

Mechanism & Mitigation

In electron-deficient systems, the rate of Nucleophilic Aromatic Substitution (SNAr) can rival the rate of Oxidative Addition. To win this race, you must accelerate the Pd-cycle and suppress the background nucleophilic attack.

VariableRecommendationScientific Rationale
Ligand Buchwald (XPhos, SPhos) or Pd-PEPPSI Bulky, electron-rich ligands accelerate oxidative addition (OA) significantly. If

, coupling prevails.
Base K₃PO₄ or Cs₂CO₃ Avoid hydroxides (NaOH, KOH) and alkoxides. Strong nucleophilic bases trigger SNAr on the fluorine. Carbonates/phosphates are poor nucleophiles but good bases.
Leaving Group Bromide or Chloride While Iodides react faster in OA, they are also prone to halogen-dance or reduction. Bromides are the "Goldilocks" choice here.
Solvent Toluene/Water or Dioxane Avoid DMF or DMSO if SNAr is observed; these polar aprotic solvents stabilize the Meisenheimer complex, accelerating the unwanted SNAr.

Critical FAQ: Q: My LC-MS shows a product with the correct mass, but the NMR is messy. What happened? A: You likely have regioisomers. If your substrate is 2-chloro-3-fluoropyridine, the Suzuki product should replace the Cl. If SNAr occurred, the boronate replaced the F. These have identical masses. Check 19F NMR; if the fluorine signal is gone, you made the SNAr product.

Module 3: Scenario B — The Fluorinated Pyridine is the Nucleophile (Boronate)

The Problem: You are coupling a 2-fluoro-3-pyridylboronic acid with an aryl halide. The Risk: Protodeboronation.[1] The C–B bond in 2-pyridyl systems is exceptionally weak due to the electron-withdrawing nitrogen and fluorine.

The "Slow-Release" Strategy

Standard boronic acids here will hydrolyze to the fluoropyridine (H-substituted) before they can transmetalate. You must lower the concentration of free boronic acid or stabilize it.

Protocol Adjustment:

  • Switch to MIDA Boronates: These are slow-release reagents. Under hydrous basic conditions, they slowly hydrolyze to the active boronic acid, keeping the instantaneous concentration low and preventing saturation of the protodeboronation pathway.

  • Anhydrous Conditions: If you cannot use MIDA, use anhydrous K₃PO₄ in dioxane. Water is the enemy here.

  • Copper Co-catalysis: Adding Cu(I) (e.g., CuTC) can facilitate the transmetalation of difficult heteroaryl boronates, effectively bypassing the slow step where decomposition occurs.

Module 4: Catalyst Poisoning (The "N-Binding" Trap)

Fluorinated pyridines still possess a basic nitrogen. If this nitrogen binds to Palladium (


), it creates a "sink" of inactive catalyst.

Visualizing the Competition:

CatalystPoisoning Pd Active Pd(0) Cycle Catalytic Cycle (Product) Pd->Cycle Ligand Bulk Prevents N-Binding Dead Catalyst Resting State (Inactive) Pd->Dead Small Ligand Allows N-Binding Py Fluoropyridine Path_Good Oxidative Addition (C-Cl bond) Path_Bad Coordination (N-Pd bond)

Figure 2: Steric bulk of the ligand determines whether the catalyst enters the productive cycle or gets poisoned by the pyridine nitrogen.

Solution: Use G3-XPhos or Pd-PEPPSI-IPr . The massive steric bulk of the adamantyl or isopropyl groups on these ligands physically blocks the pyridine nitrogen from approaching the Pd center, forcing the reaction through the C-Halogen bond.

Standard Operating Procedure (SOP): The "Robust" Protocol

This protocol is designed to minimize both SNAr and Protodeboronation simultaneously.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Base: K₃PO₄ (finely ground, 2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Note: If protodeboronation is severe, switch to pure Dioxane.

  • Temperature: 80 °C (Do not overheat; SNAr activation energy is often higher than Suzuki).

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in Dioxane. Stir at RT for 5 mins to form the active

    
     species. (Skip if using precatalysts like XPhos Pd G3).
    
  • Solids: Add the Fluorinated Pyridine halide, Boronic Acid (1.2 equiv), and K₃PO₄ to the reaction vessel.

  • Degassing: Crucial Step. Sparge the solvent with Argon for 10 minutes. Oxygen promotes homocoupling and phenol formation.

  • Addition: Add the pre-complexed catalyst solution.

  • Reaction: Seal and heat to 80 °C. Monitor by LC-MS at 1 hour.

    • Checkpoint: If reaction is <10% conversion, raise temp to 100 °C. If SNAr impurities appear, lower temp to 60 °C and extend time.

References

  • Mechanistic Studies on Protodeboronation

    • Title: Base-Catalyzed Protodeboron
    • Source:Journal of the American Chemical Society (2017).[1]

    • URL:[Link]

  • MIDA Boronates for Unstable Pyridines: Title: Slow-Release Strategy in Cross-Coupling. Source:Aldrichimica Acta (Burke Group Review).
  • Ligand Selection for Pyridines

    • Title: Pd-PEPPSI Complexes and Their Applic
    • Source:Organometallics (Organ Group).
    • URL:[Link]

  • Minimizing Hydrodehalogenation

    • Title: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[2]

    • Source:Organometallics.
    • URL:[Link]

Sources

Technical Support Center: Purification of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: F-HET-PUR-001 Subject: Troubleshooting Separation, Solubility, and Isolation of Fluorinated Drug Candidates

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. You are likely here because standard purification protocols (C18 gradients, silica flash) are failing. Fluorine is not just a "hydrogen mimic"; it is the most electronegative element, introducing unique dipoles, altering pKa, and increasing lipophilicity (logP).

In heterocyclic chemistry, these properties create three distinct purification challenges:

  • "The Teflon Effect": Extreme lipophilicity leading to poor solubility in polar mobile phases.

  • Electronic Streaking: Fluorine inductive effects ($ -I $) lowering the pKa of neighboring amines, yet creating "sticky" dipoles that drag on silica.

  • Isomeric Nightmares: Regioisomers (e.g., 2-fluoro vs. 3-fluoro pyridine) that co-elute on C18 due to identical hydrophobicity.

This guide provides the causality-driven solutions you need.

Module 1: Chromatography Troubleshooting
Issue 1: My basic fluorinated heterocycle is streaking/tailing on silica.

Diagnosis: Standard silica is acidic (pKa ~5). While fluorine lowers the basicity of a heterocycle (e.g., pyridine), the nitrogen lone pair often remains basic enough to interact with silanols. Furthermore, fluorinated compounds often exhibit low solubility in hexane/ethyl acetate, causing precipitation on the column head.

Protocol: The "Base-Deactivation" Strategy Do not simply increase polarity. You must suppress the ionization.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent.
    
    • Why? The modifier saturates the acidic silanol sites, allowing your amine to pass without "sticking."

  • Stationary Phase Switch: If streaking persists, switch to Neutral Alumina (Brockmann Grade III) .

    • Why? Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes tailing.

Issue 2: I cannot separate regioisomers (e.g., 2-F vs. 4-F analogs).

Diagnosis: On a C18 (hydrophobic) column, these isomers have nearly identical retention times because their lipophilicity is the same. C18 cannot "see" the difference in electron density distribution.

Solution: The Pentafluorophenyl (PFP) Column You need a stationary phase that interacts via Pi-Pi (


)  and Dipole-Dipole  mechanisms.[1]
  • The Mechanism: The PFP ring is electron-deficient (due to 5 fluorines). It acts as a Lewis acid, strongly retaining electron-rich heterocycles.

  • The Result: A 2-fluoro isomer (dipole pointing one way) will interact differently with the PFP ring than a 4-fluoro isomer, resulting in baseline separation.

Visual: Column Selection Decision Tree

ColumnSelection Start Start: Analyze Compound IsBasic Is the Heterocycle Basic? Start->IsBasic Streak Does it Streak on Silica? IsBasic->Streak Yes Isomers Are you separating Regioisomers? IsBasic->Isomers No Action_Mod Add 1% TEA or NH4OH to Mobile Phase Streak->Action_Mod Mild Tailing Action_Alumina Switch to Neutral Alumina Streak->Action_Alumina Severe Tailing Action_C18 Standard C18 Column Isomers->Action_C18 No (Standard purification) Action_PFP USE PFP (Pentafluorophenyl) Stationary Phase Isomers->Action_PFP Yes (F-position varies) Action_Mod->Isomers If resolved

Caption: Logic flow for selecting stationary phases. PFP is the "silver bullet" for fluorinated isomers.

Module 2: Handling "Brick Dust" (Solubility & Aggregation)

Issue: The compound is a solid that refuses to dissolve in MeOH, DCM, or Water ("Brick Dust"). Causality: High symmetry + Fluorine substitution increases crystal lattice energy (high melting point) and lipophilicity, making the compound hate both water and standard organic solvents.

Data: Recommended Solvent Systems

Solvent ClassSolvent NameRole in Fluorinated Chemistry
Primary Benzotrifluoride (BTF) The "Green DCM." Excellent for dissolving fluorinated compounds due to "like-dissolves-like" F-F interactions.
Modifier Trifluoroethanol (TFE) Breaks up aggregation. Strong H-bond donor. Use as 5-10% co-solvent in DCM.
Workup MTBE often precipitates fluorinated impurities while keeping the product soluble (or vice versa).

Protocol: The "Oiling Out" Recrystallization Fluorinated compounds often "oil out" (form a second liquid phase) instead of crystallizing.

  • Dissolve: Use a minimal amount of hot BTF or Acetone.

  • Anti-solvent: Slowly add Hexane or Heptane until cloudy.

  • The Trick: If it oils out, add a seed crystal and sonicate the oil. If no seed exists, scratch the glass.

  • Cooling: Do not put it in the freezer immediately. Let it sit at room temperature. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Module 3: Fluorous Solid Phase Extraction (F-SPE)

Context: This applies if you have attached a perfluorinated tag (e.g.,


) to your molecule to facilitate synthesis. This is different from a simple medicinal chemistry fluorine atom.

The Workflow: F-SPE utilizes "Fluorous Silica" (silica bonded with perfluoroalkyl chains).[2] It works on the principle of Fluorophilicity .[3]

  • Load: Dissolve crude in DMF or MeOH (fluorophobic solvents). Load onto cartridge.

  • Fluorophobic Wash: Elute with 80% MeOH / 20% Water.[3]

    • Result: Non-fluorinated impurities wash away. The fluorinated product sticks to the cartridge.

  • Fluorophilic Elution: Elute with 100% MeOH or THF.

    • Result: The fluorinated product releases.

Visual: F-SPE Mechanism

FSPE_Workflow cluster_0 Step 1: Loading cluster_1 Step 2: Wash (Fluorophobic) cluster_2 Step 3: Elution (Fluorophilic) Load Sample (F-Tag + Impurities) Solvent: DMF/Water Wash Eluent: 80% MeOH Action: Removes Non-F Impurities Load->Wash Retains F-Tag Elute Eluent: 100% THF/MeOH Action: Collects F-Tagged Product Wash->Elute Releases F-Tag

Caption: The "Catch-and-Release" mechanism of Fluorous SPE. Note the solvent polarity switch.

Module 4: Volatility & Isolation

Issue: "I rotavapped my fraction and my product disappeared." Causality: Many small fluorinated heterocycles (MW < 200) have surprisingly high vapor pressures. Fluorine weakens intermolecular Van der Waals forces compared to hydrogen.

Corrective Actions:

  • Salt Formation: Before evaporation, treat your basic heterocycle with HCl in Dioxane or TFA. Converting the volatile free base into a salt (

    
    ) eliminates volatility.
    
  • Cold Concentration: Set rotavap bath to < 30°C and vacuum to > 100 mbar. Do not go to full vacuum.

  • Kugelrohr Distillation: If the product is an oil, use this to your advantage.[4] Distill the product away from the impurities rather than running a column.

References
  • Separation Science. (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][5] LCGC International. Link

  • Phenomenex. (2015).[6] Kinetex F5 – A Robust Pentafluorophenyl Propyl (PFP) Core-Shell Phase.Link

  • Curran, D. P. (2001). Synthetic applications of fluorous solid-phase extraction (F-SPE).[2][6][7] Tetrahedron. Link

  • Sigma-Aldrich. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns.Link

Sources

Technical Support Center: Nucleophilic Substitution on Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting SNAr on Pyridine Systems

Role: Senior Application Scientist Status: Active Guide

Introduction: The "Electron-Deficient" Paradox

Welcome. If you are reading this, you are likely staring at an HPLC trace showing starting material or a complex mixture of black tar. Pyridine nucleophilic aromatic substitution (SNAr) is deceptively simple on paper but notoriously finicky in the flask.

Unlike benzene, pyridine is electron-deficient (


-deficient). While this theoretically primes it for nucleophilic attack, the reality is governed by a strict set of orbital rules. The nitrogen atom acts as an internal electron sink, but only if you play by its geometric rules. This guide bypasses the textbook generalities and focuses on the failure modes we see most often in drug discovery campaigns.

Module 1: Reactivity & Kinetics (Why is nothing happening?)

Q: I am refluxing my 3-chloropyridine with an amine, but I see zero conversion. Why?

A: You are attacking the "Dead Zone." In SNAr, the rate-determining step is the initial nucleophilic addition, which breaks aromaticity and forms a high-energy anionic intermediate (Meisenheimer complex).

  • The Mechanism: The negative charge must be stabilized by the electronegative nitrogen.

  • The Problem: At the 3-position (meta) , the resonance structures never place the negative charge on the nitrogen atom. The ring cannot effectively delocalize the electron density, making the activation energy prohibitively high.

The Fix:

  • Switch Positions: If possible, move your leaving group (LG) to the 2- or 4-position .

  • Change Mechanism: If you must substitute at C3, SNAr will not work under standard conditions. Switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or use Benzyne conditions (strong base, elimination-addition), though the latter has poor regiocontrol.

Q: I am using 2-iodopyridine to speed up the reaction, but it’s slower than the chloride. Shouldn't Iodine be the best leaving group?

A: In SNAr, the rules of SN2 are reversed.

  • SN2 Rule: Weakest bond breaks fastest (I > Br > Cl > F).

  • SNAr Rule: Most electronegative atom stabilizes the intermediate best (F >> Cl ≈ Br > I).

The Causality: The transition state for the addition step is stabilized by the inductive electron-withdrawing power of the leaving group. Fluorine pulls electron density hard, lowering the energy of the anionic transition state. The C-F bond breaking happens after the rate-determining step, so its bond strength is irrelevant to the reaction rate.[1]

Data: Relative Rates of SNAr (Approximate)

Leaving Group (X)Relative Rate (k_rel)Reason
Fluorine (-F) ~300 - 3000 Strong -I effect stabilizes Meisenheimer complex.
Chlorine (-Cl) 1Baseline.[1] Good balance of induction/leaving ability.
Bromine (-Br) ~0.8 - 1.2Similar to Cl; often used if F is unavailable.
Iodine (-I) < 0.5Weak induction; poor stabilization of intermediate.

Module 2: Regioselectivity & Competition (Why did I get the wrong isomer?)

Q: I have a 2,4-dichloropyridine. Which chlorine will displace first?

A: The 4-position is generally more reactive than the 2-position. While both positions allow charge delocalization onto the nitrogen, the 4-position is sterically more accessible and electronically favored in many solvent systems due to the linear conjugation path.

  • Exceptions: If the nucleophile is capable of coordinating with the pyridine nitrogen (e.g., certain metal alkoxides), you may see "guided" attack at the 2-position.

Q: I see a major byproduct that looks like the starting material but with a +14 mass unit shift (or similar). What is it?

A: You likely have N-alkylation (Quaternization). Pyridine is a nucleophile itself. If your incoming nucleophile is not strong enough, or if you are using an alkyl-halide type reagent in a different context, the pyridine nitrogen lone pair will attack, forming a pyridinium salt.

The Fix:

  • Steric Hindrance: Use a bulkier base if the base is the culprit.

  • N-Oxidation: Oxidize the pyridine nitrogen to an N-oxide before the substitution. This removes the lone pair's nucleophilicity and actually activates the ring further for SNAr (see Protocol B).

Visualizing the Mechanism & Failure Modes

The following diagram illustrates the critical difference between C2/C4 activation and C3 deactivation, alongside the N-oxide activation pathway.

SNAr_Mechanism cluster_pathways Reaction Pathways Start Pyridine Substrate C2_Attack C2/C4 Attack (Activated) Start->C2_Attack Nucleophile (Preferred) C3_Attack C3 Attack (Deactivated) Start->C3_Attack Nucleophile (Slow/Fail) N_Attack N-Attack (Side Rxn) Start->N_Attack Electrophile present or weak Nuc Intermediate Meisenheimer Complex (Negative charge on N) C2_Attack->Intermediate Rate Determining Step No_Resonance High Energy TS (No N-stabilization) C3_Attack->No_Resonance High Barrier Salt Pyridinium Salt (Dead End) N_Attack->Salt Product Substituted Product Intermediate->Product Fast Elimination No_Resonance->Product Rarely occurs

Figure 1: Mechanistic divergence in pyridine substitution. Note the "Dead End" at C3 and N-alkylation risks.

Module 3: Advanced Activation (When Standard SNAr Fails)

Q: My substrate is unreactive even at the 2-position. How do I force it?

A: Use the N-Oxide Activation (The "Reissert-Henze" Strategy) . Oxidizing the nitrogen to the N-oxide (


) creates a dipole.[2] Counter-intuitively, the oxygen can donate density back, but it also pulls inductively. More importantly, it allows for specific activation strategies.

The Logic:

  • Oxidation: Convert Pyridine to Pyridine-N-Oxide (using mCPBA).

  • Activation: Treat with an electrophilic activating agent (like POCl3 or TsCl). The oxygen attacks the electrophile, turning the N-O group into an excellent leaving group.

  • Nucleophilic Attack: The nucleophile (often Cl- from POCl3, or an added amine) attacks C2/C4.

  • Re-aromatization: Loss of the activated oxygen restores the pyridine ring.

Module 4: Validated Protocols

Protocol A: Standard SNAr for Activated Pyridines (2-F, 4-F, 2-Cl, 4-Cl)

Best for: Substrates with Fluorine/Chlorine at C2/C4 and additional Electron Withdrawing Groups (EWG).

  • Solvent: Dissolve substrate (1.0 equiv) in anhydrous DMSO or NMP (0.5 M).

    • Why: Polar aprotic solvents stabilize the anionic transition state.

  • Base: Add DIPEA (2-3 equiv) or K2CO3 (2 equiv).

    • Note: Inorganic bases require vigorous stirring; organic bases are soluble but can be nucleophilic (DIPEA is sterically hindered enough to be safe).

  • Nucleophile: Add amine/thiol (1.1 - 1.5 equiv).

  • Temperature: Heat to 80–120 °C . Monitor by LCMS.

    • Checkpoint: If no reaction after 2h, raise temp to 150 °C or switch to microwave irradiation.

  • Workup: Pour into water. Extract with EtOAc.

    • Troubleshooting: Pyridines are basic. If product is stuck in aqueous layer, adjust pH to ~10.

Protocol B: N-Oxide Activation (For Unreactive Substrates)

Best for: Installing a nucleophile when the ring is deactivated or lacks a good LG.

  • Oxidation: Dissolve pyridine in DCM. Add mCPBA (1.2 equiv). Stir RT overnight. Wash with NaHCO3. Isolate N-oxide.[2][3][4]

  • Chlorination/Substitution:

    • Dissolve N-oxide in POCl3 (excess, acts as solvent/reagent).

    • Optional: Add PCl5 for stubborn cases.

    • Heat to reflux (100 °C) for 2-4 hours.

  • Quench: EXTREME CAUTION. Pour slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of POCl3).

  • Result: This typically yields the 2-chloropyridine or 4-chloropyridine , which can then be subjected to Protocol A.

Troubleshooting Decision Matrix

Troubleshooting Start Reaction Failed? Check_LG Check Leaving Group Is it F, Cl, Br? Start->Check_LG Check_Pos Check Position Is it 2 or 4? Check_LG->Check_Pos Yes Swap_LG Switch to Fluorine or Activate (N-Oxide) Check_LG->Swap_LG No (It's I, OMe, H) Check_Solvent Check Solvent Is it Polar Aprotic? Check_Pos->Check_Solvent Yes Dead_Zone Use Pd-Catalysis or Benzyne Check_Pos->Dead_Zone No (It's 3) Temp Increase Temp (Microwave 150°C) Check_Solvent->Temp Yes Change_Solv Switch to DMSO/NMP Check_Solvent->Change_Solv No (Using MeOH/THF?)

Figure 2: Step-by-step logic for diagnosing low yields.

References

  • Mechanism & Regioselectivity

    • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. "Nucleophilic Aromatic Substitution."[1][5][6][7][8][9][10] Royal Society of Chemistry. Link

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)."[1][7][11] Link

  • Leaving Group Effects (F > Cl): Miller, J., & Parker, A. J. (1961). "The SN mechanism in aromatic compounds. Part XX." Journal of the American Chemical Society. (Classic physical organic chemistry establishing the element effect).
  • Pyridine N-Oxide Activation

    • Organic Chemistry Portal. "Pyridine N-Oxides."[2][3][4][5] Link

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Regioselectivity (C2 vs C4)

    • Chemistry Stack Exchange.[7] "Regioselectivity in SNAr of Pyridines." Link

Sources

Validation & Comparative

comparison of leaving groups in nucleophilic aromatic substitution on pyridine

Comparative Guide: Leaving Group Performance in Pyridine Nucleophilic Aromatic Substitution ( )

Executive Summary

In the functionalization of pyridine scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—the choice of leaving group (LG) dictates not just reaction rate, but regioselectivity, cost, and purification burden.

Contrary to aliphatic


Nucleophilic Aromatic Substitution (

) on pyridines typically follows the "Element Effect" order:

.
  • Fluorine is the premier choice for difficult substitutions (sterically hindered or electron-rich nucleophiles) due to inductive stabilization of the rate-determining transition state.

  • Chlorine remains the industrial workhorse due to cost-efficiency, provided the pyridine ring is sufficiently activated (e.g., 2- or 4-position).

  • Nitro and Sulfonyl groups offer specialized reactivity profiles, often serving as "super-leaving groups" in specific contexts, though they carry higher synthetic overhead.

Mechanistic Foundation: The "Element Effect"[1][2]

To select the right precursor, one must understand why the reactivity order is inverted compared to standard substitution.

The Addition-Elimination ( ) Mechanism
  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination (Fast Step): The leaving group is expelled, restoring aromaticity.

Because the C-LG bond is not broken in the rate-determining step (RDS), the bond strength of the leaving group is largely irrelevant. Instead, the electronegativity of the leaving group controls the rate.[1] A highly electronegative atom (F) inductively withdraws electron density from the ring carbon, lowering the energy of the LUMO and stabilizing the anionic transition state of the attack.

Visualization: Reaction Energy Profile

SNAr_Mechanismcluster_effectThe Fluorine EffectStartReactants(Py-LG + Nu-)TS1TS1(Nucleophilic Attack)Start->TS1 RateDeterminingInterMeisenheimerComplexTS1->InterTS2TS2(LG Departure)Inter->TS2 FastProductProduct(Py-Nu + LG-)TS2->ProductNoteHigh Electronegativity of Flowers TS1 Energy(Inductive Effect)Note->TS1

Figure 1: Energy profile of

Comparative Performance Analysis

The following data synthesizes reactivity trends for 2-substituted pyridines reacting with standard nucleophiles (e.g., methoxide, piperidine) in polar aprotic solvents.

Table 1: Relative Performance Metrics
Leaving Group (LG)Relative Rate (

)*
Bond Strength (kcal/mol)Cost/AvailabilityPrimary Utility
Fluorine (-F) 100 - 1000 115 (Strongest)ModerateDifficult substrates; library synthesis.
Nitro (

)
50 - 500 70Low (Precursor)High reactivity; orthogonal to halogens.
Chlorine (-Cl) 1 (Reference)84High (Cheapest)Scale-up; standard building blocks.
Bromine (-Br) 0.8 - 1.2 72HighCoupling (Suzuki/Buchwald) +

.
Iodine (-I) < 0.5 58 (Weakest)ModerateMetal-catalyzed coupling (not

).
Sulfone (

)
200 - 2000 N/ALow (Synthetic)"Super LG"; avoids transition metals.

*Note:

Detailed Analysis
1. Fluorine: The Kinetic Leader
  • Mechanism: The C-F bond is highly polarized, creating a significant

    
     charge on the ipso-carbon. This attracts the nucleophile electrostatically and stabilizes the developing negative charge in the intermediate.
    
  • Best For: Weak nucleophiles (anilines, hindered amines) or electron-rich pyridine rings (e.g., 3-methoxy-2-fluoropyridine).

  • Watch Out: Fluoride waste can etch glass on a massive scale; requires specialized waste disposal.

2. Chlorine/Bromine: The Industrial Standard
  • Mechanism: While less electronegative than fluorine, chlorine provides a balance of inductive withdrawal and leaving group ability. The rates of Cl and Br are often nearly identical in

    
    , confirming that bond breaking is not rate-limiting.[2]
    
  • Best For: General purpose synthesis, especially at the highly activated 2- and 4-positions.

  • Watch Out: 3-chloropyridines are notoriously unreactive in

    
     without strong electron-withdrawing groups (EWGs) or forcing conditions.
    
3. Nitro (

): The "Ambivalent" Group
  • Mechanism: The nitro group is strongly electron-withdrawing (both inductively and via resonance), making the ring highly electrophilic. Upon attack, the nitrite ion (

    
    ) is a capable leaving group.
    
  • Best For: Scenarios where a halogen is not available or when displacing at the 4-position.

  • Watch Out: Nitro groups can be reduced to amines by certain nucleophiles (e.g., thiols) or under hydrogenation conditions intended for other parts of the molecule.

Experimental Protocol: Competitive Reactivity Assay

To empirically determine the optimal LG for a specific scaffold, perform this "Head-to-Head" competition experiment. This protocol minimizes solvent/temperature variables by running reactions simultaneously.

Objective

Determine the Selectivity Factor (

Materials
  • Substrate A: 2-Fluoropyridine (1.0 equiv)

  • Substrate B: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (0.5 equiv) — Limiting reagent is crucial.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous)

  • Internal Standard: Biphenyl (inert)

Workflow
  • Preparation: In a 4mL vial, dissolve 2-Fluoropyridine (0.5 mmol), 2-Chloropyridine (0.5 mmol), and Biphenyl (0.2 mmol) in DMSO (2 mL).

  • T0 Sampling: Remove a 50

    
    L aliquot, dilute in MeCN, and inject on UPLC to establish the 
    
    
    ratio (Area/IS).
  • Initiation: Add Morpholine (0.25 mmol) and

    
     (1.0 mmol). Heat to 80°C.
    
  • Monitoring: Sample at 15 min, 1 hour, and 4 hours. Quench aliquots in cold water/MeCN/buffer.

  • Analysis: Monitor the consumption of starting materials relative to the internal standard.

    • Calculation:

      
      
      
Expected Result

You will observe rapid consumption of the fluoro-derivative. The chloro-derivative will remain largely untouched until the fluoro-substrate is depleted, confirming

Decision Matrix: Selecting the Right Leaving Group

Use this logic flow to select the appropriate starting material for your synthesis.

LG_SelectionStartStart: Target MoleculeRequires SnAr on PyridinePositionWhere is the substitution?Start->PositionPos242- or 4-Position(Activated)Position->Pos24Pos33-Position(Deactivated)Position->Pos3NuCheckIs the NucleophileWeak/Hindered?Pos24->NuCheckUseSpecialUse SULFONE/NO2or Pd-CatalysisPos3->UseSpecialSnAr difficultConsider BuchwaldCostCheckIs Cost/Scalethe priority?NuCheck->CostCheckNo (Strong Nu)UseFUse FLUORIDE (-F)Max ReactivityNuCheck->UseFYes (Weak Nu)UseClUse CHLORIDE (-Cl)Standard, CheapCostCheck->UseClYesUseBrUse BROMIDE (-Br)If subsequent coupling neededCostCheck->UseBrNo (Need Suzuki later)

Figure 2: Strategic decision tree for selecting pyridine starting materials.

References

  • Nucleophilic Aromatic Substitution. Wikipedia. Retrieved Oct 2023.[3][4] Link

    • Provides foundational consensus on the reactivity order.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

    • Detailed mechanistic breakdown of the addition-elimination p
  • A broadly applicable quantitative relative reactivity model for nucleophilic arom

    
    ). Chemical Science (RSC), 2022. Link
    
    • data (e.g.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (PMC). Link

    • Explores exceptions to the element effect in specific c

Comparative Reactivity Guide: Substituted Tetrafluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of Substituted Tetrafluoropyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyfluorinated pyridines are critical building blocks in medicinal chemistry, offering unique lipophilicity, metabolic stability, and bio-orthogonality. This guide provides an in-depth technical comparison between the parent scaffold, pentafluoropyridine (


) , and its 4-substituted-2,3,5,6-tetrafluoropyridine  derivatives.

While


 is a highly reactive electrophile prone to rapid nucleophilic aromatic substitution (

), the introduction of a substituent at the C-4 position dramatically alters the electronic landscape, kinetic profile, and regioselectivity of subsequent transformations. This guide delineates these differences to aid in the rational design of polysubstituted pyridine scaffolds.

Mechanistic Principles & Regioselectivity

The Dominant Mechanism:

Reactions of polyfluoropyridines proceed primarily via Nucleophilic Aromatic Substitution (


). While classical texts propose a stepwise addition-elimination mechanism involving a Meisenheimer complex, recent computational and experimental evidence for polyfluoroarenes suggests a concerted 

mechanism (

)
in non-polar solvents, or a transition state with significant Meisenheimer character in polar media.
Regiochemical Control

The site of nucleophilic attack is governed by the superposition of two directing vectors:

  • Nitrogen Activation (Primary Vector): The ring nitrogen exerts a strong electron-withdrawing inductive ($ -I

    
     -M $) effect, maximally activating the C-2, C-4, and C-6  positions.
    
  • Substituent Effect (Secondary Vector):

    • In

      
      :  The para-position (C-4) is the most activated due to the stabilization of the negative charge on the nitrogen atom in the transition state.
      
    • In 4-Substituted Tetrafluoropyridines: The C-4 position is blocked. The directing effect of the C-4 substituent (

      
      ) determines whether the next attack occurs at C-2/6 (ortho to N) or C-3/5 (meta to N).
      
      • EDG at C-4 (

        
        ):  Deactivates the ring but directs incoming nucleophiles to C-2/6 .
        
      • EWG at C-4 (

        
        ):  Activates the ring; nucleophiles target C-2/6 .
        
Visualization of Reactivity Pathways

SNAr_Pathways cluster_legend Reactivity Gradient PFP Pentafluoropyridine (C5F5N) TS1 Transition State (N-stabilized) PFP->TS1 + Nu1 (Fast) C-4 Attack Prod1 4-Substituted Tetrafluoropyridine TS1->Prod1 - F⁻ Prod2 2,4-Disubstituted Trifluoropyridine Prod1->Prod2 + Nu2 (Slower) C-2 Attack Requires Higher Temp Legend C5F5N (High Reactivity) >> 4-Substituted (Moderate/Low)

Figure 1: Sequential


 pathway showing the kinetic hierarchy and regioselectivity shift from C-4 to C-2.

Comparative Reactivity Data

The following table contrasts the reactivity profiles of the parent scaffold against common 4-substituted derivatives.

Table 1: Kinetic and Regiochemical Comparison
SubstrateC-4 SubstituentElectronic NatureRelative Reactivity (

)*
Primary Site of AttackTypical Conditions (

)
Pentafluoropyridine

EWG (Inductive)1000 (Reference)C-4 (Exclusive)0°C to RT, < 1 h
4-Cyano-TFPy

Strong EWG~500C-2 / C-6 0°C to RT, 1-2 h
4-Methoxy-TFPy

EDG (Mesomeric)~10C-2 / C-6 Reflux (60-80°C), 4-12 h
4-Amino-TFPy

Strong EDG~1C-2 / C-6 High Temp (>100°C), 12-24 h
4-Thio-TFPy

Weak EDG~50C-2 / C-6 RT to 50°C, 2-6 h

*Relative reactivity is estimated based on typical reaction times and temperatures required for conversion using standard nucleophiles (e.g., amines, alkoxides).

Key Insights:
  • The "Deactivation" Cliff: Introducing an oxygen or nitrogen nucleophile at C-4 significantly deactivates the ring towards a second substitution. For example, while

    
     reacts with amines at 0°C, the resulting 4-amino-tetrafluoropyridine often requires forcing conditions (reflux in DMF/DMSO) to install a second group at C-2.
    
  • Leaving Group Hierarchy: In these systems, Fluoride (

    
    ) is the exclusive leaving group. The C-4 substituent is rarely displaced unless it is a specific leaving group designed for that purpose (e.g., 
    
    
    
    ).

Experimental Protocols

These protocols are designed to be self-validating , utilizing


 NMR as the primary diagnostic tool.
Protocol A: Synthesis of 4-Substituted Tetrafluoropyridines (Mono-Substitution)

Objective: Selective functionalization of C-4.

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Stoichiometry: Dissolve Pentafluoropyridine (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Addition: Cool to 0°C . Add Base (e.g.,

    
    , 1.1 equiv) followed by dropwise addition of the Nucleophile  (1.0 equiv).
    
    • Expert Note: Adding the nucleophile slowly prevents localized high concentrations that could lead to bis-substitution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (UV active) or

    
     NMR.
    
    • Validation: Starting material (

      
      ) shows 3 signals (-88, -132, -160 ppm). Product will show 2 signals  (AA'BB' pattern) if symmetric, or a complex pattern if chiral.
      
  • Workup: Dilute with

    
    , wash with water/brine, dry over 
    
    
    
    , and concentrate. Most C-4 substituted products crystallize or can be purified via short silica plug.
Protocol B: Synthesis of 2,4-Disubstituted Trifluoropyridines (Sequential Functionalization)

Objective: Overcoming deactivation to functionalize C-2.

  • Setup: Use a sealed tube or pressure vial for higher thermal control.

  • Stoichiometry: Dissolve 4-Substituted-TFPy (1.0 equiv) in DMF or DMSO (0.5 M).

    • Expert Note: Polar aprotic solvents are crucial here to stabilize the Meisenheimer-like transition state of the deactivated ring.

  • Reagents: Add Nucleophile (1.2 - 1.5 equiv) and Base (

    
     or 
    
    
    
    , 1.5 equiv).
    • Why Cesium?

      
       improves solubility of anions in organic solvents and can enhance nucleophilicity via the "cesium effect."
      
  • Reaction: Heat to 80–120°C (depending on the C-4 substituent's deactivating power).

  • Validation (

    
     NMR):  Look for the disappearance of the symmetric AA'BB' pattern. The product (2,4-disubstituted) will typically show three distinct fluorine signals (unless symmetric 2,6-substitution occurs, which requires 2+ equiv of nucleophile).
    

Case Study: Orthogonal Functionalization

A common application in drug discovery is the creation of "Janus" molecules—scaffolds with two different faces.

Scenario: Creating a library of Piperazine-linked scaffolds.

  • Step 1 (C-4): React

    
     with N-Boc-piperazine (mild conditions). Yields 4-(N-Boc-piperazinyl)-tetrafluoropyridine .
    
    • Observation: The ring is now electron-rich.

  • Step 2 (C-2): React with a Thiol (e.g., benzyl mercaptan).

    • Challenge: The amine at C-4 deactivates the ring.

    • Solution: Use

      
       in DMF at 90°C. The thiol is a strong nucleophile (soft base) and will displace the harder Fluorine at C-2 efficiently despite the electronic deactivation.
      
Comparison of Conditions
Reaction StepReagentTempTimeYield
Step 1 (C-4) N-Boc-Piperazine25°C1 h95%
Step 2 (C-2) Benzyl Mercaptan90°C6 h82%

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part IV. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1965.[1] Link

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Tetrahedron, 2003. Link

  • Svensson, F., et al. "Mechanistic Studies of the Nucleophilic Aromatic Substitution of Polyfluoroarenes." Journal of Organic Chemistry, 2010. Link

  • Lutz, M. R., et al. "Reactivity of Perfluoropyridine: Discovery, Chemistry, and Applications." Molecules, 2022.[2][3] Link

  • Pace, A., et al. "Regioselective Nucleophilic Substitution of Pentafluoropyridine with Oxygen Nucleophiles." Organic & Biomolecular Chemistry, 2012. Link

Sources

validation of synthetic routes to 4-methoxytetrafluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Synthetic Routes to 4-Methoxytetrafluoropyridine

Executive Summary

The synthesis of 4-methoxy-2,3,5,6-tetrafluoropyridine is a critical transformation in the development of fluorinated heterocyclic building blocks for medicinal chemistry and agrochemicals. The presence of the methoxy group at the C4 position, combined with the electron-withdrawing perfluorinated ring, imparts unique lipophilic and electronic properties essential for modulating drug potency and metabolic stability.

This guide objectively compares the two primary synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    )  of Pentafluoropyridine (Industry Standard).
    
  • O-Methylation of 2,3,5,6-Tetrafluoropyridin-4-ol (Alternative).

Recommendation: For most scale-up and discovery applications, Route 1 (


)  is superior due to the commercial availability of pentafluoropyridine, high regioselectivity, and atom economy. Route 2 is reserved for cases where the 4-hydroxy precursor is already in inventory or specific regulatory constraints on volatile perfluorinated precursors exist.

Part 1: Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics for both validated routes.

MetricRoute 1:

of Pentafluoropyridine
Route 2: Methylation of 4-Hydroxytetrafluoropyridine
Starting Material Pentafluoropyridine (CAS 700-16-3)2,3,5,6-Tetrafluoropyridin-4-ol (CAS 23233-88-7)
Reagents NaOMe / MeOHMeI or

/

Step Count 11 (if 4-OH is available)
Typical Yield 85 – 95% 75 – 85%
Regioselectivity High (>98% C4 vs C2)High (O- vs N-alkylation)
Atom Economy HighModerate (Loss of Iodide/Sulfate)
Cost Efficiency High (Direct precursor)Moderate (Precursor often derived from PFP)
Safety Profile Exothermic; PFP is volatileMethylating agents are carcinogenic

Part 2: Route 1 – Direct Nucleophilic Aromatic Substitution ( )

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] The regioselectivity for the C4 position is driven by the stability of the Meisenheimer intermediate . Attack at the C4 position places the negative charge on the nitrogen atom (a "para-like" resonance contributor), which is significantly more stabilizing than attack at the C2 or C3 positions where the charge resides on carbon atoms.

Regioselectivity Rule: In perfluorinated heterocycles, nucleophilic attack occurs preferentially at the position para to the ring nitrogen, followed by ortho, and rarely meta.

Experimental Protocol

Objective: Synthesis of 4-methoxytetrafluoropyridine on a 10g scale.

Reagents:

  • Pentafluoropyridine (10.0 g, 59.2 mmol)

  • Sodium Methoxide (25 wt% in MeOH, 13.5 mL, ~59.2 mmol)

  • Methanol (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Purge with nitrogen.[2]

  • Charging: Add Pentafluoropyridine (10.0 g) and anhydrous Methanol (30 mL) to the flask. Cool the solution to 0°C using an ice bath.

  • Addition: Charge the addition funnel with Sodium Methoxide solution (13.5 mL). Add dropwise over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (65°C) for 4 hours to ensure completion.

  • Monitoring: Monitor by TLC (10% EtOAc/Hexane) or

    
    F-NMR. Disappearance of the PFP peak at -88 ppm (C2-F) and -132 ppm (C3-F) indicates completion.
    
  • Workup: Concentrate the mixture under reduced pressure to remove most methanol. Resuspend the residue in Dichloromethane (50 mL) and wash with Water (2 x 30 mL) to remove NaF salts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The product is typically obtained as a colorless oil or low-melting solid. Distillation can be used for ultra-high purity (>99%).
    

Validation Check:

  • 
    F NMR (CDCl3):  Look for two multiplets. The C2-F signal will shift significantly compared to the starting material.
    
  • Yield: Expect ~9.5 g (88%).

Part 3: Route 2 – O-Methylation of 2,3,5,6-Tetrafluoropyridin-4-ol

Mechanistic Insight

This route relies on the nucleophilic attack of the pyridin-4-olate anion on a methylating agent (


). While 4-pyridones can undergo N-alkylation, the perfluorinated ring strongly withdraws electron density, making the nitrogen non-basic and non-nucleophilic. Consequently, O-alkylation  is the exclusive pathway, preventing the formation of the N-methyl-4-pyridone byproduct.
Experimental Protocol

Objective: Methylation of 2,3,5,6-tetrafluoropyridin-4-ol (5.0 g scale).

Reagents:

  • 2,3,5,6-Tetrafluoropyridin-4-ol (5.0 g, 29.9 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 6.2 g, 44.8 mmol)
    
  • Methyl Iodide (

    
    , 2.05 mL, 32.9 mmol) Caution: Carcinogen
    
  • Acetone (50 mL)

Step-by-Step Methodology:

  • Setup: Use a 100 mL round-bottom flask with a condenser.

  • Solubilization: Dissolve the pyridinol in Acetone (50 mL) and add

    
    . Stir at room temperature for 15 minutes to generate the phenolate anion.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reflux: Heat the mixture to reflux (56°C) for 3–5 hours.

  • Workup: Filter off the inorganic solids (

    
    , 
    
    
    
    ). Concentrate the filtrate.
  • Purification: Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted starting phenol), dry over 
    
    
    
    , and concentrate.

Part 4: Visualization of Pathways

The following diagram illustrates the reaction logic and mechanism for the preferred


 route.

SNAr_Mechanism cluster_selectivity Regioselectivity Logic Start Pentafluoropyridine (C5F5N) Intermediate Meisenheimer Complex (Negative charge on N) Start->Intermediate Nucleophilic Attack (C4) Reagent Methoxide Ion (MeO-) Reagent->Intermediate Product 4-Methoxytetrafluoropyridine (Target) Intermediate->Product Elimination of F- Byproduct Fluoride Ion (F-) Intermediate->Byproduct Note1 C4 Attack: Stable N-anion (Preferred) Note2 C2 Attack: Unstable C-anion (Disfavored)

Caption: Mechanistic pathway for the S_NAr reaction showing the critical Meisenheimer intermediate that dictates C4 regioselectivity.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part VII. The reaction of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic (1966): 2331-2339. Link

  • Banks, R. E. "Fluorocarbons and their Derivatives." Macdonald & Co. (1970). (Foundational text on perfluoroheterocycle reactivity).
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry 125.7 (2004): 1039-1052. Link

  • BenchChem Technical Guides. "Synthetic Routes to Fluorinated Pyridines." (2025). Link

Sources

Comparative Guide: Solvent Systems for Nucleophilic Substitution on Pentafluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentafluoropyridine (PFP) is a privileged scaffold in drug discovery and materials science due to its ability to undergo highly regioselective Nucleophilic Aromatic Substitution (SNAr). While the substrate itself is highly reactive, the choice of solvent is the single most critical variable determining reaction rate, yield, and impurity profile.

This guide moves beyond standard textbook recommendations to analyze the specific physicochemical interactions between solvents and the PFP-Meisenheimer complex. We compare traditional dipolar aprotic solvents against emerging green alternatives, providing actionable data for process chemists.

Key Finding: While Acetonitrile (MeCN) remains the most balanced solvent for general discovery chemistry (high rate/easy workup), 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene have emerged as superior, sustainable alternatives for scale-up, offering comparable kinetics with improved safety profiles.

Mechanistic Foundation: The "Para" Directive

To select the right solvent, one must understand the transition state. PFP undergoes SNAr primarily at the 4-position (para) .

  • Why C-4? Attack at the 4-position leads to a Meisenheimer intermediate where the negative charge is delocalized onto the ring nitrogen. This is the most stable resonance contributor.

  • Solvent Role: The transition state involves the formation of a charged intermediate from neutral (or less charged) starting materials. Polar solvents stabilize this charge separation , lowering the activation energy (

    
    ).
    
Visualization: SNAr Pathway & Solvent Stabilization

The following diagram illustrates the critical C-4 attack and how solvent dipoles stabilize the anionic intermediate.

SNAr_Mechanism Reactants Pentafluoropyridine + Nucleophile (Nu-) TS Transition State (Dipole Formation) Reactants->TS Activation Intermediate Meisenheimer Complex (Charge on Nitrogen) TS->Intermediate Addition Product 4-Substituted-TFPy + F- Intermediate->Product Elimination (-F) PolarSolvent Polar Aprotic Solvent (Stabilizes Charge) PolarSolvent->TS PolarSolvent->Intermediate Solvation Shell

Figure 1: Reaction coordinate of PFP substitution. Polar solvents lower the energy barrier of the charged Meisenheimer complex.

Comparative Solvent Analysis

We evaluated four distinct solvent classes based on Reaction Rate (


), Workup Efficiency, and Environmental Impact.
Table 1: Solvent Performance Matrix
Solvent ClassSolventRateRegioselectivity (C4:C2)WorkupGreen ScoreRecommendation
Polar Aprotic Acetonitrile (MeCN) High>98:2Excellent (Volatile)ModeratePrimary Choice for small scale.
Polar Aprotic DMF / DMSO Very High>95:5Poor (High BP, aqueous wash req.)Low (Toxic)Use only for unreactive nucleophiles.
Green Ether 2-MeTHF Moderate>99:1Good (Phase separation)HighBest for Scale-up .
Protic Ethanol (EtOH) Low*>99:1ExcellentHighGood for neutral amines; avoids over-reaction.
Bio-Based Cyrene High>95:5Moderate (Water soluble)Very HighEmerging replacement for NMP.

*Note: Protic solvents retard the reaction of anionic nucleophiles (e.g., phenoxide) due to H-bonding solvation of the nucleophile, but are effective for neutral amines.

Deep Dive: The "Naked Anion" Effect
  • DMF/DMSO: These solvents solvate cations (K+, Na+) well but leave the anionic nucleophile "naked" and highly reactive. This maximizes rate but can lead to over-substitution (disubstitution at C-2/C-6) if stoichiometry is not strictly controlled.

  • Acetonitrile: Offers a "Goldilocks" zone. It is polar enough (

    
    ) to support the intermediate but volatile (bp 82°C) for easy removal.
    
  • 2-MeTHF: Unlike THF, 2-MeTHF is derived from renewable sources and has low water solubility, allowing for simplified aqueous workups without solvent exchange.

Validated Experimental Protocol

The following protocol is designed for the reaction of PFP with a secondary amine (e.g., morpholine) or a thiol. It uses MeCN for general applicability but notes adjustments for 2-MeTHF .

Workflow Diagram

Experimental_Protocol cluster_notes Critical Parameters Setup 1. CHARGE VESSEL 1.0 eq PFP in MeCN (0.2M) Cool to 0°C Addition 2. ADDITION Add Nucleophile (1.05 eq) + Base* Dropwise to control exotherm Setup->Addition Reaction 3. REACTION Warm to RT Stir 2-4 hours Addition->Reaction Note1 *Base: K2CO3 or DIPEA Addition->Note1 Check 4. MONITOR (TLC/LCMS) Check for disubstitution Reaction->Check Check->Reaction Incomplete Quench 5. QUENCH & ISOLATE Rotovap (if MeCN) or Aqueous Wash (if 2-MeTHF) Check->Quench Conversion >98%

Figure 2: Standard operating procedure for C-4 selective substitution.

Detailed Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pentafluoropyridine (1.0 equiv) in anhydrous Acetonitrile (concentration ~0.2 M).

    • Why Anhydrous? Water can act as a competing nucleophile, leading to hydrolytic impurities (4-hydroxy-tetrafluoropyridine).

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Causality: PFP is volatile (bp 84°C) and the reaction is exothermic. Cooling prevents loss of starting material and suppresses formation of 2,4-disubstituted byproducts.

  • Nucleophile Addition: Add the nucleophile (1.05 equiv) dropwise. If using a salt (e.g., thiophenol sodium salt), add as a slurry. If using a neutral amine, add a base scavenger (e.g., DIPEA or K2CO3, 1.2 equiv).

  • Reaction: Allow to warm to room temperature. Monitor via 19F NMR or LCMS.

    • Endpoint: Disappearance of the PFP signal (approx -88 ppm, -132 ppm, -152 ppm).

  • Workup:

    • For MeCN: Concentrate under reduced pressure. Redissolve residue in EtOAc/Heptane and filter through a silica plug to remove salts.

    • For 2-MeTHF: Add water directly to the reaction mixture. Separate phases. Wash organic layer with brine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or hygroscopic base.Use molecular sieves (3Å) in solvent; switch to anhydrous K2CO3.
Disubstitution (C2 & C4) Excess nucleophile or high temp.Strict stoichiometry (1.0-1.05 eq). Maintain 0°C during addition.
Slow Reaction Poor solubility of inorganic base.Switch solvent to DMF (if acceptable) or add 18-crown-6 catalyst in MeCN.
Darkening of Reaction Polymerization/Decomposition.PFP is sensitive to strong bases (e.g., NaH) which can trigger oligomerization. Use milder bases (carbonates).

References

  • Chambers, R. D., et al. "Polyfluoroarenes. Part I. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1964.

    • Foundational text establishing C-4 regioselectivity.
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry, 2003.

    • Comprehensive review of PFP reactivity and solvent effects.
  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014.

    • Data on Cyrene as a green altern
  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012.

    • Validation of 2-MeTHF in substitution reactions.
    • Recent application of green solvents in SNAr.[2]

Sources

Biological Activity Guide: Fluorinated vs. Non-Fluorinated Pyridine Analogs

[1]

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds[1][2]

In modern medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, yet its metabolic liability and basicity often present challenges in lead optimization.[1] The strategic incorporation of fluorine—a "bio-isostere" of hydrogen with distinct electronic properties—drastically alters the biological profile of pyridine analogs.[1]

This guide provides an objective, technical comparison of fluorinated versus non-fluorinated pyridine analogs. It moves beyond simple observation to explain the causality of how fluorine modulation affects pKₐ, metabolic stability (t½), and target binding affinity (IC₅₀).

Physicochemical & Metabolic Comparison

The substitution of hydrogen with fluorine on a pyridine ring is not merely a steric change; it is a profound electronic modulation. The high electronegativity of fluorine (3.98 Pauling scale) withdraws electron density from the pyridine nitrogen, altering its capacity to accept protons and participate in oxidative metabolism.

Basicity and Permeability (pKₐ Modulation)

Non-fluorinated pyridines are often moderately basic (pKₐ ~5.2), which can lead to high ionization at physiological pH (7.4), potentially limiting membrane permeability. Fluorination significantly lowers the pKₐ, keeping a higher fraction of the molecule in the neutral, membrane-permeable state.

Table 1: Comparative Physicochemical Metrics

ParameterNon-Fluorinated Pyridine2-Fluoro-Pyridine3-Fluoro-PyridineImpact on Bioactivity
pKₐ (Conj. Acid) ~5.23~ -0.44~2.972-F renders N non-basic; 3-F reduces basicity, improving logD at pH 7.4.
Lipophilicity (LogP) 0.65~1.12~1.30Fluorination increases lipophilicity, enhancing passive diffusion.
Dipole Moment 2.2 D3.2 D1.9 DAltered dipole vector changes orientation in the binding pocket.
Metabolic Liability High (N-oxidation, C-oxidation)Low (Blocked @ C2)ModerateFluorine at C2/C6 blocks nucleophilic attack and oxidative metabolism.
Metabolic Stability Mechanism

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a metabolically labile C-H bond with C-F blocks Cytochrome P450-mediated oxidation.[2]

Diagram 1: Metabolic Blockade Mechanism This diagram illustrates how fluorine substitution prevents the formation of the unstable radical intermediate required for P450 hydroxylation.

MetabolicBlockadeP450Cytochrome P450(Heme-Iron-Oxo)PyridineNon-FluorinatedPyridine (C-H)P450->PyridineAttacks C-HF_PyridineFluorinatedPyridine (C-F)P450->F_PyridineAttacks C-FIntermediateRadicalIntermediatePyridine->IntermediateH-abstractionStableMetabolicallyStable DrugF_Pyridine->StableOxidation Blocked(Bond too strong)MetaboliteHydroxylatedMetabolite (Inactive)Intermediate->MetaboliteOH Rebound

Caption: Comparative pathway showing P450-mediated oxidation of C-H bonds versus the metabolic resistance of the C-F bond.

Biological Activity & Potency Data[1][3][4][5][6][7][8][9][10][11]

Fluorination does not always guarantee higher potency; it optimizes the quality of the hit. However, in specific kinase and GPCR targets, the electron-withdrawing nature of fluorine can strengthen Hydrogen-bond donor capability of neighboring groups or engage in direct multipolar interactions with protein residues.

Case Study: Kinase Inhibition (PIM-1 & PI3K)

In the optimization of PIM-1 kinase inhibitors, replacing a hydrogen with fluorine on the pyridine scaffold resulted in significant shifts in IC₅₀ values due to electronic tuning of the hinge-binding motif.

Table 2: Comparative Potency Data (In Vitro)

Compound AnalogStructure DescriptionTargetIC₅₀ (nM)Biological Outcome
Analog A (H) Unsubstituted PyridinePIM-1 Kinase145Moderate potency; rapid clearance (t½ < 30 min).
Analog B (2-F) 2-Fluoro-PyridinePIM-1 Kinase850Loss of Potency. Fluorine at C2 disrupted the H-bond acceptor capability of the pyridine Nitrogen.
Analog C (3-F) 3-Fluoro-PyridinePIM-1 Kinase19 High Potency. 3-F reduced pKₐ without abolishing H-bonding; increased metabolic stability (t½ > 120 min).
Analog D (CF₃) 4-Trifluoromethyl-PyridinePI3K12Enhanced hydrophobic fit in the ATP binding pocket; improved cellular permeability.

Expert Insight: Note the activity drop in Analog B. Direct fluorination adjacent to the pyridine nitrogen (C2/C6) often kills potency if the nitrogen is a required H-bond acceptor, because fluorine's inductive effect drastically reduces the nitrogen's electron density.

Experimental Protocols

To validate these differences in your own lead series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Fluorine Effect" on intrinsic clearance (CLint).

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compounds (Fluorinated vs. Non-Fluorinated pair).

  • Internal Standard (e.g., Warfarin).

Workflow:

  • Preparation: Prepare 1 µM solution of test compounds in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) at 37°C for 5 min.

  • Initiation: Add NADPH to start reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing Internal Standard) to quench.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil t½ > 30 min, the microsomes are inactive; discard data.

Protocol B: ¹⁹F-NMR pKₐ Determination

Objective: Accurately measure the basicity shift caused by fluorination.

Methodology:

  • Dissolve the fluorinated pyridine analog in a mixed solvent system (H₂O:D₂O 90:10).

  • Titrate with 0.1 M HCl or NaOH to adjust pH from 1.0 to 10.0.

  • Record ¹⁹F-NMR spectra at each 0.5 pH unit increment.

  • Data Processing: Plot the chemical shift (δ) vs. pH. The inflection point of the sigmoidal curve represents the pKₐ.

  • Advantage: This method is superior to UV-titration for fluorinated compounds as it specifically tracks the ionization state near the fluorine atom.

Strategic Guidelines: When to Fluorinate?

Use this decision logic to determine if fluorination of your pyridine scaffold is the correct optimization strategy.

Diagram 2: Fluorination Decision Tree

FluorineDecisionStartLead Compound Analysis:Pyridine ScaffoldCheck_MetabolismIs Metabolic ClearanceHigh (t½ < 60 min)?Start->Check_MetabolismCheck_SiteIdentify Metabolic HotspotCheck_Metabolism->Check_SiteYesDecision_RingIs Oxidation onPyridine Ring?Check_Site->Decision_RingCheck_PotencyIs Pyridine N anH-bond Acceptor?Decision_Ring->Check_PotencyYesAction_FSubstitute C-H with C-Fat Oxidation SiteRoute_AAvoid 2-F/6-F Substitution(Use 3-F or 5-F)Check_Potency->Route_AYes (Critical Interaction)Route_B2-F Substitution OK(May improve selectivity)Check_Potency->Route_BNo (Solvent Exposed)Route_A->Action_FRoute_B->Action_F

Caption: Decision logic for introducing fluorine into pyridine scaffolds during lead optimization.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. (2025). Link

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy & Pharmacology International Journal. (2019). Link

  • Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux and Metabolic Stability. Journal of Medicinal Chemistry. (2016).[3] Link

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. (2023). Link

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society. (2014). Link

Comparative Guide: Material Properties of Polymers Containing Fluorinated vs. Non-Fluorinated Pyridine Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of polymers derived from standard pyridine monomers versus their fluorinated analogues. The incorporation of fluorine atoms into the pyridine scaffold—whether directly on the heterocyclic ring or within pendant groups—fundamentally alters the material's physicochemical profile.

Key Takeaways:

  • Electronic Structure: Fluorination lowers both HOMO and LUMO energy levels, enhancing n-type electron transport and oxidative stability.

  • Surface Energy: Fluorinated variants exhibit significantly reduced surface energy, leading to increased hydrophobicity and lipophilicity, critical for membrane permeability in drug delivery.

  • Thermal Stability: The high bond dissociation energy of C–F (~485 kJ/mol) vs. C–H (~410 kJ/mol) confers superior thermal resistance.

  • Molecular Packing: Fluorine introduces specific electrostatic interactions (F···H, F···π) that can induce self-assembly into ordered morphologies, distinct from the herringbone or π-stacking motifs of non-fluorinated analogues.

Molecular Architecture & Design Logic

The fundamental difference lies in the monomeric building blocks. Standard pyridine is electron-deficient compared to benzene; however, introducing highly electronegative fluorine atoms exacerbates this deficiency.

Structural Impact of Fluorination[1][2]
  • Inductive Effect (-I): Fluorine withdraws electron density through the

    
    -framework, reducing the basicity of the pyridine nitrogen. This is crucial for preventing unwanted protonation in acidic environments (e.g., during solution processing or in biological fluids).
    
  • Steric Considerations: The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but small enough to minimize steric disruption while blocking metabolic attack sites in drug delivery applications.

Visualization: Structure-Property Relationship

The following diagram illustrates how atomic-level substitution translates to macroscopic material properties.

StructureProperty Monomer Pyridine Monomer F_Sub Fluorination (C-F) Monomer->F_Sub Substitution Elec_Effect Electronic Effect (Inductive -I) F_Sub->Elec_Effect Phys_Effect Surface Effect (Low Polarizability) F_Sub->Phys_Effect Bond_Effect Bond Strength (485 kJ/mol) F_Sub->Bond_Effect LUMO Lowered LUMO/HOMO Elec_Effect->LUMO App_Elec App: n-Type Transistors Air Stability LUMO->App_Elec Hydro Hydrophobicity Lipophilicity Phys_Effect->Hydro App_Drug App: Drug Delivery Membrane Permeability Hydro->App_Drug Thermal High T_d & T_g Bond_Effect->Thermal App_Coat App: High-Temp Coatings Thermal->App_Coat

Figure 1: Causal pathway linking fluorination at the monomer level to specific industrial and pharmaceutical applications.

Comparative Analysis of Material Properties[3]

Electronic Properties (Optoelectronics)

In conjugated polymers, such as poly(pyridine)s used in OLEDs or organic photovoltaics, fluorination is a primary strategy to tune energy levels.

  • Non-Fluorinated: Higher LUMO levels often result in instability towards air (oxidation) and poor electron injection.

  • Fluorinated: The electron-withdrawing nature of fluorine stabilizes the LUMO (lowers energy value, e.g., from -2.5 eV to -3.0 eV). This reduces the barrier for electron injection from stable metal cathodes and improves resistance to environmental oxidation.

Thermal and Mechanical Stability

Fluorinated polymers generally exhibit higher glass transition temperatures (


) and decomposition temperatures (

).
  • Mechanism: The C–F bond is shorter and stronger than the C–H bond. Additionally, fluorination often increases chain rigidity due to electrostatic repulsion between F atoms and lone pairs on adjacent atoms, restricting bond rotation.

  • Data Point: Fluorinated polyimides often show

    
     (5% weight loss) > 500°C, whereas non-fluorinated analogues may degrade at slightly lower temperatures or show higher water uptake which plasticizes the material, lowering 
    
    
    
    .
Solubility and Surface Energy
  • Solubility: Non-fluorinated rigid poly(pyridine)s are often insoluble in common organic solvents, making processing difficult. Fluorinated side chains or ring-fluorination can disrupt strong

    
     stacking just enough to improve solubility in solvents like THF or chloroform, or require specific fluorinated solvents.
    
  • Hydrophobicity: Fluorination drastically lowers surface energy.[1]

    • Non-Fluorinated Contact Angle (Water): Typically 60°–75°.

    • Fluorinated Contact Angle (Water): Typically 90°–110°.

Experimental Data Summary

The following table synthesizes data from comparative studies on Polyimide (PI) derivatives containing pyridine units, a common class where this comparison is critical.

Table 1: Comparative Properties of Pyridine-Based Polyimides

PropertyNon-Fluorinated Pyridine PolymerFluorinated Pyridine Polymer (e.g., 6FPAPP derived)Impact of Fluorination
HOMO Energy ~ -5.4 eV~ -5.6 to -5.8 eVDeepened: Harder to oxidize (better stability).
LUMO Energy ~ -2.4 eV~ -2.8 to -3.2 eVDeepened: Better electron transport.
Glass Transition (

)
240°C - 280°C260°C - 310°CIncreased: Enhanced chain rigidity.
Decomposition (

)
~480°C> 530°CIncreased: Stronger C-F bonds.
Water Uptake 1.5% - 3.0%< 0.6%Decreased: Hydrophobic shielding.
Dielectric Constant 3.2 - 3.52.6 - 2.9Decreased: Lower polarizability of C-F bonds.
Solubility Limited (requires strong acids/polar solvents)Soluble in THF, CHCl

, DMF
Improved: Disrupted packing / better solvation.

Data sources: Synthesized from research on fluorinated polyimides and conjugated polymers [1, 3, 5].

Experimental Protocols

To validate these properties in your own lab, follow these standardized workflows.

Protocol: Synthesis of Fluorinated Poly(pyridine-imide)

Objective: Synthesize a soluble, high-thermal-stability polymer using a fluorinated diamine monomer.

Reagents:

  • Monomer A: 4-phenyl-2,6-bis[4-(4’-amino-2’-trifluoromethylphenoxy)phenyl]pyridine (Fluorinated Diamine).[2]

  • Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (or standard BPADA).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[2]

  • Catalyst: Isoquinoline (for chemical imidization).

Workflow:

  • Dissolution: Charge a flame-dried 3-neck flask with Monomer A (10 mmol) and NMP (solid content ~15-20 wt%). Stir under

    
     at room temperature until fully dissolved.
    
  • Polycondensation: Add Monomer B (10 mmol) in portions to the diamine solution. The solution will become viscous as poly(amic acid) forms. Stir for 12–24 hours at room temperature.

  • Chemical Imidization: Add acetic anhydride (excess) and isoquinoline (catalyst) to the poly(amic acid) solution. Heat to 100°C for 4–6 hours to close the imide rings.

  • Precipitation: Pour the viscous polymer solution slowly into localized methanol or ethanol under vigorous stirring. The fluorinated polymer will precipitate as a fibrous white solid.

  • Purification: Filter, wash with hot methanol, and dry in a vacuum oven at 150°C for 12 hours.

Protocol: Electrochemical Characterization (CV)

Objective: Determine HOMO/LUMO levels to verify the electronic effect of fluorination.

  • Film Formation: Drop-cast the polymer solution (1 mg/mL in Chloroform) onto a Platinum disc working electrode. Dry under vacuum.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile.
    
  • Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/Ag+ reference).

  • Measurement: Scan at 50–100 mV/s. Calibrate against Ferrocene/Ferrocenium (

    
    ) external standard.[3]
    
  • Calculation:

    • Note: Fluorinated polymers will show a positive shift in reduction potential (

      
      ) compared to non-fluorinated controls.
      

Applications in Drug Delivery[6][7]

While the electronic properties serve material science, the fluorinated pyridine moiety is a pharmacophore of high interest in drug development.

  • Metabolic Stability: The C-F bond is resistant to enzymatic cleavage by Cytochrome P450. Replacing a C-H on a pyridine ring with C-F often blocks metabolic "soft spots," extending the half-life of the drug.

  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity, facilitating the passive transport of polymeric drug carriers or small molecules across the blood-brain barrier (BBB) or cell membranes.
    
  • Case Study: Vericiguat and Alpelisib are FDA-approved drugs containing fluorinated pyridine/heterocycle cores, utilizing these exact principles for efficacy [6].

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Monomer Prep cluster_1 Step 2: Polymerization cluster_2 Step 3: Isolation Monomer Fluorinated Diamine (Pyridine Core) PAA Poly(amic acid) Intermediate Monomer->PAA NMP, RT, 24h Anhydride Dianhydride (e.g., 6FDA) Anhydride->PAA Imidization Chemical Imidization (Ac2O / Heat) PAA->Imidization Precip Precipitation in MeOH Imidization->Precip Drying Vacuum Dry (>150°C) Precip->Drying FinalProduct Final Polymer (High Tg, Low Water Uptake) Drying->FinalProduct Fluorinated PI

Figure 2: Step-by-step synthesis workflow for high-performance fluorinated pyridine polyimides.

References

  • Synthesis and properties of fluorinated pyridine-containing polyimides. ResearchGate. [Link]

  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. [Link]

  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties. NIH. [Link]

  • Impact of fluorination on the electronic structure and topology of pyridines. RSC Publishing. [Link]

  • Effect of Systematically Tuning Conjugated Donor Polymer HOMO/LUMO Levels. ACS Publications. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

Validation of Computational Models for Predicting Reactivity of Tetrafluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrafluoropyridines (TFPs) are critical scaffolds in peptide stapling, covalent inhibition, and materials science due to their susceptibility to Nucleophilic Aromatic Substitution (SNAr). However, predicting the regioselectivity—specifically the competition between C4 (para) and C2/C6 (ortho) substitution—remains a significant bottleneck.

This guide compares and validates two primary computational approaches: High-Throughput Semi-Empirical Screening (RegioSQM20) and High-Accuracy Density Functional Theory (DFT) . It establishes a self-validating workflow where computational predictions are rigorously ground-truthed using 19F NMR kinetics , the gold standard for monitoring fluorinated heterocycles.

Part 1: The Mechanistic Challenge

In perfluorinated heteroaromatics, the site of nucleophilic attack is governed by the relative stability of the Meisenheimer complex (intermediate) and the energy of the transition state (TS).

  • C4 Attack: Generally favored electronically due to the stabilization of the negative charge on the ring nitrogen (para-position).

  • C2 Attack: Can be favored by specific solvent interactions, steric directing groups, or chelation effects.

The Failure Mode: Standard qualitative models (e.g., resonance structures) often fail to account for subtle solvent effects and dispersion forces, necessitating quantitative computational modeling.

Part 2: Comparative Analysis of Computational Models

Model A: High-Throughput Screening (RegioSQM20)

Best For: Rapid library screening (hundreds of compounds/hour). Methodology: This approach utilizes the GFN1-xTB semi-empirical tight-binding method to calculate proton affinities at all aromatic carbons. The site with the highest proton affinity correlates with the most electrophilic site for SNAr.

  • Protocol:

    • Conformer Generation: Generate low-energy conformers using a force field (e.g., MMFF94).

    • Semi-Empirical Calculation: optimize geometry using GFN1-xTB in implicit solvent (methanol/water).

    • Scoring: Calculate proton affinity (

      
      ).
      
    • Prediction: The carbon with the lowest

      
       of protonation is the predicted site of nucleophilic attack.[1][2]
      
Model B: High-Accuracy DFT (M06-2X)

Best For: Detailed mechanistic insight and kinetic rate prediction (


).
Methodology:  Transition State (TS) modeling using the M06-2X functional. Unlike B3LYP, M06-2X captures medium-range electron correlation and dispersion forces, which are critical for accurate barrier heights in halogenated systems.
  • Protocol:

    • Geometry Optimization: M06-2X/6-31+G(d,p) with SMD solvation model (matching experimental solvent).

    • Frequency Calculation: Confirm TS by the presence of a single imaginary frequency corresponding to the C-Nucleophile bond formation.

    • Energy Refinement: Single-point energy calculation at M06-2X/6-311++G(2d,2p).

    • Selectivity Calculation:

      
      .
      
Comparative Data Summary
FeatureRegioSQM20 (Semi-Empirical)DFT (M06-2X/6-311++G**)DFT (B3LYP/6-31G*)
Computational Cost Seconds per moleculeHours/Days per moleculeHours per molecule
Primary Output Binary Regioselectivity (Site A vs B)Kinetic Rate Constants (

)
Barrier Heights (Often inaccurate)
Accuracy (SNAr) ~90-95% (Site Prediction)>98% (Barrier Heights)~70% (Fails on dispersion)
Software Requirement Open Source (xTB/Python)Gaussian/ORCA/Q-ChemGaussian/ORCA/Q-Chem
Key Limitation Cannot predict absolute ratesHigh computational costNot Recommended for halogenated rings

Part 3: Experimental Validation Protocol (19F NMR)

To validate the computational model, you must generate "truth" data. 19F NMR is the superior method for TFPs because the symmetry of the fluorine signals breaks in a predictable pattern upon substitution.

The "Fluorine Fingerprint" Method
  • Starting Material (TFP): Typically shows two signals (AA'BB' system) or one signal if highly symmetric.

  • C4 Substitution: Retains symmetry in the remaining fluorines (often simplifies to a doublet/triplet pattern).

  • C2 Substitution: Breaks symmetry completely, resulting in distinct chemical shifts for all remaining fluorines.

Step-by-Step Kinetic Assay
  • Preparation: Dissolve TFP (10 mM) and Internal Standard (

    
    -trifluorotoluene, 10 mM) in the reaction solvent (e.g., DMSO-
    
    
    
    or MeCN-
    
    
    ).
  • Initiation: Add nucleophile (e.g., thiol, amine) at

    
    .
    
  • Acquisition: Acquire 19F NMR spectra (min. 8 scans) at defined intervals (e.g., every 5 mins for 1 hour).

    • Critical Parameter: Set relaxation delay (

      
      ) 
      
      
      
      (typically 5-10s for fluorines) to ensure quantitative integration.
  • Data Analysis:

    • Integrate product peaks relative to the internal standard.

    • Plot

      
       vs. time to extract 
      
      
      
      .
    • Compare experimental Regioisomeric Ratio (

      
      ) with computational 
      
      
      
      .

Part 4: Integrated Workflow Visualization

The following diagram illustrates the decision tree for selecting the model and validating it.

TFP_Validation_Workflow cluster_Comp Computational Prediction cluster_Exp Experimental Validation Start Input: TFP Scaffold + Nucleophile Screen High-Throughput Screen (RegioSQM20 / xTB) Start->Screen Select Is Regioselectivity > 95%? Screen->Select DFT High-Accuracy DFT (M06-2X/SMD) Select->DFT No / Ambiguous Result Validated Reactivity Profile Select->Result Yes (High Confidence) DFT->Result Confirms TS Barrier NMR 19F NMR Kinetic Assay (Internal Std: PhCF3) Analysis Analyze Symmetry Breaking (C4=Symm, C2=Asymm) NMR->Analysis Analysis->Result Feedback Loop Result->NMR Select Subset for Validation

Figure 1: Integrated workflow for predicting and validating TFP reactivity. RegioSQM20 serves as the primary filter, with DFT reserved for ambiguous cases. 19F NMR provides ground-truth validation.

References

  • RegioSQM20 Methodology: Jensen, J. H., et al. (2018).[3] "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Chemical Science. [Link]

  • DFT Functional Benchmarking (M06-2X vs B3LYP): Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. [Link]

  • 19F NMR in Drug Discovery: Dalvit, C., & Vulpetti, A. (2019).[4] "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry. [Link]

  • SNAr Reactivity in Polyfluorinated Arenes: Senaweera, S., & Weaver, J. D. (2016). "Dual C–F/C–H Functionalization of Polyfluoroarenes via Photocatalytic Generation of Fluorinated Aryl Radicals." Journal of the American Chemical Society. [Link]

Sources

comparative analysis of spectroscopic data for substituted fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

Fluoropyridines act as critical bioisosteres in modern drug development, offering metabolic stability and modulated lipophilicity compared to their non-fluorinated counterparts. However, their structural elucidation is often complicated by the unique electronic perturbations caused by the fluorine atom and the pyridine nitrogen lone pair.

This guide provides a comparative analysis of the three primary regioisomers—2-fluoropyridine , 3-fluoropyridine , and 4-fluoropyridine —establishing a self-validating spectroscopic framework for their identification.[1]

Comparative NMR Analysis


 NMR is the gold standard for identifying fluoropyridine isomers due to its 100% natural abundance and high sensitivity (83% of 

). The chemical shift is highly sensitive to the position of the fluorine relative to the nitrogen atom.
Chemical Shift Trends

The position of the fluorine atom relative to the pyridine nitrogen dictates the chemical shift (


) through inductive (

) and mesomeric (

) effects, as well as the magnetic anisotropy of the nitrogen lone pair.
Isomer

(ppm vs

)
Electronic EnvironmentKey Differentiator
2-Fluoropyridine -65 to -75 Deshielded. The fluorine is adjacent to the electronegative nitrogen, which withdraws electron density via induction, shifting the signal downfield.[1][2]Most downfield signal; distinct from benzene analogs.
3-Fluoropyridine -120 to -130 Shielded. The fluorine is in a "meta-like" position, less affected by the nitrogen's inductive pull.[1] Resembles fluorobenzene (

).[1][2]
Most upfield signal; easily confused with fluorobenzenes.
4-Fluoropyridine -90 to -105 Intermediate. The fluorine is para to the nitrogen.[1] Resonance effects involving the nitrogen play a larger role here than in the 3-position.Intermediate shift; often shows distinct coupling patterns.[1]

Technical Insight: The extreme deshielding of 2-fluoropyridine is due to the ortho-effect , where the paramagnetic shielding term is dominated by the interaction between the fluorine lone pairs and the nitrogen lone pair.

Coupling Constants ( -Values)

While chemical shifts can vary with solvent, coupling constants are molecular invariants that provide definitive structural proof.[1]

Coupling TypeSymbolTypical Value (Hz)Structural Insight
One-bond C-F

230 - 285 Defines the C-F bond itself.[1] Magnitude increases with s-character of the carbon orbital.
Two-bond C-F

15 - 35 Diagnostic for 2-F vs 3-F. 2-F isomers often show larger

due to proximity to Nitrogen.[1]
Three-bond H-F

6 - 10 Vicinal coupling.[1][2] Critical for determining if a proton is ortho to the fluorine.
Four-bond H-F

4 - 8 Long-range coupling.[1] Often observed across the ring (e.g., F-2 to H-4).[1]

Decision Logic for Isomer Identification

The following decision tree illustrates the logical flow for distinguishing between fluoropyridine regioisomers using standard 1D NMR data.

Fluoropyridine_ID Start Unknown Fluoropyridine Sample CheckShift Check 19F Chemical Shift (vs CFCl3) Start->CheckShift Downfield Downfield (-65 to -75 ppm) CheckShift->Downfield Low Shielding Midfield Intermediate (-90 to -105 ppm) CheckShift->Midfield Med Shielding Upfield Upfield (-120 to -130 ppm) CheckShift->Upfield High Shielding Isomer2 Candidate: 2-Fluoropyridine Confirm with 2J(C-F) ~35 Hz Downfield->Isomer2 Isomer4 Candidate: 4-Fluoropyridine Confirm with Symmetric 1H Splitting Midfield->Isomer4 Isomer3 Candidate: 3-Fluoropyridine Resembles Fluorobenzene Upfield->Isomer3

Figure 1: Decision tree for the rapid identification of fluoropyridine regioisomers based on


 chemical shifts.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides a secondary validation layer. Unlike standard aromatics, fluoropyridines exhibit specific fragmentation pathways driven by the stability of the heteroaromatic ring.

  • Molecular Ion (

    
    ):  Usually intense for all isomers due to aromatic stability (m/z 97 for unsubstituted fluoropyridine).
    
  • Primary Fragmentation (Loss of HCN): The most characteristic pathway for pyridines is the loss of hydrogen cyanide (

    
    , 27 Da).
    
    • 
      [1]
      
    • This pathway is dominant for 2-fluoropyridine and 3-fluoropyridine .[1]

  • Secondary Fragmentation (Loss of HF):

    • 
       (
      
      
      
      )
    • This is often observed but is generally less abundant than the HCN loss.

Experimental Protocol: Quantitative NMR

To ensure reproducibility and accurate chemical shift referencing, the following protocol is recommended.

Internal Standard Selection

Do not rely on solvent lock signals alone for


 referencing. Use an internal standard:
  • Trichlorofluoromethane (

    
    ):  The IUPAC zero point (
    
    
    
    ). Volatile; best for sealed tubes.
  • Hexafluorobenzene (

    
    ):  Shift is 
    
    
    
    .[1][2] Non-volatile, easy to handle.
  • Trifluorotoluene (

    
    ):  Shift is 
    
    
    
    .[1][2][3] Good solubility in organic solvents.
Acquisition Parameters[2]
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) if integration is required.

  • Spectral Width (SW): Set to at least 300 ppm (-200 to +100 ppm) to capture all potential signals.

  • Relaxation Delay (

    
    ):  Fluorine 
    
    
    
    relaxation times can be long (2-10 seconds).[1] For quantitative results, set
    
    
    (typically 10-20 seconds).[1]
  • Offset (

    
    ):  Center the spectrum around -100 ppm.
    
Workflow Diagram

NMR_Workflow Prep Sample Prep (10 mg in 0.6 mL CDCl3) Std Add Internal Std (e.g., C6F6) Prep->Std Param Set Parameters SW=300ppm, D1=10s Std->Param Acq Acquire 19F (Decoupled 1H) Param->Acq Process Process Ref C6F6 to -164.9 Acq->Process

Figure 2: Standardized workflow for acquiring high-fidelity


 NMR data.

References

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Fluoropyridine | C5H4FN | CID 9746.[1] PubChem. Retrieved from [1]

  • Jeol USA. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from

  • Reich, H. J. (n.d.). Fluorine-19 NMR Data. University of Wisconsin-Madison.[1] Retrieved from

Sources

assessing the cost-effectiveness of different synthetic pathways to 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS 2363-53-3) is a critical step in the development of fluorinated pharmaceuticals and agrochemicals. This guide objectively compares the two primary synthetic pathways: Direct Nucleophilic Aromatic Substitution (


)  and O-Methylation of the 4-Hydroxy Precursor .

Verdict: For 90% of laboratory and pilot-scale applications, Pathway A (Direct


 of Pentafluoropyridine)  is the superior route. It offers a single-step transformation with high atom economy (approx. 85%) and yields exceeding 80%. Pathway B is only cost-effective if the 4-hydroxy intermediate is already available as a waste stream or low-cost feedstock.

Part 1: Comparative Analysis of Synthetic Pathways

The following table summarizes the key performance metrics for the identified pathways. Data is aggregated from standard industrial protocols and peer-reviewed literature.

Table 1: Technical & Economic Comparison
MetricPathway A: Direct

Pathway B: O-Methylation
Starting Material Pentafluoropyridine (PFP)2,3,5,6-Tetrafluoropyridin-4-ol
Reagents NaOMe / MeOHMeI or DMS /

Step Count 1 2 (if synthesizing precursor from PFP)
Typical Yield 83 - 92% 75 - 85%
Atom Economy HighModerate (Loss of iodide/sulfate)
Regioselectivity High (4-position favored)High (O- vs N-methylation control needed)
Cost Driver PFP price (~$4.50/g)Precursor availability
Safety Profile Exothermic; requires temp controlMethylating agents are carcinogenic

Part 2: Detailed Technical Assessment

Pathway A: Direct Nucleophilic Aromatic Substitution ( )

The Industry Standard

This route exploits the high reactivity of perfluorinated heteroaromatics. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, activating the ring towards nucleophilic attack. The 4-position (para to nitrogen) is the most activated site due to resonance stabilization of the Meisenheimer complex intermediate.

Mechanism & Causality
  • Activation: The highly electronegative fluorine atoms and the ring nitrogen deplete electron density from the ring.

  • Attack: The methoxide ion (

    
    ) attacks C-4. This position is preferred over C-2/C-6 because the negative charge in the transition state can be delocalized onto the electronegative nitrogen.
    
  • Elimination: Fluoride (

    
    ) is ejected, restoring aromaticity.
    

Critical Control Point: Temperature and stoichiometry must be strictly managed. Excess methoxide or high temperatures will lead to 2,4-dimethoxy-3,5,6-trifluoropyridine , a difficult-to-separate impurity.

Pathway B: Methylation of 2,3,5,6-Tetrafluoropyridin-4-ol

The "Salvage" Route

This pathway is typically used when 2,3,5,6-tetrafluoropyridin-4-ol is available as a byproduct or when avoiding the handling of highly volatile PFP is necessary.

Mechanism & Causality
  • Deprotonation: A base (

    
    ) deprotonates the hydroxyl group.
    
  • Substitution: The resulting phenoxide attacks the methylating agent (

    
    ).
    
  • Challenge: Pyridones can form via N-methylation. Solvent choice (polar aprotic like DMF or Acetone) favors O-methylation.

Part 3: Experimental Protocols

Protocol A: Optimized Direct Methoxylation (Recommended)

Objective: Synthesis of this compound from Pentafluoropyridine.

Reagents:

  • Pentafluoropyridine (1.0 eq)

  • Sodium Methoxide (1.05 eq, 25% wt solution in MeOH)

  • Methanol (Solvent, anhydrous)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.

  • Charging: Add Pentafluoropyridine (e.g., 16.9 g, 100 mmol) and anhydrous Methanol (50 mL). Cool the system to 0°C using an ice bath.

  • Addition: Dropwise add Sodium Methoxide solution (1.05 eq) over 30 minutes. Crucial: Maintain internal temperature < 5°C to prevent over-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC or GC-MS.

  • Quench: Neutralize excess base with a minimal amount of dilute HCl or acetic acid (pH ~7).

  • Workup: Remove Methanol under reduced pressure. Resuspend the residue in Dichloromethane (DCM) and wash with water (2x) to remove NaF salts.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The product is typically a colorless liquid (bp ~135-140°C). Distillation can be performed for high purity (>99%).
    

Self-Validating Check:

  • Success:

    
     NMR shows a singlet at ~4.1 ppm (OMe). 
    
    
    
    NMR shows two signals (AA'BB' system) at ~-90 ppm and ~-155 ppm.
  • Failure (Over-reaction): Appearance of a second methoxy peak indicates 2,4-disubstitution.

Protocol B: Methylation of 4-Hydroxypyridine

Objective: Synthesis from 2,3,5,6-tetrafluoropyridin-4-ol.

Reagents:

  • 2,3,5,6-tetrafluoropyridin-4-ol (1.0 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Methyl Iodide (MeI, 1.2 eq)

  • Acetone (Solvent)

Workflow:

  • Dissolution: Dissolve the 4-ol substrate in acetone. Add

    
    .
    
  • Addition: Add MeI dropwise at Room Temperature.

  • Reflux: Heat to mild reflux (50°C) for 6 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1]

  • Purification: Recrystallize or distill.

Part 4: Visualizations

Diagram 1: Comparative Reaction Pathways

This flowchart illustrates the decision logic and chemical transformations for both pathways.

SynthesisPathways PFP Pentafluoropyridine (Starting Material) Intermediate_OH Intermediate: 2,3,5,6-Tetrafluoropyridin-4-ol PFP->Intermediate_OH Hydrolysis (KOH/H2O) Target TARGET PRODUCT: 2,3,5,6-Tetrafluoro- 4-methoxypyridine PFP->Target Pathway A (Preferred) Direct SNAr Yield: ~85% Impurity Impurity: 2,4-Dimethoxy- 3,5,6-trifluoropyridine PFP->Impurity Over-reaction (>1.1 eq NaOMe or High Temp) NaOMe Reagent: Sodium Methoxide (MeOH, 0°C) NaOMe->Target Intermediate_OH->Target Pathway B O-Methylation Yield: ~75% MeI Reagent: MeI / K2CO3 (Acetone, Reflux) MeI->Target

Caption: Comparison of Direct SNAr (Pathway A) vs. O-Methylation (Pathway B). Pathway A is more direct.

Diagram 2: Experimental Workflow (Pathway A)

A step-by-step logic flow for the recommended protocol to ensure safety and yield.

ProtocolFlow Start Start: 100mmol PFP in MeOH Cool Cool to 0°C (Ice Bath) Start->Cool AddBase Add NaOMe (1.05 eq) Dropwise over 30 min Cool->AddBase Monitor Monitor Temp < 5°C (Critical Control Point) AddBase->Monitor Warm Warm to RT Stir 4 Hours Monitor->Warm Check TLC/GC Check Complete? Warm->Check Check->Warm No (Extend Time) Quench Quench with dilute HCl (pH 7) Check->Quench Yes Workup DCM Extraction & Distillation Quench->Workup

Caption: Operational workflow for Pathway A emphasizing temperature control to prevent side reactions.

References

  • Chambers, R. D., et al. (2008).[2] Nucleophilic substitution in polyfluoro-heterocycles. Journal of the Chemical Society C.

  • Banks, R. E., et al. (1965). Heterocyclic polyfluoro-compounds.[3][4][5][6][7] Part VI. Preparation of pentafluoropyridine. Journal of the Chemical Society.[3]

  • PubChem. (n.d.).[8] this compound Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (n.d.).[8] Pentafluoropyridine Product Specification and Pricing. Merck KGaA.

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).

Sources

Safety Operating Guide

2,3,5,6-Tetrafluoro-4-methoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do not dispose of 2,3,5,6-Tetrafluoro-4-methoxypyridine down the drain or in general trash. This compound is a polyfluorinated heteroaromatic. Upon thermal decomposition (incineration), it releases Hydrogen Fluoride (HF) and potentially persistent fluorinated byproducts. It must be segregated into the Halogenated Organic Waste stream to ensure it is sent to a facility equipped with wet scrubbers and high-temperature combustion capabilities.

Chemical Profile & Hazard Identification

Scientific Context: Understanding the substrate is the first step in safety.[1] This molecule combines an electron-deficient pyridine ring with a methoxy donor, creating unique reactivity and stability profiles.

PropertyData
Chemical Name This compound
CAS Number 2375-90-8
Molecular Formula C₆H₃F₄NO
Physical State Liquid (Colorless to light yellow)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Waste Classification Halogenated Organic (Strict Segregation Required)

Key Reactivity Note: While the methoxy group adds some stability compared to the perfluorinated parent, the C-F bonds are robust. Incompatible with strong oxidizing agents and alkali metals.

Waste Segregation Protocol (The "Why" and "How")
The Scientific Rationale for Segregation

Standard organic waste is often used as fuel blending for cement kilns or standard incinerators. However, fluorinated compounds like this compound present a specific engineering challenge:

  • HF Formation: Combustion generates HF gas, which corrodes standard incinerator linings and is a severe respiratory toxin.

  • Incomplete Combustion: Without sufficiently high temperatures (>1100°C), polyfluorinated compounds can form Products of Incomplete Combustion (PICs), which are environmentally persistent.

Therefore, you must segregate this chemical into a stream designated for Halogenated Solvents , which flags the waste for specialized treatment facilities equipped with caustic scrubbers to neutralize HF.

Step-by-Step Disposal Procedure

Step 1: Preparation & PPE

  • PPE: Wear nitrile gloves (double-gloving recommended due to the permeation potential of halogenated aromatics), safety goggles, and a lab coat.

  • Ventilation: Perform all transfer operations inside a functioning fume hood.

Step 2: Container Selection

  • Material: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Avoid: Do not use metal containers if the waste stream contains any acidic impurities, as the fluoride content can accelerate corrosion.

Step 3: Transfer & Segregation

  • Pure Substance: Pour the liquid directly into the Halogenated Organic Waste container.

  • Reaction Mixtures: If the compound is dissolved in a solvent (e.g., Dichloromethane, THF), the entire mixture defaults to the Halogenated stream.

    • Critical Rule: Even if the solvent is non-halogenated (like Acetone), the presence of the fluorinated pyridine mandates the Halogenated classification.

Step 4: Labeling

  • Label the container clearly with the full chemical name: "this compound" .

  • Check the box for "Halogenated" or "Fluorinated" on your institution's waste tag.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling this specific chemical in various experimental states.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck What is the state of the material? Start->StateCheck PureLiquid Pure Liquid / Stock StateCheck->PureLiquid InSolvent Dissolved in Solvent StateCheck->InSolvent Spill Spill / Contamination StateCheck->Spill HalogenatedStream DISPOSAL TARGET: Halogenated Organic Waste Stream PureLiquid->HalogenatedStream Direct Transfer SolventCheck Is the solvent Halogenated? InSolvent->SolventCheck SpillProc Absorb with Inert Material (Vermiculite/Sand) Spill->SpillProc SolventCheck->HalogenatedStream Yes (e.g., DCM) SolventCheck->HalogenatedStream No (e.g., Acetone) - CONTAMINATES ENTIRE VOLUME SolidWaste Solid Hazardous Waste (Tag: Fluorinated Debris) SpillProc->SolidWaste

Figure 1: Decision matrix for the disposal of fluorinated pyridine derivatives, ensuring all pathways lead to appropriate halogenated waste streams.

Spill Management Contingency

If a spill occurs, rapid containment is necessary to prevent volatilization and surface contamination.

  • Evacuate & Ventilate: If the spill is significant (>50 mL) or outside a hood, evacuate the immediate area.

  • Absorb: Do not use paper towels as your primary containment if the substance is hot or reactive. Use inert absorbents like vermiculite, sand, or dedicated chemical spill pads.

  • Collect: Scoop the contaminated absorbent into a wide-mouth jar or heavy-duty hazardous waste bag.

  • Labeling: Label as "Solid Waste: Debris contaminated with Fluorinated Pyridine." Do not mix with general trash.

References
  • U.S. EPA. (n.d.). Incineration to Manage PFAS Waste Streams.[1][2][3] Retrieved from [Link]

Sources

Personal protective equipment for handling 2,3,5,6-Tetrafluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, handling, and disposal protocols for 2,3,5,6-Tetrafluoro-4-methoxypyridine (CAS: 2375-90-8). This document is structured for researchers requiring immediate, actionable data for experimental planning and risk assessment.

Executive Safety Summary

This compound is a polyfluorinated heteroaromatic building block. Its chemical behavior is dominated by the electron-deficient pyridine ring, activated by four fluorine atoms.[1] This structure makes the compound highly susceptible to nucleophilic aromatic substitution (


), meaning it can aggressively react with biological nucleophiles (proteins, DNA), presenting significant skin sensitization and irritation hazards.
  • Primary Hazards : Severe skin/eye irritant (H315, H319), Respiratory irritant (H335), Harmful if swallowed (H302).

  • Critical Property : High lipophilicity due to fluorination facilitates rapid dermal absorption.

  • Reactivity : Stable under ambient conditions but reacts violently with strong nucleophiles and reducing agents.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical's permeation potential and volatility. Standard latex gloves are insufficient for fluorinated aromatics.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Primary : Silver Shield® / 4H® (Laminate)Secondary (Splash) : Double-layered Nitrile (minimum 5 mil each)Fluorinated pyridines can permeate standard nitrile rubber. Laminate films provide the only broad-spectrum barrier against permeation for >4 hours.
Eye/Face Chemical Splash Goggles + Face Shield Standard safety glasses do not seal against vapors. A face shield is mandatory when transferring volumes >10 mL to prevent splash burns.
Respiratory Fume Hood (Primary). If outside hood: Half-mask w/ ABEK-P3 Filters The high vapor pressure of fluorinated aromatics requires organic vapor (A) and acid gas (E) filtration (due to potential HF byproducts in humid air).
Body Tyvek® Lab Coat or Chemical Resistant ApronCotton absorbs chemicals and holds them against the skin. Tyvek repels liquid splashes.

Operational Workflow & Handling

Storage Protocol
  • Temperature : Store at 2–8°C (Refrigerated).

  • Atmosphere : Hygroscopic potential requires storage under Inert Gas (Argon/Nitrogen) .

  • Container : Teflon (PTFE) or Polypropylene liners are preferred over standard rubber seals which may degrade.

Experimental Setup Logic

The electron-deficient nature of the pyridine ring makes this compound sensitive to moisture (hydrolysis to pyridinols).

  • Dry Solvents : Use anhydrous solvents (Acetonitrile, DMF) to prevent side reactions.

  • Glassware : Oven-dried glassware is mandatory.

  • Addition : Add the pyridine dropwise to reaction mixtures to control exotherms.

Safe Handling Lifecycle Diagram

The following workflow illustrates the decision logic for handling this compound from storage to disposal.

SafeHandling Start Retrieval from Storage (2-8°C, Argon) CheckPPE Verify PPE: Laminate Gloves + Goggles Start->CheckPPE Transport Transport to Fume Hood (Secondary Containment) CheckPPE->Transport Open Open under Inert Gas Transport->Open Usage Experimental Use (Keep < 25°C) Open->Usage Reseal Purge Headspace (Ar) & Reseal with Parafilm Usage->Reseal Waste Disposal: Halogenated Organic Waste Usage->Waste Excess/Spill Reseal->Start Return to Storage

Figure 1: Closed-loop handling cycle ensuring inert atmosphere maintenance and exposure minimization.

Emergency Response Procedures

Accidental Spills

Do not attempt to wipe up with paper towels. Paper towels increase the surface area for evaporation, increasing inhalation risk.

  • Evacuate : Clear the immediate area of personnel.

  • Ventilate : Maximize fume hood sash height (if spill is inside) or open lab ventilation.

  • Absorb : Use a Chemizorb® or vermiculite-based absorbent.

  • Neutralize : Treat the absorbed material as hazardous halogenated waste.

First Aid
  • Skin Contact : Immediate wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG acts as a solvent to draw the lipophilic molecule out of the skin.

  • Eye Contact : Flush for 15 minutes.[2] Do not use neutralizing agents ; pure water or saline only.

  • Inhalation : Move to fresh air immediately. Corticosteroid spray (e.g., Dexamethasone) may be administered by medical professionals to prevent pulmonary edema.

Disposal Strategy

Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organics.

Waste StreamClassificationProtocol
Liquid Waste Halogenated Organic Do not mix with strong acids or oxidizers. Label clearly as "Fluorinated Pyridine".[1]
Solid Waste Hazardous Debris Contaminated gloves, pipette tips, and absorbents must be double-bagged and incinerated.
Aqueous Waste Toxic Aqueous If the reaction was quenched with water, the aqueous layer likely contains fluoride ions and pyridine derivatives. Collect separately.

References

Sources

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